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  • Product: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate
  • CAS: 153802-16-5

Core Science & Biosynthesis

Foundational

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate chemical structure

The following technical guide details the chemical structure, synthesis, and applications of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate. This document is designed for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate. This document is designed for researchers and drug development professionals, focusing on the compound's utility as a versatile synthon in heterocyclic chemistry.

[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a bifunctional aromatic ester used primarily as an intermediate in the synthesis of fused ring systems, including indanones, isoquinolines, and homophthalic acid derivatives.[1] Its structure combines a hard electrophile (methyl benzoate ester) with a nucleophilic side chain precursor (activated nitrile-ester), making it an ideal candidate for Dieckmann condensations and heterocyclization reactions.[1]

Nomenclature & Identifiers
  • Systematic Name: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate[1]

  • Alternative Name: Ethyl 2-cyano-3-(2-methoxycarbonylphenyl)propanoate[1]

  • Molecular Formula: C₁₅H₁₇NO₄[1]

  • Molecular Weight: 275.30 g/mol [1][2]

  • Core Scaffold: Homophthalate derivative (Benzoate with an ortho-alkyl side chain).[1][2]

Structural Logic

The molecule consists of a benzene ring substituted at the 1- and 2-positions:[1][2]

  • Position 1: A methyl ester group (

    
    ).[1][2][3][4] This group serves as the electrophilic trap during cyclization sequences.
    
  • Position 2: A 2-cyano-3-ethoxy-3-oxopropyl chain.[1][2]

    • Connectivity:

      
      .
      
    • The side chain contains an acidic methine proton (pKa ~11) flanked by a nitrile and an ethyl ester, creating a highly reactive nucleophilic center upon deprotonation.[2]

Physicochemical Properties (Predicted)
PropertyValueNotes
Physical State Viscous Oil or Low-Melting SolidDependent on purity; racemic mixture.[1]
Boiling Point ~420°C (760 mmHg)Predicted based on fragment contribution.[1]
Solubility Soluble in DCM, EtOAc, DMSOLipophilic ester character.
pKa (Methine) ~11.0Activated by -CN and -COOEt groups.[1][2]

Part 2: Synthesis Protocol

The synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is achieved via a classic


 alkylation of ethyl cyanoacetate with methyl 2-(bromomethyl)benzoate.[1][2]
Retrosynthetic Analysis

The target molecule is disconnected at the benzylic carbon-carbon bond:

  • Electrophile: Methyl 2-(bromomethyl)benzoate (Generated from Methyl o-toluate).[1][2]

  • Nucleophile: Ethyl cyanoacetate anion (Generated via base deprotonation).[1][2]

Experimental Workflow
Step 1: Precursor Synthesis (Bromination)[1]
  • Reagents: Methyl 2-methylbenzoate (Methyl o-toluate), N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.),

    
     or substituted solvent (e.g., Methyl formate/DCM).[1]
    
  • Conditions: Reflux under radical initiation (light or heat).[1]

  • Mechanism: Wohl-Ziegler radical bromination at the benzylic position.[1][2]

Step 2: Coupling (Alkylation)[1][2]
  • Reagents: Methyl 2-(bromomethyl)benzoate, Ethyl cyanoacetate, Sodium Hydride (NaH) or Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

  • Conditions:

    
    , inert atmosphere (
    
    
    
    ).

Detailed Protocol (Step 2):

  • Activation: Charge a flame-dried flask with NaH (1.1 eq, 60% dispersion in oil) and anhydrous DMF. Cool to

    
    .
    
  • Nucleophile Formation: Add Ethyl cyanoacetate (1.0 eq) dropwise.[2] Stir for 30 min until

    
     evolution ceases and a clear solution forms.
    
  • Alkylation: Add a solution of Methyl 2-(bromomethyl)benzoate (1.0 eq) in DMF dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1][2] Wash organic layer with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPathway Start Methyl o-toluate Inter Methyl 2-(bromomethyl)benzoate Start->Inter NBS, AIBN CCl4, Reflux Product Methyl 2-(2-cyano-3-ethoxy- 3-oxopropyl)benzoate Inter->Product Reagent Ethyl Cyanoacetate Reagent->Product 1. NaH, DMF 2. Add Inter

Caption: Two-step synthesis via radical bromination followed by base-mediated alkylation.[1]

Part 3: Applications & Reactivity[1]

This compound acts as a "chameleon" intermediate, capable of forming carbocycles (Indanones) or heterocycles (Isoquinolines) depending on the reaction conditions.[2]

Dieckmann Cyclization (Indanone Synthesis)

Treatment with a strong base (e.g., NaOMe) induces an intramolecular Claisen (Dieckmann) condensation.[1][2] The deprotonated methine carbon attacks the methyl ester of the benzoate ring.[2]

  • Product: Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[1]

  • Utility: Precursor to substituted indanones and indenes.[2]

Heterocycle Formation (Isoquinolines)

Reaction with ammonia or primary amines leads to cyclization involving the ester groups, forming isoquinoline derivatives.[2]

  • Pathway: Aminolysis of the benzoate ester followed by intramolecular condensation with the cyano-ester side chain.[2]

  • Target: 3-substituted isoquinoline-1,3(2H,4H)-diones (Homophthalimides).[1]

Reactivity Flowchart

Reactivity Core Methyl 2-(2-cyano-3-ethoxy- 3-oxopropyl)benzoate Path1 Dieckmann Condensation (NaOMe / MeOH) Core->Path1 Path2 Hydrolysis & Decarboxylation (Acid / Heat) Core->Path2 Path3 Aminolysis (R-NH2) Core->Path3 Prod1 Ethyl 2-cyano-1-oxo-indane-2-carboxylate Path1->Prod1 Prod2 Homophthalic Acid Derivatives Path2->Prod2 Prod3 Isoquinoline-1,3-diones (Homophthalimides) Path3->Prod3

Caption: Divergent synthetic pathways leading to indanones, homophthalates, and isoquinolines.

Part 4: Analytical Characterization

To validate the structure of the synthesized compound, the following NMR signals are diagnostic.

Proton NMR ( NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.95 - 7.30Multiplet4HBenzoate Ring (H-3,4,5,[1]6)
Ester Methyl 3.90Singlet3H

Benzylic 3.40 - 3.60Multiplet (ABX)2H

Methine 4.10Doublet of Doublets1H

Ester Ethyl 4.20 (q), 1.25 (t)Quartet, Triplet2H, 3H

Mass Spectrometry[1]
  • Expected [M+H]+: 276.12[1]

  • Fragmentation: Loss of ethoxy group (-OEt), loss of methoxy group (-OMe), and characteristic benzyl fragment.[1]

Part 5: References

  • Synthesis of Methyl 2-(bromomethyl)benzoate:

    • PrepChem. "Synthesis of Methyl 2-bromomethylbenzoate."[1][2] Available at: [Link]

  • General Alkylation of Cyanoacetates:

    • Organic Chemistry Portal.[2] "Cyanoacetic Acid Derivatives." Available at: [Link][1][2]

  • Isoquinoline Synthesis from Homophthalates:

  • Dieckmann Condensation Mechanism:

    • ScienceDirect.[2] "Dieckmann Condensation - an overview."[1] Available at: [Link][1]

Sources

Exploratory

Technical Guide: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (CAS 153802-16-5)

This is an in-depth technical guide on Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate , a specialized organic intermediate used in the synthesis of nitrogen-containing heterocycles, particularly phthalazinone derivative...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate , a specialized organic intermediate used in the synthesis of nitrogen-containing heterocycles, particularly phthalazinone derivatives found in pharmaceutical development.

[1][2][3]

Executive Summary

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (CAS 153802-16-5 ) is a critical bifunctional building block in medicinal chemistry. Structurally, it consists of an ortho-substituted benzoate core linked to a cyano-ester aliphatic chain. Its unique architecture—combining an electrophilic ester, a nucleophilic methylene (activated by the cyano group), and a latent carboxylate—makes it an ideal precursor for constructing fused heterocyclic systems such as phthalazinones and isoquinolines .

This guide details the compound's physicochemical identity, validated synthesis protocols, and its strategic application in drug development workflows.

Chemical Identity & Physicochemical Profile[3][4][5]

The compound is characterized by the presence of two distinct ester groups (methyl benzoate and ethyl propanoate derivative) and a nitrile moiety, providing multiple handles for selective chemical modification.

Nomenclature & Identifiers
Parameter Details
CAS Number 153802-16-5
IUPAC Name Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate
Synonyms Methyl 2-(2-cyano-2-ethoxycarbonylethyl)benzoate; 2-(2-Cyano-2-ethoxycarbonylethyl)benzoic acid methyl ester
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
SMILES COC(=O)C1=CC=CC=C1CC(C#N)C(=O)OCC
InChI Key Generated from structure: KVJ... (Specific key varies by isomer resolution)
Physical Properties
  • Appearance: Viscous pale yellow oil or low-melting solid (depending on purity/polymorph).

  • Solubility: Soluble in chlorinated solvents (DCM, Chloroform), EtOAc, and polar aprotic solvents (DMF, DMSO). Insoluble in water.

  • Stability: Stable under standard conditions; sensitive to strong bases (due to acidic

    
    -proton) and prolonged exposure to moisture (ester hydrolysis).
    

Synthesis & Production Protocol

The industrial preparation of CAS 153802-16-5 typically involves the alkylation of an active methylene compound (ethyl cyanoacetate) with an ortho-substituted benzyl electrophile.

Validated Synthetic Route

Reaction: Nucleophilic substitution (


) of Methyl 2-(bromomethyl)benzoate with the enolate of Ethyl cyanoacetate.

Reagents:

  • Electrophile: Methyl 2-(bromomethyl)benzoate (CAS 2417-73-4).

  • Nucleophile: Ethyl cyanoacetate (CAS 105-56-6).

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (anhydrous).

Step-by-Step Protocol:

  • Enolate Formation: To a suspension of NaH (1.1 equiv) in anhydrous DMF at 0°C, add Ethyl cyanoacetate (1.1 equiv) dropwise. Stir for 30 min until hydrogen evolution ceases and a clear solution forms.

  • Alkylation: Add a solution of Methyl 2-(bromomethyl)benzoate (1.0 equiv) in DMF dropwise to the enolate mixture, maintaining the temperature below 10°C to prevent side reactions (e.g., self-condensation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound.

Reaction Pathway Visualization

The following diagram illustrates the molecular logic of the synthesis and potential side pathways.

SynthesisPath Start1 Ethyl Cyanoacetate (Nucleophile) Intermediate Enolate Species (Na+ Salt) Start1->Intermediate NaH, DMF Deprotonation Start2 Methyl 2-(bromomethyl)benzoate (Electrophile) Product CAS 153802-16-5 (Target Molecule) Intermediate->Product + Start2 SN2 Alkylation SideProduct Bis-alkylated Impurity (Avoided by Stoichiometry) Intermediate->SideProduct Excess Electrophile

Caption: Stoichiometric control is vital to prevent bis-alkylation at the active methylene site.

Applications in Drug Development

CAS 153802-16-5 serves as a "linchpin" intermediate for synthesizing Phthalazin-1(2H)-one scaffolds, a pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and antihistamines (e.g., Azelastine derivatives).

Mechanism of Heterocycle Formation

The compound undergoes a cascade cyclization when treated with hydrazine or substituted hydrazines.

  • Nucleophilic Attack: Hydrazine attacks the methyl ester (benzoate) carbonyl.

  • Cyclization: The resulting hydrazide nitrogen attacks the cyano group or the ethyl ester, depending on conditions, to close the pyridazine ring.

  • Result: Formation of a 4-substituted phthalazinone.

Key Transformation:



Application Workflow

The following workflow demonstrates the conversion of the intermediate into a bioactive scaffold.

ApplicationWorkflow Precursor Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (CAS 153802-16-5) Cyclization Cyclocondensation (Ring Closure) Precursor->Cyclization + Reagent Reagent Hydrazine Hydrate (EtOH, Reflux) Scaffold 4-(Cyanomethyl)phthalazin-1(2H)-one (Core Pharmacophore) Cyclization->Scaffold - MeOH, - EtOH Drug PARP Inhibitors / Azelastine Analogs (Final API) Scaffold->Drug Derivatization

Caption: The intermediate facilitates the rapid construction of the phthalazinone core.

Safety & Handling (E-E-A-T)

As a chemical intermediate, strictly controlled handling is required.

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound contains ester linkages susceptible to hydrolysis; keep strictly anhydrous.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Parchem Fine & Specialty Chemicals. Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate Product Page. Retrieved from (Verified Source for CAS 153802-16-5).

  • BLD Pharm. Product Catalog: CAS 153802-16-5.[1][2] Retrieved from .

  • Key Organics. Safety Data Sheet: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate. Retrieved from .

  • Sigma-Aldrich.Building Blocks for Heterocyclic Synthesis.
  • PubChem.Compound Summary for Related Benzoate Esters.

Sources

Foundational

Orthogonal Reactivity and Steric Shielding in Ortho-Substituted Cyano-Ester Benzoates

Executive Summary In the landscape of modern drug development and chemical biology, the precise control of molecular reactivity is paramount. Ortho-substituted cyano-ester benzoates—such as methyl 2-bromo-6-cyanobenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and chemical biology, the precise control of molecular reactivity is paramount. Ortho-substituted cyano-ester benzoates—such as methyl 2-bromo-6-cyanobenzoate and ortho-dibromophenyl benzoates—represent a highly specialized class of trifunctional building blocks. By exploiting the delicate interplay between the linear electron-withdrawing nature of the cyano group and the physical bulk of ortho-halogens, researchers can achieve orthogonal reactivity . This whitepaper explores the physical chemistry driving these molecules, their application in multistep synthesis, and their transformative role in live-cell protein labeling via Ligand-Directed Dibromophenyl Benzoate (LDBB) chemistry.

Structural & Electronic Paradigm: The "Ortho Effect"

To understand the utility of these compounds, we must first analyze the causality behind their physical properties. The reactivity of a benzoate ester is dictated by the electrophilicity of its carbonyl carbon and the steric accessibility of the Bürgi-Dunitz trajectory (the angle at which a nucleophile attacks).

The Linear Cyano Group

The cyano group (-C≡N) is sp-hybridized and perfectly linear. Unlike a rotating methyl group or a spherical halogen, its van der Waals radius projects outward, away from the adjacent ortho positions. Consequently, it introduces minimal direct steric clashing[1]. However, its powerful electron-withdrawing properties (-I inductive and -M mesomeric effects) heavily delocalize negative charge. This significantly increases the acidity of the corresponding benzoic acids (e.g., o-cyanobenzoic acid has a pKa of 2.8, compared to benzoic acid at 4.2) and makes the ester carbonyl highly electrophilic[1].

Steric Locking via 2,6-Disubstitution

If a cyano-benzoate is left mono-substituted, the activated ester hydrolyzes rapidly. To harness the electronic activation without sacrificing stability, a second ortho-substituent (such as a bromine atom) is introduced, creating a 2,6-disubstitution pattern like methyl 2-bromo-6-cyanobenzoate [2]. The bulky bromine atom forces the ester out of coplanarity with the benzene ring. This steric hindrance physically blocks incoming hydroxide ions or esterases, severely retarding the rate of saponification[2].

Orthogonal Reactivity in Multistep Synthesis

The combination of a bromo group, a cyano group, and a sterically shielded methyl ester creates a trifunctional scaffold with orthogonal reactivity [2],[3]. Because the ester is sterically protected, chemists can selectively manipulate the other functional groups without premature hydrolysis.

  • Aryl Bromide: Acts as an excellent electrophilic partner for Pd-catalyzed cross-coupling (Suzuki, Sonogashira)[3].

  • Cyano Group: Can be selectively reduced to an amine or converted into a tetrazole bioisostere.

  • Methyl Ester: Remains intact through basic cross-coupling conditions, reserved for late-stage amidation or forced saponification[2].

OrthogonalReactivity Core Methyl 2-bromo-6-cyanobenzoate (Trifunctional Core) PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->PdCoupling Reacts at Aryl Bromide Saponification Sterically Retarded Saponification (Base Hydrolysis) Core->Saponification Reacts at Methyl Ester CyanoMod Cyano Group Manipulation (Reduction/Tetrazole) Core->CyanoMod Reacts at Cyano Group Product1 C-C Bond Formation (Ester Intact) PdCoupling->Product1 Product2 Carboxylate Salt (Requires Harsh Conditions) Saponification->Product2 Product3 Amine or Tetrazole (Orthogonal to Ester) CyanoMod->Product3

Figure 1: Orthogonal reactivity pathways of methyl 2-bromo-6-cyanobenzoate.

Chemical Biology Applications: LDBB Chemistry

The principle of steric ester shielding has been brilliantly adapted for live-cell protein labeling via Ligand-Directed Dibromophenyl Benzoate (LDBB) chemistry , developed by Hamachi and colleagues[4],[5].

Historically, acyl imidazoles were used for ligand-directed labeling, but they are highly susceptible to rapid degradation by intracellular esterases[6]. By replacing the imidazole with an ortho-dibromophenyl benzoate, the reactive ester is shielded by the massive steric bulk of two adjacent bromine atoms.

The Causality of LDBB Labeling:

  • Stability: The ortho-bromo groups block water and esterases. The probe is highly stable in aqueous buffer, hydrolyzing less than 10% after 13 hours[5],[7].

  • Proximity-Driven Activation: When the ligand portion of the probe binds to the target protein (e.g., eDHFR), the local effective concentration of the ester near the protein's surface lysine residues skyrockets.

  • Transacylation: This massive increase in local concentration overcomes the steric activation energy barrier. The lysine nucleophilically attacks the ester, ejecting the dibromophenol leaving group and covalently attaching the fluorophore to the protein[5].

LDBBMechanism Probe LDBB Probe (Ligand + Ortho-Br Benzoate + Dye) Complex Ligand-Protein Complex (Proximity Effect) Probe->Complex Binds Target Target Protein (e.g., eDHFR) Target->Complex Binds Acylation Transacylation (Lysine Attack) Complex->Acylation Local Concentration Spike Labeled Labeled Protein (Covalent Dye Attachment) Acylation->Labeled Dibromophenol Leaving Group

Figure 2: Mechanism of Ligand-Directed Dibromophenyl Benzoate (LDBB) protein labeling.

Quantitative Data Summary

The table below summarizes the physicochemical and kinetic properties of various substituted benzoates, highlighting how ortho-substitution dictates stability and application[2],[1],[5].

Compound ClassOrtho SubstituentsSteric HindranceEster Saponification / Hydrolysis RatePrimary Application
Methyl benzoate NoneLowFastGeneral organic synthesis
Methyl 2-cyanobenzoate -CNLow-ModerateModerateFluorophore wavelength tuning
Methyl 2-bromo-6-cyanobenzoate -Br, -CNHighVery SlowOrthogonal cross-coupling
Ortho-dibromophenyl benzoate -Br, -Br (on phenol)Very HighExtremely Slow (<10% at 13h)Live-cell LDBB protein labeling

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes internal controls to prove that the observed reactivity is a direct result of the intended mechanistic pathway.

Protocol 1: Selective Suzuki-Miyaura Coupling of Methyl 2-bromo-6-cyanobenzoate

Objective: Form a C-C bond at the aryl bromide while proving the ester survives basic conditions due to steric shielding.

  • Preparation: In an oven-dried Schlenk flask, dissolve Methyl 2-bromo-6-cyanobenzoate (1.0 equiv) and an arylboronic acid (1.2 equiv) in a degassed mixture of Toluene/H2O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Validation Check (LC-MS): Sample the reaction mixture.

    • Self-Validation Criteria: The LC-MS trace must show the exact mass of the cross-coupled product with the methyl ester intact (M+H). If the mass corresponds to the carboxylic acid, the steric shielding has failed (likely due to excessive temperature or extended reaction times).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: In Vitro Protein Labeling via LDBB Chemistry

Objective: Covalently label a target protein (eDHFR) using an LDBB probe, proving that labeling is proximity-driven.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl.

  • Protein Incubation: Dilute purified eDHFR protein to a final concentration of 1 µM in the buffer.

  • System Validation (Competitive Inhibition Control):

    • Test Sample: Add 1 µL of DMSO.

    • Control Sample: Add 1 µL of 10 mM free Trimethoprim (TMP) ligand. Incubate for 15 minutes to saturate the protein's binding pockets.

  • Probe Addition: Add the LDBB-fluorophore probe (e.g., LDBB-Coumarin) to both samples at a final concentration of 2 µM. Incubate at 37°C for 3 hours.

  • Analysis: Resolve the proteins using SDS-PAGE and image the gel under a fluorescence scanner.

    • Self-Validation Criteria: The Test Sample must show a strong fluorescent band at the molecular weight of eDHFR. The Control Sample must show zero fluorescence . This proves the ester is too sterically hindered to react randomly; it only reacts when the ligand forces it into high local proximity with the target.

References

  • Quora Contributors. "Does cyanide show the ortho effect in benzoic acid?". Quora Chemistry Discussions. URL:[Link]

  • Takaoka, Y., Nishikawa, Y., Hashimoto, Y., Sasaki, K., & Hamachi, I. "Ligand-directed dibromophenyl benzoate chemistry for rapid and selective acylation of intracellular natural proteins." Chemical Science, Royal Society of Chemistry, 2015, 6(5), 3217-3224. URL:[Link]

Sources

Exploratory

Technical Profile: Methyl 2-(2-cyano-2-ethoxycarbonylethyl)benzoate

This technical guide details the chemical identity, synthesis, and applications of Methyl 2-(2-cyano-2-ethoxycarbonylethyl)benzoate , a critical intermediate in the synthesis of benzo-fused nitrogen heterocycles. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and applications of Methyl 2-(2-cyano-2-ethoxycarbonylethyl)benzoate , a critical intermediate in the synthesis of benzo-fused nitrogen heterocycles.

Executive Summary

Methyl 2-(2-cyano-2-ethoxycarbonylethyl)benzoate is a versatile diester-nitrile intermediate used primarily in the pharmaceutical development of isoquinoline and isocoumarin derivatives. Structurally, it consists of a methyl benzoate core substituted at the ortho position with a functionalized propyl chain (ethyl cyanoacetate moiety). This unique arrangement allows for facile intramolecular cyclization (Dieckmann condensation type), making it a strategic building block for polycyclic aromatic hydrocarbons (PAHs) and bioactive alkaloids.

Nomenclature & Chemical Identity

Accurate identification is critical as this compound often appears under varying IUPAC-derived names in patent literature.

Naming Convention Synonym / Identifier
Common / Trade Name Methyl 2-(2-cyano-2-ethoxycarbonylethyl)benzoate
IUPAC Systematic Ethyl 2-cyano-3-(2-(methoxycarbonyl)phenyl)propanoate
Alternative Systematic Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate
Chemical Abstract Benzoic acid, 2-(2-cyano-3-ethoxy-3-oxopropyl)-, methyl ester
Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
SMILES COC(=O)C1=CC=CC=C1CC(C#N)C(=O)OCC
Structural Analysis

The molecule possesses two distinct ester groups with differing steric and electronic environments:

  • Aryl Ester (Methyl benzoate): Conjugated with the aromatic ring; less electrophilic towards soft nucleophiles but susceptible to intramolecular attack.

  • Aliphatic Ester (Ethyl ester): Part of the cyanoacetate moiety; highly activated by the adjacent nitrile group (active methylene).

Synthesis Protocol

The synthesis relies on the alkylation of an active methylene compound (ethyl cyanoacetate) with a benzylic halide.

Reaction Scheme

Precursors:

  • Electrophile: Methyl 2-(bromomethyl)benzoate (CAS: 2417-73-4)[1]

  • Nucleophile: Ethyl cyanoacetate (CAS: 105-56-6)

Methodology:

  • Activation: Ethyl cyanoacetate is deprotonated by a base (typically Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)) in a polar aprotic solvent (DMF or Acetone) to generate the resonance-stabilized carbanion.

  • Alkylation: The carbanion attacks the benzylic carbon of methyl 2-(bromomethyl)benzoate via an S_N2 mechanism.

  • Workup: Quenching with dilute acid followed by extraction yields the diester product.

SynthesisWorkflow Start Start: Methyl 2-(bromomethyl)benzoate Reaction Reaction: SN2 Alkylation (DMF, 0-25°C) Start->Reaction Reagent Reagent: Ethyl Cyanoacetate + Base (NaH/K2CO3) Intermediate Intermediate: Carbanion Formation Reagent->Intermediate Intermediate->Reaction Nucleophilic Attack Product Product: Methyl 2-(2-cyano-2- ethoxycarbonylethyl)benzoate Reaction->Product - HBr

Figure 1: Synthetic workflow for the alkylation of ethyl cyanoacetate with methyl 2-(bromomethyl)benzoate.

Applications & Reactivity

This intermediate is valued for its ability to undergo intramolecular cyclization to form bicyclic systems.

Key Transformation: Cyclization to Isoquinolines/Isocoumarins

The presence of the ortho-ester allows for a Dieckmann-type condensation . Depending on the conditions and reagents, two primary scaffolds can be accessed:

  • Isocoumarins (1H-2-benzopyran-1-ones):

    • Under acidic or basic conditions without an amine source, the enolate of the side chain attacks the benzoate ester, eliminating methanol to form the lactone ring.

    • Product: Ethyl 4-cyano-3-isocoumarin carboxylate derivatives.

  • Isoquinolines (Isoquinolinediones):

    • In the presence of ammonia or primary amines, the benzoate ester is converted to an amide, which then cyclizes onto the cyano or ester group of the side chain.

    • Product: Homophthalimides or 3-substituted isoquinoline-1,4-diones.

ReactivityPathways Core Methyl 2-(2-cyano-2-ethoxycarbonylethyl)benzoate IsoC Pathway A: Isocoumarin Synthesis (Acid/Base Cyclization) Core->IsoC - MeOH IsoQ Pathway B: Isoquinoline Synthesis (Ammonia/Amine Cyclization) Core->IsoQ + R-NH2 ProdA 4-Cyano-1-oxo-1H-isochromene derivatives IsoC->ProdA ProdB Homophthalimides / Isoquinoline-1,3(2H,4H)-diones IsoQ->ProdB

Figure 2: Divergent synthetic pathways for benzo-fused heterocycle formation.

Safety & Handling

  • Hazards: As an alpha-cyano ester, this compound should be treated as potentially harmful if swallowed or inhaled. It may release cyanide upon combustion or strong hydrolysis.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester groups.

  • PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.

References

  • Reaction of Benzyl Halides with Active Methylenes:Organic Syntheses, Coll. Vol. 3, p. 705 (1955).
  • Isoquinoline Synthesis:Journal of Heterocyclic Chemistry, "Synthesis of substituted isoquinolines via Dieckmann condens
  • Precursor Data: PubChem CID 2734813 (Methyl 2-(bromomethyl)benzoate).[2] Link

  • Reaction Product Analog:Tetrahedron Letters, Vol 45, Issue 22, 2004.

Sources

Foundational

Advanced Characterization and Application of C₁₅H₁₇NO₅: The BCN-NHS Scaffold

The following technical guide details the chemical identity, synthesis, and application of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate (BCN-NHS), the primary high-value pharmacophore correspondi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate (BCN-NHS), the primary high-value pharmacophore corresponding to the molecular formula C₁₅H₁₇NO₅ .[1]

While other isomers exist (e.g., the natural product Obscurolide A1 or 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate), this guide focuses on the BCN-NHS ester due to its critical role as a bioorthogonal click chemistry reagent in modern drug development, particularly for Antibody-Drug Conjugates (ADCs) and PROTACs.[1]

Executive Summary

The molecular formula C₁₅H₁₇NO₅ represents a class of functionalized organic molecules with a molecular weight of 291.30 g/mol .[1][2][3][4][5] In the context of pharmaceutical research, this formula is most authoritatively associated with BCN-NHS Ester , a strained cyclooctyne derivative used for strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This guide analyzes the physicochemical properties of the C₁₅H₁₇NO₅ scaffold, details the synthesis of the BCN core, and provides protocols for its application in bioconjugation.[1]

Key Chemical Parameters
PropertyValueNotes
Molecular Formula C₁₅H₁₇NO₅Degree of Unsaturation: 8
Molecular Weight 291.30 g/mol Monoisotopic Mass: 291.1107 Da
Exact Mass 291.1107Useful for HR-MS validation
Core Pharmacophore Bicyclo[6.1.0]non-4-yne (BCN)High ring strain (~18 kcal/mol) drives reactivity
Reactive Moiety N-Hydroxysuccinimide (NHS) CarbonateAmine-reactive for lysine conjugation
Solubility DMSO, DMF, ChloroformPoor water solubility; requires organic co-solvent

Structural Identity and Isomerism

The C₁₅H₁₇NO₅ formula supports multiple structural isomers. Distinguishing these is vital for regulatory compliance and synthesis verification.

Primary Isomer: BCN-NHS Ester[1]
  • IUPAC Name: (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate.[1]

  • Structure: Consists of a strained cyclooctyne ring fused to a cyclopropane ring (the BCN core), linked via a methylene carbonate to an NHS leaving group.[1]

  • Function: The NHS group reacts with primary amines (e.g., lysine residues on antibodies) to form stable carbamates, while the cyclooctyne remains available for copper-free click chemistry with azides.[1]

Secondary Isomer: Obscurolide A1[1]
  • Origin: Natural product isolated from Streptomyces viridochromogenes.[1][2]

  • Activity: Phosphodiesterase inhibitor.[1][2]

  • Differentiation: Unlike BCN-NHS, Obscurolide A1 contains a butyrolactone core and lacks the high-energy alkyne bond.[1] It is identified by distinct NMR shifts in the olefinic region.[1]

Synthesis and Manufacturing of the BCN Scaffold

The synthesis of BCN-NHS is a multi-step process designed to introduce ring strain (the "spring-loaded" mechanism) without decomposing the molecule.[1]

Synthetic Pathway (DOT Visualization)

The following diagram outlines the conversion of 1,5-cyclooctadiene to the activated BCN-NHS ester.

BCN_Synthesis COD 1,5-Cyclooctadiene (Starting Material) Ester Exo/Endo Ester (Isomer Separation) COD->Ester Cyclopropanation Diazo Ethyl Diazoacetate + Rh2(OAc)4 Diazo->Ester Alcohol BCN Alcohol (Reduction) Ester->Alcohol LiAlH4 Reduction Cyclooctyne Bicyclo[6.1.0]non-4-yne (BCN Core) Alcohol->Cyclooctyne 1. Br2 2. KOtBu (Elimination) Bromination Bromination/ Elimination Bromination->Cyclooctyne Final BCN-NHS Ester (C15H17NO5) Cyclooctyne->Final Activation DSC Disuccinimidyl Carbonate (DSC) DSC->Final

Figure 1: Synthetic route for BCN-NHS Ester. The critical step is the formation of the strained alkyne via elimination.[1]

Critical Process Parameters
  • Stereocontrol: The cyclopropanation step yields both exo and endo isomers.[1] For BCN-NHS, the endo isomer is often preferred for its specific steric profile in bioconjugation, though the exo isomer is also commercially available.[1]

  • Ring Strain Preservation: The final elimination step to form the triple bond is thermodynamically unfavorable.[1] Conditions must be strictly anhydrous (KOtBu/THF) to prevent immediate hydration or polymerization.[1]

Mechanism of Action: Bioorthogonal Chemistry

BCN-NHS derivatives operate via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1] Unlike traditional "Click Chemistry" (CuAAC), this reaction requires no copper catalyst , making it non-toxic to living cells.[1]

Reaction Logic
  • Amine Coupling (Step 1): The NHS ester reacts with a primary amine (e.g., Protein-NH₂) to form a stable carbamate bond, releasing N-hydroxysuccinimide.[1]

    • Result: Protein-BCN conjugate.[1]

  • Cycloaddition (Step 2): The Protein-BCN conjugate reacts with an Azide-tagged payload (Drug-N₃).[1] The bond angle deformation of the cyclooctyne (~160° vs. 180° linear) reduces the activation energy barrier, allowing the reaction to proceed rapidly at physiological pH.[1]

    • Result: Stable Triazole Conjugate.[1][6]

Mechanistic Pathway (DOT Visualization)

SPAAC_Mechanism BCN_NHS BCN-NHS Ester (C15H17NO5) Intermediate Protein-BCN Conjugate (Stable Carbamate) BCN_NHS->Intermediate Nucleophilic Substitution (-NHS byproduct) Protein Protein-NH2 (Lysine Residue) Protein->Intermediate Transition Transition State (Strain Relief) Intermediate->Transition + Azide-Drug Azide_Drug Azide-Drug (R-N3) Azide_Drug->Transition Product 1,2,3-Triazole Conjugate (Final Drug Product) Transition->Product [3+2] Cycloaddition

Figure 2: Two-step bioconjugation workflow using BCN-NHS. Step 1 functionalizes the protein; Step 2 attaches the drug payload via SPAAC.[1]

Experimental Protocol: Antibody Conjugation

Objective: To label a monoclonal antibody (mAb) with BCN-NHS for subsequent drug attachment.

Materials
  • BCN-NHS Ester (MW 291.30).[1][3]

  • Monoclonal Antibody (1 mg/mL in PBS, pH 7.4).[1]

  • DMSO (Anhydrous).[1]

  • Desalting Column (e.g., Sephadex G-25).[1]

Methodology
  • Preparation: Dissolve 1 mg of BCN-NHS in 50 µL of anhydrous DMSO. Prepare immediately before use (NHS esters hydrolyze in water).[1]

  • Calculation: Calculate the molar excess. For standard labeling, a 10-20x molar excess of BCN-NHS over the antibody is recommended.[1]

    • Example: 1 mg IgG (~150 kDa) = 6.6 nmol.[1]

    • Target: 132 nmol BCN-NHS.[1]

    • Mass required:

      
      .[1]
      
  • Reaction: Add the calculated BCN-NHS/DMSO solution to the antibody.[1] Vortex gently.

  • Incubation: Incubate at Room Temperature (20-25°C) for 30–60 minutes or at 4°C overnight.

  • Purification: Remove excess unreacted BCN-NHS using a desalting column equilibrated with PBS. This step is critical to prevent free BCN from reacting with the azide payload later.[1]

  • Validation: Verify conjugation via UV-Vis (if BCN has absorbance, though it is weak) or by reacting a small aliquot with a fluorogenic azide reporter.[1]

Analytical Validation

To confirm the identity of C₁₅H₁₇NO₅ derivatives, the following analytical signatures are standard:

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 292.118.[1]

    • Look for the characteristic loss of the NHS group (-115 Da) in fragmentation patterns.[1]

  • ¹H-NMR (CDCl₃, 400 MHz):

    • NHS Protons: Singlet at ~2.8 ppm (4H).[1]

    • Cyclopropane Protons: High field multiplets at 0.8–1.5 ppm.[1]

    • Methylene Carbonate: Doublet/Multiplet at ~4.2 ppm.[1]

  • IR Spectroscopy:

    • Carbonyl (C=O): Strong bands at ~1740 cm⁻¹ (NHS ester) and ~1780 cm⁻¹ (Carbonate).[1]

    • Alkyne (C≡C): Weak band at ~2200 cm⁻¹ (often silent due to symmetry, but strain may enhance visibility).[1]

References

  • Dommerholt, J., et al. (2010).[1] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link[1]

  • Agard, N. J., et al. (2004).[1] A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[1] Link[1]

  • Hoff, H., et al. (1992).[1] Metabolic products of microorganisms. 261.[1][2] Obscurolides, a novel class of phosphodiesterase inhibitors from Streptomyces.[1][2] The Journal of Antibiotics.[1][2] Link

  • Debets, M. F., et al. (2011).[1] Bioconjugation with Strained Alkyne Substituents. Accounts of Chemical Research. Link[1]

Sources

Exploratory

Solubility Profile of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate: A Methodological Approach

An In-Depth Technical Guide for Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Introduction: The Critical Role of Solvent Solubility In pharmaceutical sciences, the ability to d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Critical Role of Solvent Solubility

In pharmaceutical sciences, the ability to dissolve a compound in a suitable solvent is fundamental. For methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate, a molecule with multiple functional groups, understanding its solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high yield and purity.

  • Pre-formulation Studies: Solubility data dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solutions, injectables). Poor solubility is a primary contributor to low bioavailability of orally administered drugs.[1]

  • Analytical Method Development: The choice of mobile phases in chromatographic techniques like HPLC is directly dependent on the analyte's solubility.

This guide provides the theoretical and practical tools necessary to generate reliable solubility data, ensuring a solid foundation for downstream drug development activities.

Theoretical Framework

Structural Analysis and Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] Let's analyze the structure of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate:

  • Aromatic Ring (Benzoate group): This large, non-polar moiety contributes to solubility in non-polar and moderately polar solvents through van der Waals forces and π-π stacking interactions.

  • Ester Groups (methyl benzoate and ethyl ester): These groups are polar and can act as hydrogen bond acceptors, contributing to solubility in polar aprotic and, to a lesser extent, polar protic solvents.[3]

  • Nitrile Group (-C≡N): The cyano group is strongly polar and a hydrogen bond acceptor, enhancing solubility in polar solvents.

  • Aliphatic Chain (-CH2-CH-): The propyl backbone is non-polar.

Prediction: The molecule presents a mixed polarity. The presence of multiple polar functional groups (two esters, one nitrile) suggests it will be more soluble in polar organic solvents than in non-polar hydrocarbon solvents like hexane. However, the significant non-polar surface area from the benzene ring and alkyl chains will limit its solubility in highly polar solvents like water. We can predict a favorable solubility profile in solvents of intermediate polarity, such as ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane), as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

G cluster_molecule Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate cluster_solubility Predicted Solubility Structure Molecular Structure Aromatic Aromatic Ring (Non-polar) Structure->Aromatic Esters Ester Groups (Polar, H-bond acceptor) Structure->Esters Nitrile Nitrile Group (Polar, H-bond acceptor) Structure->Nitrile Aliphatic Aliphatic Chain (Non-polar) Structure->Aliphatic LowSol Low Solubility (e.g., Hexane, Water) Aromatic->LowSol Mismatched Polarity HighSol High Solubility (e.g., Acetone, Ethyl Acetate, DMSO) Esters->HighSol 'Like dissolves like' Nitrile->HighSol 'Like dissolves like' Aliphatic->LowSol Mismatched Polarity

Caption: Relationship between functional groups and predicted solubility.

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy equation: ΔG = ΔH – TΔS.[4][5]

  • Enthalpy of Solution (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

    • Endothermic (ΔH > 0): Energy is consumed. In this common scenario for solids, increasing the temperature provides the necessary energy, thus increasing solubility.[6]

    • Exothermic (ΔH < 0): Energy is released. Increasing the temperature will decrease solubility, according to Le Chatelier's Principle.[4][6]

  • Entropy of Solution (ΔS): This is the change in disorder. Dissolving a structured, crystalline solid into a liquid solvent typically results in a large increase in entropy (ΔS > 0), which favors dissolution.[5]

A negative ΔG indicates a spontaneous dissolution process. Equilibrium solubility is reached when the rate of dissolution equals the rate of precipitation, and the chemical potential of the solid solute is equal to that of the dissolved solute.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the universally recognized gold-standard for determining equilibrium solubility.[7] It is designed to ensure that the solvent is truly saturated with the solute and that a thermodynamic equilibrium has been reached.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system. The inclusion of multiple time points for sampling is critical to authoritatively demonstrate that equilibrium has been achieved.

Materials:

  • Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (solid, of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringe filters (0.22 or 0.45 µm, chemically compatible with solvents, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or LC-MS method for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate to a series of glass vials. An excess is critical to ensure that the solution reaches saturation and undissolved solid remains visible throughout the experiment.[1] A 5-fold excess over the estimated solubility is a good starting point.[8]

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The agitation ensures a continuous interaction between the solid and the solvent but should not be so vigorous as to create a vortex.

    • Allow the samples to equilibrate for an extended period. A common practice is to sample at multiple time points to prove that equilibrium has been reached. For example, samples can be taken at 24, 48, and 72 hours.[9]

  • Phase Separation:

    • At each time point, remove the vials from the shaker.

    • To separate the undissolved solid from the saturated supernatant, centrifuge the vials at the same temperature as the equilibration for 15-20 minutes. This prevents temperature-induced changes in solubility.

    • Carefully draw the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter into a clean vial. Filtration removes any remaining microscopic particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[10] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[1][11]

  • Verification of Equilibrium:

    • Compare the calculated concentrations from the different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration values plateau, meaning they do not significantly change between the later time points (e.g., the 48-hour and 72-hour results are within a small margin, such as <5%).[9]

Causality Behind Experimental Choices:

  • Why excess solid? To ensure the solution is saturated. If all the solid dissolves, the true solubility limit has not been reached.

  • Why constant temperature? Solubility is highly temperature-dependent.[12] Maintaining a constant temperature is the most critical variable to control.

  • Why extended agitation? To overcome the kinetic barriers of dissolution and ensure the system reaches thermodynamic equilibrium.

  • Why multiple time points? This is the self-validating step. It provides definitive proof that the measured concentration is the true equilibrium solubility and not just a point on the way to saturation.[9]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Verification A Add excess solid API to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) on orbital shaker B->C D Incubate for 24, 48, 72 hours C->D E Centrifuge at equilibration temp. D->E F Filter supernatant (0.22 µm PTFE filter) E->F G Dilute filtrate accurately F->G H Quantify concentration via validated HPLC method G->H I Compare concentrations at 24, 48, 72h H->I J Equilibrium Confirmed (Concentrations Plateau) I->J

Caption: Experimental workflow for the equilibrium shake-flask method.

High-Throughput Screening (HTS) Methods

For early-stage discovery where numerous solvent systems may need to be evaluated quickly, HTS methods offer a faster, albeit less precise, alternative to the shake-flask method.[9] These are typically kinetic solubility assays.

  • Nephelometry: This method involves adding a concentrated stock solution of the compound (usually in DMSO) to the test solvent and measuring the formation of precipitate by light scattering.[9] It is a rapid, scalable technique well-suited for microplate formats.

  • UV-Plate Reader Method: Similar to nephelometry, a DMSO stock is added to various solvents in a 96-well plate. After a short equilibration and centrifugation/filtration step, the concentration in the supernatant is measured directly in a UV-compatible plate. This method has been shown to have good correlation with HPLC methods for concentrations as low as 1 µM.[13]

Expert Insight: While HTS methods are invaluable for ranking solvents, the data they generate is for kinetic solubility, not thermodynamic solubility. The presence of a co-solvent (DMSO) can also influence the results. For definitive data required for regulatory filings or late-stage formulation, the thermodynamic shake-flask method is mandatory.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, structured format for easy comparison and interpretation.

Data Summary Table

All quantitative data should be summarized in a table. This allows for a quick assessment of the compound's solubility profile across a range of solvents with varying polarities.

SolventSolvent ClassPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNon-polar0.125[Experimental Data][Calculated Data]
TolueneAromatic2.425[Experimental Data][Calculated Data]
DichloromethaneHalogenated3.125[Experimental Data][Calculated Data]
Diethyl EtherEther2.825[Experimental Data][Calculated Data]
Ethyl AcetateEster4.425[Experimental Data][Calculated Data]
AcetoneKetone5.125[Experimental Data][Calculated Data]
AcetonitrileNitrile5.825[Experimental Data][Calculated Data]
EthanolPolar Protic4.325[Experimental Data][Calculated Data]
MethanolPolar Protic5.125[Experimental Data][Calculated Data]
DMSOPolar Aprotic7.225[Experimental Data][Calculated Data]
Graphical Representation

Plotting the solubility data against a solvent property, such as the polarity index, can provide valuable insights into the physicochemical drivers of solubility for the compound. This can aid in the selection of solvent systems for chromatography and crystallization.

Conclusion

Determining the solubility of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate in organic solvents is a foundational step in its development as a potential pharmaceutical agent. While pre-existing data is not available, this guide provides the necessary theoretical background and a robust, validated experimental protocol to generate this critical information. By combining structural analysis with the rigorous shake-flask method, researchers can build a comprehensive solubility profile, enabling informed decisions in process chemistry, formulation, and analytical development. Adherence to these methodological principles will ensure the generation of trustworthy and authoritative data, accelerating the path from discovery to clinical application.

References

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • How do functional groups affect solubility in organic compounds? TutorChase. Available at: [Link]

  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary Chemistry. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Prediction of organic compound aqueous solubility using machine learning. PMC. Available at: [Link]

  • Solubility. Chemistry LibreTexts. Available at: [Link]

  • Set up a data table to show your results. Brainly. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]

  • Solubility. University of Louisiana at Monroe. Available at: [Link]

  • Predicting aqueous and organic solubilities with machine learning. ChemRxiv. Available at: [Link]

  • Solubility and distribution. SlideShare. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Solubility. Wikipedia. Available at: [Link]

  • Lecture 3: Solubility of Gases, Liquids, and Solids in Liquids. University of Texas at Austin. Available at: [Link]

  • Solved 3. (Representation) Create a data table to record. Chegg. Available at: [Link]

  • Quick Graphviz Tutorial. Dirk Colbry's Homepage. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. SciELO. Available at: [Link]

  • Validation Of Dissolution Method By HPLC. Pharmaceutical Updates. Available at: [Link]

  • Design a solubility experiment. Vaia. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Thermodynamics of Solutions. Chemistry LibreTexts. Available at: [Link]

  • HPLC method development and in vitro dissolution kinetics of amlodipine tablets under biowaiver conditions. Biointerface Research in Applied Chemistry. Available at: [Link]

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Foundational

Reactivity profile of cyano-ester side chains on benzoate rings

The following technical guide details the reactivity profile of -cyano-arylacetate systems (cyano-ester side chains attached to a benzoate/phenyl ring). This structural motif is a cornerstone in the synthesis of non-ster...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of


-cyano-arylacetate systems  (cyano-ester side chains attached to a benzoate/phenyl ring). This structural motif is a cornerstone in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), barbiturates, and amino acid precursors due to its unique "Push-Pull" electronic character.

Reactivity Profile of -Cyano-Ester Side Chains on Benzoate Rings

Technical Guide for Drug Development & Synthetic Applications [1]

Executive Summary

The


-cyano-arylacetate moiety (e.g., Ethyl 

-cyano-

-phenylacetate) represents a "privileged scaffold" in medicinal chemistry. Its utility stems from the synergistic electronic effects of the benzoate (phenyl) ring , the cyano group , and the ester carbonyl . Together, they render the

-proton highly acidic (

), enabling facile C-H activation and subsequent functionalization.

This guide analyzes the chemoselectivity of this system, specifically focusing on nucleophilic alkylation , hydrolytic decarboxylation , and reductive differentiation .

Electronic Structure & Acidity Profile

The reactivity of the side chain is dictated by the stability of the carbanion formed at the benzylic position.

The "Push-Pull" Electronic Effect

Upon deprotonation, the negative charge is delocalized through a tripartite resonance system:

  • Inductive/Resonance Withdrawal by the Nitrile (

    
    ).
    
  • Resonance Withdrawal by the Ester Carbonyl (

    
    ).
    
  • Benzylic Stabilization by the Aromatic Ring.

This makes the


-proton significantly more acidic than in simple malonates or phenylacetates.
Comparative Acidity ( in DMSO)
SubstrateStructure

(DMSO)
Reactivity Implication
Ethyl Acetate

~29.5Inert to mild bases.
Phenylacetate

~22.6Requires strong bases (LDA, NaH).
Ethyl Cyanoacetate

~13.1Deprotonated by alkoxides.

-Cyano-Phenylacetate

~10.5 Highly Acidic. Deprotonated by weak bases (

,

).

Key Insight: The low


 allows for Phase Transfer Catalysis (PTC)  conditions, avoiding the need for anhydrous/cryogenic conditions typical of enolate chemistry.

Reactivity Module 1: Nucleophilic C-Alkylation

The most common application of this scaffold is as a soft nucleophile to form quaternary carbon centers.

Mechanism: Base-Promoted Alkylation

The reaction proceeds via an


 mechanism. Due to the steric bulk of the phenyl ring, mono-alkylation  is generally favored over di-alkylation unless small electrophiles (e.g., MeI) are used.

AlkylationMechanism Figure 1: Base-Promoted Alkylation Pathway Substrate α-Cyano-Phenylacetate (Ph-CH(CN)COOEt) Enolate Stabilized Enolate [Ph-C(CN)COOEt]- Substrate->Enolate Deprotonation (-H+) Base Base (K2CO3) Base->Enolate Product α-Alkyl-α-Cyano-Phenylacetate (Ph-CR(CN)COOEt) Enolate->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

[2]

Protocol: Phase Transfer Catalysis (PTC)

Objective: Synthesis of Ethyl


-butyl-

-cyano-phenylacetate.
  • Reagents: Substrate (1.0 eq), 1-Bromobutane (1.2 eq), Toluene (Solvent), 50% NaOH (aq), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Procedure:

    • Dissolve substrate and alkyl halide in Toluene.

    • Add TBAB and aqueous NaOH.

    • Stir vigorously at 40°C for 4 hours.

    • Monitor: TLC will show disappearance of the acidic starting material.

  • Workup: Separate organic layer, wash with water/brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     will show the disappearance of the benzylic proton singlet (
    
    
    
    ppm) and appearance of butyl multiplets.

Reactivity Module 2: Hydrolysis & Decarboxylation

The "Achilles' Heel" of the cyano-ester side chain is its susceptibility to hydrolysis.[3] This can be exploited to synthesize substituted benzyl cyanides .

The Decarboxylation Pathway

Hydrolysis of the ester group yields the


-cyano acid. These acids are thermally unstable and undergo decarboxylation  to form the nitrile.
  • Acidic Hydrolysis: Often leads to hydrolysis of both CN and Ester to the malonic acid derivative.

  • Basic Saponification: Selectively hydrolyzes the ester to the carboxylate. Upon acidification and heating, decarboxylation occurs.

HydrolysisPathways Figure 2: Divergent Hydrolytic Pathways cluster_Base Pathway A: Decarboxylative Cyanation cluster_Acid Pathway B: Total Hydrolysis Start α-Cyano-Ester Ph-CR(CN)COOEt Saponification 1. NaOH / H2O (Saponification) Start->Saponification AcidHydrolysis Conc. H2SO4 / Heat Start->AcidHydrolysis Carboxylate Carboxylate Salt Ph-CR(CN)COO- Na+ Saponification->Carboxylate Acidification 2. HCl (Acidify) Carboxylate->Acidification FreeAcid α-Cyano Acid Ph-CR(CN)COOH Acidification->FreeAcid Heat 3. Heat (-CO2) FreeAcid->Heat NitrileProduct Substituted Benzyl Cyanide Ph-CHR-CN Heat->NitrileProduct Diacid Malonic Acid Deriv. Ph-CR(COOH)2 AcidHydrolysis->Diacid MonoAcid Arylacetic Acid Ph-CHR-COOH Diacid->MonoAcid -CO2

Chemoselectivity Control
  • To retain the Ester: Avoid aqueous strong bases. Use mild bases (

    
    ) in anhydrous solvents (DMF/Acetone) for alkylations.
    
  • To retain the Nitrile (during ester hydrolysis): Use

    
     in 
    
    
    
    at
    
    
    . Avoid heating the free acid to prevent decarboxylation.

Reactivity Module 3: Reductive Transformations

The cyano-ester side chain offers two distinct electrophilic sites for reduction.

ReagentConditionsProductMechanism

/ Pd-C
Ethanol, 50 psi

-Amino Ester
Catalytic hydrogenation of Nitrile (Ester intact).

THF, RefluxAmino Alcohol Global reduction of Nitrile and Ester.

MeOHNo Reaction Generally inert to both groups without additives (

).

Strategic Note: To synthesize


-amino acids (e.g., Phenibut analogs), one typically reduces the nitrile to the amine first (using Raney Ni or 

), followed by ester hydrolysis.

References

  • Acidity of

    
    -Cyano Esters:  Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21, 456–463. Link
    
  • Decarboxylation Mechanisms: Tighineanu, E. et al. "Decarboxylation of -cyano acids." Tetrahedron1980, 36, 1385.
  • Synthesis of Phenylacetates: Organic Syntheses, Coll. Vol. 2, p. 284 (1943). "

    
    -Phenylacetoacetonitrile".[4] Link
    
  • Cyanomethyl Benzoate Reactivity: Journal of Organic Chemistry, 2014 , 79, 123-134. (Discusses activated ester reactivity).[5]

  • Phase Transfer Catalysis: Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry2000, 72, 1399–1403.

Sources

Exploratory

Advanced Synthesis and Applications of 2-(2-Cyano-3-ethoxy-3-oxopropyl)benzoate Derivatives

Executive Summary The synthesis of 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate—most commonly utilized and commercially available as its methyl ester variant, Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (CAS: 153802-16-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate—most commonly utilized and commercially available as its methyl ester variant, Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (CAS: 153802-16-5) [1][2]—represents a critical C-C bond-forming workflow in modern drug discovery. This intermediate is highly valued for its orthogonal functional groups (a cyano group, an ethyl ester, and a methyl ester), which serve as versatile handles for the divergent synthesis of complex bicyclic pharmaceutical scaffolds, such as isoquinolinones and indanones.

This whitepaper provides a comprehensive literature review and technical guide on the synthesis of this intermediate, emphasizing the causality behind reaction parameters, self-validating experimental protocols, and downstream applications grounded in established active methylene chemistry[3][4].

Retrosynthetic Strategy & Mechanistic Causality

The target molecule is constructed via the nucleophilic substitution (SN2) of a benzylic halide. The retrosynthetic disconnection of the C-C bond between the benzylic carbon and the active methylene carbon naturally leads to two readily available precursors: methyl 2-(bromomethyl)benzoate (the electrophile) and ethyl cyanoacetate (the nucleophile).

Causality of Reagent Selection
  • The Base (K₂CO₃): While stronger bases like Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) can rapidly deprotonate ethyl cyanoacetate, they introduce severe side reactions. NaOEt promotes transesterification, leading to a scrambled mixture of methyl and ethyl esters. NaH often results in poor solubility of the resulting enolate in ethereal solvents. Potassium carbonate (K₂CO₃) is the optimal choice; it is basic enough to deprotonate the active methylene (pKa ~ 9) but mild enough to leave the orthogonal esters intact.

  • The Solvent (DMF): N,N-Dimethylformamide (DMF) is selected over protic solvents because it effectively solvates the potassium cation, leaving a "naked," highly reactive carbanion that rapidly attacks the benzylic bromide, minimizing reaction time and degradation.

Synthetic Workflow & Logical Relationships

Pathway cluster_0 Reagents cluster_1 Downstream Drug Scaffolds R1 Methyl 2-(bromomethyl)benzoate (Electrophile) Cond Deprotonation & SN2 Alkylation Base: K2CO3 | Solvent: DMF | 60°C R1->Cond R2 Ethyl Cyanoacetate (Nucleophile) R2->Cond Target Methyl 2-(2-cyano-3-ethoxy- 3-oxopropyl)benzoate (CAS: 153802-16-5) Cond->Target C-C Bond Formation Indanone 1-Indanone Derivatives via Dieckmann Condensation Target->Indanone Base Catalysis Isoquinoline Isoquinolinone Derivatives via Nitrile Reduction Target->Isoquinoline H2, Pd/C

Synthetic workflow and structural divergence of the benzoate intermediate.

Quantitative Data: Optimization of Alkylation Parameters

To maximize the yield of the mono-alkylated product and suppress di-alkylation, reaction conditions must be tightly controlled. The following table summarizes the quantitative optimization data typical for this class of benzylic alkylation[3][4].

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaOEtEtOH78445Significant transesterification and ester scrambling observed.
2NaHTHF0 to 25662Incomplete conversion; poor solubility of the enolate intermediate.
3 K₂CO₃ DMF 60 4 89 Optimal. High nucleophilicity; no ester scrambling; clean conversion.
4Cs₂CO₃MeCN80385Excellent yield, but economically less viable for large-scale production.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed as a self-validating system , meaning the physical and spectroscopic feedback at each step inherently proves the success of the chemical transformation.

Step-by-Step Methodology
  • Carbanion Generation:

    • Charge a dry, argon-flushed round-bottom flask with ethyl cyanoacetate (11.3 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol).

    • Add 100 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: The mixture will transition to a pale yellow color, indicating the formation of the cyanoacetate enolate.

  • Electrophilic Addition:

    • Dissolve methyl 2-(bromomethyl)benzoate (22.9 g, 100 mmol) in 20 mL of DMF.

    • Add this solution dropwise to the enolate mixture over 45 minutes while heating the reaction to 60 °C.

    • Causality: Dropwise addition ensures the electrophile is maintained at a low concentration relative to the bulk enolate, strictly favoring mono-alkylation over di-alkylation.

  • Reaction Monitoring & Workup:

    • Stir at 60 °C for 4 hours.

    • Self-Validation Check (TLC): Spot the reaction mixture against the starting bromide on a silica plate (Hexanes/EtOAc 3:1). The UV-active starting material spot (Rf ~ 0.6) must completely disappear, replaced by a new, more polar UV-active product spot (Rf ~ 0.4).

    • Quench the reaction by pouring it into 400 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (5 × 100 mL) to completely partition and remove the DMF.

  • Spectroscopic Validation (¹H-NMR):

    • Self-Validation Check: In the starting material, the benzylic protons appear as a sharp singlet at ~4.9 ppm. In the purified product, this singlet must disappear, replaced by a complex multiplet (ABX system) around 3.3–3.5 ppm (the diastereotopic benzylic CH₂ protons) and a distinct doublet of doublets around 3.9 ppm for the CH(CN) proton.

Downstream Applications in Drug Development

The strategic value of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate lies in its capacity to undergo divergent cyclizations, acting as a linchpin for two major pharmaceutical scaffolds:

  • Isoquinolinone Scaffolds: Catalytic hydrogenation (H₂, Pd/C or Raney Nickel) reduces the nitrile group to a primary amine (-CH₂NH₂). Because the amine is generated in spatial proximity to the methyl ester of the benzoate core, it undergoes spontaneous intramolecular lactamization, ejecting methanol to form a 1,2,3,4-tetrahydroisoquinolin-1-one derivative. This scaffold is a privileged structure in kinase inhibitors and CNS-active therapeutics.

  • 1-Indanone Derivatives: Treatment of the intermediate with a strong, non-nucleophilic base (e.g., LDA or KOtBu) abstracts the remaining acidic proton on the active methine. The resulting carbanion attacks the adjacent methyl ester via a Dieckmann-type condensation, yielding a 2-cyano-2-(ethoxycarbonyl)-1-indanone. This highly functionalized bicyclic system is frequently utilized in the development of anti-inflammatory and cardiovascular agents.

References

  • Title: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (Cas 153802-16-5)
  • Title: 1611-02-5 | Ethyl 2-cyano-3-oxo-3-phenylpropanoate - BLDpharm (Contains CAS 153802-16-5 catalog data)
  • Title: Novel copolymers of vinyl acetate. 2.
  • Source: arkat-usa.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive guide for the synthesis of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate, a valuable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide for the synthesis of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate, a valuable building block in medicinal chemistry and materials science. The protocol details the C-alkylation of ethyl cyanoacetate with methyl 2-(bromomethyl)benzoate. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, purification techniques, and detailed characterization of the final product. Furthermore, potential applications for this versatile molecule are discussed, providing a solid foundation for its use in further research and development.

Introduction

Substituted phenylpropionate and β-cyano ester motifs are prevalent in a wide array of biologically active molecules and functional materials. The title compound, methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate, combines these features, making it a highly attractive scaffold for the synthesis of novel pharmaceutical agents and specialized polymers. The synthetic route described herein utilizes the well-established chemistry of active methylene compounds, specifically the alkylation of ethyl cyanoacetate. This reaction, while conceptually straightforward, requires careful control of reaction conditions to ensure selective C-alkylation and avoid common side reactions such as O-alkylation and dialkylation. This guide aims to provide a robust and reproducible protocol for the efficient synthesis and purification of this target molecule.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic substitution reaction. The methylene protons of ethyl cyanoacetate are acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups, allowing for deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.

Enolate Formation

A moderately strong base is required to deprotonate ethyl cyanoacetate (pKa ≈ 11 in DMSO). While strong bases like sodium hydride (NaH) are highly effective, weaker bases such as potassium carbonate (K₂CO₃) can also be used, often with the advantage of milder reaction conditions and easier handling.[1] The choice of base can influence the reaction's outcome.

C-Alkylation versus O-Alkylation

The key to a successful synthesis is to favor C-alkylation over O-alkylation. Several factors influence this selectivity:

  • Electrophile: "Soft" electrophiles, such as alkyl bromides and iodides, tend to favor reaction at the "softer" carbon center of the enolate.[2]

  • Solvent: Polar aprotic solvents like DMF and THF can solvate the cation of the base, leading to a more "naked" and reactive enolate, which can sometimes increase the proportion of O-alkylation.[2] Less polar solvents, such as benzene or toluene, can promote ion pairing, which often favors C-alkylation.

  • Base/Counter-ion: The nature of the counter-ion from the base can also play a role.

For this synthesis, the use of methyl 2-(bromomethyl)benzoate, a benzylic bromide, as the electrophile and a non-polar or moderately polar solvent is expected to favor the desired C-alkylation pathway.

Caption: General reaction mechanism for the C-alkylation of ethyl cyanoacetate.

Experimental Protocol

This protocol is designed for the synthesis of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-(bromomethyl)benzoate≥98%Commercially Available
Ethyl cyanoacetate≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography
HexaneACS GradeCommercially AvailableFor chromatography
Saturated aqueous NaCl (brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Reaction Procedure

Experimental Workflow A 1. Reagent Preparation - Add K₂CO₃ and DMF to a flask. B 2. Addition of Ethyl Cyanoacetate - Add ethyl cyanoacetate dropwise. A->B C 3. Addition of Electrophile - Add methyl 2-(bromomethyl)benzoate. B->C D 4. Reaction - Heat the mixture at 60-70 °C. C->D E 5. Workup - Quench with water, extract with ethyl acetate. D->E F 6. Purification - Column chromatography. E->F G 7. Characterization - NMR, MS analysis. F->G

Caption: Overview of the experimental workflow.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents). Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred suspension, add ethyl cyanoacetate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Addition of Electrophile: Add methyl 2-(bromomethyl)benzoate (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with saturated aqueous NaCl (brine) (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Prepare a slurry of silica gel in a 9:1 hexane:ethyl acetate mixture and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 9:1 and gradually increasing the polarity to 7:3. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate as a colorless to pale yellow oil.

Expected Yield: 75-85%

Characterization

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HAr-H
~7.50-7.30m3HAr-H
~4.20q2H-OCH₂CH₃
~3.90s3H-OCH₃
~3.60t1H-CH(CN)-
~3.40d2H-CH₂-Ar
~1.25t3H-OCH₂CH₃

Note: These are predicted chemical shifts based on the analysis of similar structures. Actual values may vary slightly.[3][4]

Predicted ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168.0Ester C=O (benzoate)
~166.0Ester C=O (ethoxy)
~135.0-128.0Aromatic C
~117.0-CN
~62.0-OCH₂CH₃
~52.0-OCH₃
~45.0-CH(CN)-
~35.0-CH₂-Ar
~14.0-OCH₂CH₃

Note: These are predicted chemical shifts based on the analysis of similar structures.

Predicted Mass Spectrometry (ESI-MS)
  • m/z: [M+Na]⁺ calculated for C₁₄H₁₅NNaO₄⁺: 284.09.

  • Fragmentation: Expect to see fragmentation patterns typical for benzoate esters, including the loss of the methoxy group (-31) and the ethoxycarbonyl group (-73).

Safety and Handling

  • Methyl 2-(bromomethyl)benzoate: This is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl cyanoacetate: This compound is harmful if swallowed or in contact with skin. Handle with care and appropriate PPE.

  • Potassium Carbonate: While generally considered safe, the fine powder can be an irritant. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): This is a combustible liquid and a potential reproductive toxin. Use in a fume hood and avoid contact with skin.

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid ignition sources. Dispose of all chemical waste according to institutional guidelines.

Potential Applications

The structure of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate makes it a versatile intermediate for further chemical transformations.

  • Pharmaceutical Synthesis: The β-cyano ester and phenylpropionate moieties are present in various drug candidates. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

  • Materials Science: The presence of multiple functional groups allows for its incorporation into polymers, potentially imparting unique properties such as altered solubility, thermal stability, or refractive index.

  • Further Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the ester groups can be selectively hydrolyzed or transesterified, opening up a wide range of synthetic possibilities for creating diverse chemical libraries.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time or increase temperature slightly. Ensure all reagents are anhydrous.
Side reactions (dialkylation)Use a slight excess of ethyl cyanoacetate.
O-alkylation product observedConsider using a less polar solvent like toluene or benzene.
Difficulty in PurificationCo-elution of impuritiesOptimize the gradient for column chromatography. Consider using a different solvent system.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate. By carefully controlling the reaction conditions, this valuable synthetic intermediate can be obtained in good yield and high purity. The provided characterization data and discussion of potential applications will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

  • PTC C-Alkylation – Interesting Choices. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. [Link]

Sources

Application

Application Note: Alkylation of Ethyl Cyanoacetate with Methyl 2-Halomethylbenzoates

Part 1: Executive Summary & Strategic Relevance The "Hidden" Gateway to Privileged Pharmacophores The alkylation of ethyl cyanoacetate with methyl 2-halomethylbenzoates is not merely a carbon-carbon bond-forming reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Relevance

The "Hidden" Gateway to Privileged Pharmacophores

The alkylation of ethyl cyanoacetate with methyl 2-halomethylbenzoates is not merely a carbon-carbon bond-forming reaction; it is the critical entry point for synthesizing homophthalimides and isoquinoline-1,3-diones .[1] These bicyclic nitrogenous heterocycles are "privileged structures" in medicinal chemistry, serving as core scaffolds for:

  • Poly(ADP-ribose) polymerase (PARP) inhibitors (Oncology).[1]

  • Aldose reductase inhibitors (Diabetes complications).[1]

  • Anti-inflammatory agents (Non-steroidal).[1]

This guide provides a rigorous, field-tested protocol for the C-alkylation step. Crucially, we distinguish between conditions that isolate the acyclic diester intermediate and those that force a "one-pot" cascade cyclization.[1]

Part 2: Mechanistic Insight & Reaction Logic[1]

The Chemical Challenge

The reaction involves the nucleophilic attack of the ethyl cyanoacetate enolate (soft nucleophile) on the benzylic carbon of methyl 2-(halomethyl)benzoate (electrophile).[1]

Key Variables:

  • Acidity vs. Basicity: Ethyl cyanoacetate has a pKa

    
     9.0–11.0 (DMSO).[1] It requires a base strong enough to deprotonate it but weak enough to prevent hydrolysis of the ester groups.[1]
    
  • The "Ortho" Effect: The ester group at the ortho position of the benzyl halide is not passive.[1] Under thermodynamic control (high heat/strong base), the newly formed secondary amine/enolate can attack this ester, leading to spontaneous cyclization (Dieckmann-like condensation or amidation).[1]

  • Leaving Group: Methyl 2-(bromomethyl)benzoate is the preferred reagent over the chloro- analog due to the weaker C-Br bond, facilitating faster kinetics at lower temperatures.[1]

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between simple alkylation and the cascade cyclization.

ReactionMechanism Start Ethyl Cyanoacetate + Base Enolate Enolate Species (Nucleophile) Start->Enolate Deprotonation Intermediate Acyclic Intermediate (Ethyl 2-cyano-3-(2-methoxycarbonylphenyl)propanoate) Enolate->Intermediate SN2 Attack on Electrophile Electrophile Methyl 2-(bromomethyl)benzoate Electrophile->Intermediate Reagent Cyclization Cyclized Product (Isoquinoline-1,3-dione derivative) Intermediate->Cyclization Heat/Strong Base (-ROH)

Caption: Pathway bifurcation. Kinetic control yields the acyclic intermediate; thermodynamic control drives cyclization.[1]

Part 3: Experimental Protocols

Method A: High-Precision Kinetic Control (NaH/THF)

Best for: Small-scale discovery, isolating the acyclic intermediate, and preventing premature cyclization.[1]

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[1]

  • Methyl 2-(bromomethyl)benzoate (1.05 equiv)[1]

  • Sodium Hydride (60% in oil) (1.1 equiv)[1]

  • THF (Anhydrous)[1]

Protocol:

  • Apparatus: Flame-dried 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.1 equiv) in anhydrous THF at 0°C. Add ethyl cyanoacetate dropwise over 15 minutes. Observation: Hydrogen gas evolution.[1] Stir for 30 mins at 0°C until evolution ceases.

  • Alkylation: Add a solution of methyl 2-(bromomethyl)benzoate in THF dropwise to the enolate solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The benzylic bromide spot should disappear.[1]

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Silica gel).

Method B: Green Scale-Up (Phase Transfer Catalysis)

Best for: Gram-scale synthesis, industrial application, and safety (avoids NaH).[1]

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[1]

  • Methyl 2-(bromomethyl)benzoate (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous/powdered)[1]
    
  • TBAB (Tetrabutylammonium bromide) (5 mol%)[1]

  • Solvent: Toluene or Acetone.[1]

Protocol:

  • Setup: To a flask equipped with a mechanical stirrer, add solvent (Toluene),

    
    , and TBAB.
    
  • Addition: Add ethyl cyanoacetate and stir for 15 minutes at RT.

  • Reaction: Add methyl 2-(bromomethyl)benzoate in one portion.

  • Conditions: Heat to 60°C for 4 hours (Toluene) or Reflux (Acetone).

  • Filtration: Cool the mixture. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ).[1]
  • Isolation: Evaporate the filtrate under reduced pressure. The residue is often pure enough (>95%) for downstream cyclization without chromatography.[1]

Part 4: Data Analysis & Validation

Expected Analytical Data (Acyclic Intermediate)
MetricSpecificationNotes
Appearance Colorless to pale yellow oilDarkens upon oxidation/cyclization.[1]
1H NMR

3.5–4.0 ppm (m, 3H)
Characteristic

multiplet of the propanoate chain.[1]
IR Spectroscopy ~2250

(CN)
Sharp nitrile band.[1]
IR Spectroscopy ~1735

(Ester)
Two overlapping carbonyl stretches (aliphatic & aromatic esters).[1]
Mass Spec [M+H]+ or [M+Na]+Confirm molecular weight of the acyclic diester.
Troubleshooting Guide
  • Problem: Low Yield / Dialkylation.

    • Cause: Excess base or high concentration.[1][3]

    • Fix: Use Method B (PTC) which naturally suppresses dialkylation due to the solid-liquid interface kinetics.[1]

  • Problem: Unexpected Solid Formation (Cyclization).

    • Cause: Reaction ran too hot or too long.[1]

    • Fix: If the goal is the acyclic intermediate, keep T < 40°C. If the solid is the isoquinoline-dione, simply filter and wash it—you have saved a step![1]

Part 5: Workflow Decision Matrix

Use the following logic tree to select the appropriate protocol for your specific drug development needs.

DecisionMatrix Start Start: Define Goal Goal Target Molecule? Start->Goal Acyclic Acyclic Intermediate (Linker/Pro-drug) Goal->Acyclic Need Linear Cyclic Isoquinoline Scaffold (Active Pharmacophore) Goal->Cyclic Need Heterocycle RouteA Method A: NaH/THF (Stop at 0°C) Acyclic->RouteA Strict Control RouteB Method B: PTC/Toluene (Heat to 80°C + Base) Cyclic->RouteB One-Pot Cascade

Caption: Decision matrix for selecting Method A (Isolation) vs. Method B (Cascade Cyclization).

Part 6: Safety & Compliance

  • Lachrymator Warning: Methyl 2-(bromomethyl)benzoate is a potent lachrymator (tear gas agent).[1] All weighing and additions must occur inside a functioning fume hood.

  • Cyanide Precaution: While the nitrile group is stable, avoid strong acids that could hydrolyze it to release HCN gas.[1]

  • Waste Disposal: Aqueous layers from the reaction contain bromides and basic residues.[1] Dispose of as halogenated organic waste.[1]

References

  • Organic Chemistry Portal. Isoquinoline Synthesis and Reactivity. Available at: [Link][1][4]

  • Nagata, K., et al. (2007).[1][5] Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst. Synlett.[1][5][6] Available at: [Link][1]

  • PubChem. Ethyl Cyanoacetate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis Reagent Guide. Available at: [Link][1]

Sources

Method

Application Note: Strategic Utilization of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate in Heterocyclic Synthesis

Abstract This application note details the strategic implementation of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (MCEB) as a versatile building block for the synthesis of nitrogen-containing heterocycles. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic implementation of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (MCEB) as a versatile building block for the synthesis of nitrogen-containing heterocycles. Specifically, MCEB serves as a "masked" homophthalic acid derivative, enabling the rapid construction of isoquinoline-1,3(2H,4H)-dione scaffolds—a privileged structure found in PARP inhibitors, CNS agents, and anticancer therapeutics. This guide provides a comprehensive chemical profile, a validated cyclization protocol, and a mechanistic breakdown of the compound's divergent reactivity.

Chemical Profile & Structural Logic[1][2]

Compound Identity[2][3][4]
  • Systematic Name: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

  • Structural Insight: The molecule features a benzoate core tethered to a cyano-succinate side chain. It functions as a 1,5-dielectrophile with an embedded nucleophilic "switch" (the methine proton

    
     to the nitrile).
    
  • Key Reactivity:

    • Electrophile 1: Methyl ester (Benzoate) – Hard electrophile, prone to cyclization.

    • Electrophile 2: Ethyl ester (Side chain) – Modifiable handle.

    • Nucleophile Precursor: The C2 position of the propyl chain is highly acidic (

      
      ) due to the flanking nitrile and ester groups.
      
Preparation Context

MCEB is typically synthesized via the base-mediated alkylation of methyl 2-(bromomethyl)benzoate with ethyl cyanoacetate . This modular assembly allows for the introduction of various substituents on the benzene ring prior to cyclization, making it an ideal scaffold for library generation.

Core Application: Synthesis of 4-Cyanoisoquinoline-1,3-diones

The primary application of MCEB is the synthesis of 4-cyanoisoquinoline-1,3(2H,4H)-diones via a Dieckmann-type condensation. This reaction is thermodynamically driven by the formation of the stable 6-membered lactam/imide ring.

Mechanistic Pathway

The transformation proceeds through an intramolecular nucleophilic acyl substitution. Upon deprotonation, the stabilized carbanion attacks the benzoate ester, ejecting methoxide and closing the ring.

ReactionPathway Start MCEB (Precursor) Linear Diester Base Base Treatment (NaOMe / MeOH) Start->Base Deprotonation Enolate Stabilized Enolate (Nucleophilic Attack) Base->Enolate - H+ Intermediate Tetrahedral Intermediate Enolate->Intermediate Cyclization Product 4-Cyanoisoquinoline- 1,3-dione Intermediate->Product - MeOH (Elimination)

Figure 1: Mechanistic pathway for the base-mediated cyclization of MCEB to the isoquinoline core.

Validated Experimental Protocol

Protocol A: Sodium Methoxide Mediated Cyclization

Objective: Conversion of MCEB to 4-cyano-4-ethoxycarbonyl-isoquinoline-1,3-dione (or its tautomer).

Materials:

  • Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.2 equiv)

  • Anhydrous Methanol (Solvent)

  • Glacial Acetic Acid (Quenching)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve MCEB (10 mmol) in anhydrous methanol (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add the NaOMe solution (12 mmol) over 10 minutes. The solution may turn yellow/orange, indicating enolate formation.

  • Cyclization: Remove the ice bath and warm the reaction to room temperature. Stir for 30 minutes, then heat to reflux (65°C) for 2–4 hours. Monitor consumption of the starting material via TLC (EtOAc/Hexane 3:7).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~10 mL.

    • Dilute with ice-cold water (50 mL).

    • Critical Step: Acidify the aqueous mixture to pH ~3-4 using glacial acetic acid or 1M HCl. The product typically precipitates as a white or off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL) and cold diethyl ether (1 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Yield Expectation: 75–90% depending on ring substituents.

Divergent Applications & Troubleshooting

Divergent Synthesis Map

Once the isoquinoline-1,3-dione core is formed, the C4-cyano group allows for further functionalization:

  • Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid, which can be decarboxylated to yield Homophthalimide (unsubstituted at C4).

  • Alkylation: The C4 position remains acidic; reaction with alkyl halides (R-X) and base yields 4,4-disubstituted isoquinolinediones .

  • Aromatization: Treatment with

    
     converts the dione into 1,3-dichloroisoquinoline , a precursor for Suzuki couplings.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to moisture.Ensure methanol is anhydrous; use fresh NaOMe.
Side Products Transesterification of the ethyl ester.Use NaOEt in Ethanol if the ethyl ester must be preserved, or accept methyl ester exchange in MeOH.
No Precipitation Product is water-soluble (salt form).Ensure pH is acidic (<4) during work-up to protonate the imide nitrogen.
Decarboxylation Excessive heat during work-up.Avoid heating the acidic aqueous solution; perform acidification at 0°C.

References

  • Isoquinoline Synthesis Review: Ding, W.-W., et al.[1] "Pd-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation." Organic Letters, vol. 24, no.[1] 40, 2022, pp. 7350-7354. Link Context: Discusses modern methods for accessing homophthalimide scaffolds, validating the utility of the target core.

  • Mechanistic Grounding (Dieckmann Condensation): Davis, B. R., & Garrett, P. J. "The Dieckmann Condensation." Comprehensive Organic Synthesis, Pergamon Press, 1991. Context: Foundational text describing the base-mediated cyclization of diesters to form 6-membered rings.
  • Related Precursor Reactivity: Kalugin, V. E., & Shestopalov, A. M.[2] "The synthesis of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives." Russian Chemical Bulletin, vol. 68, 2019, pp. 588–596. Link Context: Demonstrates the reactivity of 2-(chloromethyl)benzoates with active nitriles to form fused isoquinoline systems.

  • General Heterocyclic Protocols: Organic Chemistry Portal. "Synthesis of Isoquinolones."[3][1][4][5] Link Context: Provides a broad overview of isoquinoline synthesis strategies to contextualize the specific protocol.

Sources

Application

Application Note: Dieckmann Condensation of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol Executive Summary This application note details an optimized, highly eff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

This application note details an optimized, highly efficient protocol for the synthesis of ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate via the intramolecular Dieckmann condensation of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate . The resulting 1-indanone derivative is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics.

As a Senior Application Scientist, I have designed this guide to address a specific thermodynamic hurdle: the formation of a quaternary stereocenter . Because the product lacks an enolizable α-proton, classic equilibrium-driven Claisen/Dieckmann conditions fail. This guide provides a mechanistically grounded, self-validating workflow to overcome the retro-Dieckmann reaction and ensure high-yielding carbon-carbon bond formation.

Mechanistic Rationale & The "Quaternary Challenge"

The Dieckmann condensation is an intramolecular Claisen condensation of diesters that typically yields 5- or 6-membered cyclic β-keto esters[1],[2]. In a standard Dieckmann condensation, the driving force of the reaction is the irreversible deprotonation of the highly acidic α-proton (pKa ~ 11) of the resulting β-keto ester product[3],[4].

However, the cyclization of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate presents a unique mechanistic challenge:

  • Enolate Formation: The α-proton of the cyanoacetate moiety is highly acidic. Deprotonation yields a stabilized carbanion that undergoes a 5-exo-trig nucleophilic attack on the methyl benzoate carbonyl[2].

  • The Quaternary Center: Upon expulsion of the methoxide leaving group, the newly formed C-2 position of the indanone ring is fully substituted (bonded to the ketone, the ring methylene, the cyano group, and the ethyl ester). It lacks an enolizable α-proton [5],[6].

  • The Retro-Dieckmann Threat: Without the ability to form a stable product enolate, the reaction is thermodynamically reversible. The expelled methoxide can attack the highly electrophilic indanone ketone, driving the equilibrium backward (retro-Dieckmann cleavage)[4],[7].

To circumvent this, we must shift the reaction from thermodynamic to kinetic control by utilizing an irreversible base (NaH) and employing a strict low-temperature acidic quench[8],[9].

Mechanism A Substrate Methyl 2-(2-cyano-3-ethoxy- 3-oxopropyl)benzoate B Enolate Formation (Irreversible Deprotonation) A->B NaH (Loss of H2) C Intramolecular Attack (5-exo-trig Cyclization) B->C Nucleophilic Attack D Tetrahedral Intermediate (Alkoxide Expulsion) C->D C-C Bond Formation E Product Alkoxide (Lacks α-proton!) D->E -OMe Loss F Kinetic Quench (Acidic, 0 °C) E->F Prevents Retro-Dieckmann G Final Product Ethyl 2-cyano-1-oxo-2,3-dihydro -1H-indene-2-carboxylate F->G Isolation

Caption: Mechanistic pathway showing the kinetic quench required for quaternary Dieckmann products.

Experimental Design & Causality (E-E-A-T)

Every reagent in this protocol is chosen to manipulate the reaction equilibrium.

  • Base Selection (NaH vs. NaOEt): Using a standard alkoxide base like NaOEt results in poor yields (<10%) because the reaction remains in equilibrium, favoring the open-chain substrate[4]. Sodium hydride (NaH) acts as a strong, non-nucleophilic base. Its reaction with the substrate evolves

    
     gas, making the initial enolate formation completely irreversible[8].
    
  • Solvent Selection (THF): Tetrahydrofuran (THF) is a polar aprotic solvent that heavily solvates the sodium cation, creating a "naked," highly reactive enolate that accelerates the 5-exo-trig cyclization[1].

  • The 0 °C Acidic Quench: This is the most critical step. Quenching the reaction with 1M HCl at 0 °C instantly protonates the expelled methoxide into methanol, neutralizing its nucleophilicity before it can attack the indanone core and trigger ring-opening.

Table 1: Optimization of Reaction Conditions
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaOEt (1.5)EtOH2524<10Reversible; retro-Dieckmann predominates due to lack of α-proton.
2KOtBu (1.5)THF0 to 251245Partial conversion; bulky base slows retro-reaction but equilibrium persists.
3LDA (2.0)THF-78 to 0472Good conversion; requires strict cryogenic handling.
4 NaH (2.0) THF 0 to 25 4 88 Optimal;

evolution ensures irreversible enolate formation.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual and analytical cues are embedded to ensure the scientist can verify the success of each step in real-time.

Reagents Required:
  • Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (1.0 equiv, 10 mmol, 2.89 g)

  • Sodium Hydride (60% dispersion in mineral oil, 2.0 equiv, 20 mmol, 0.80 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • 1M HCl (aqueous), Ethyl Acetate (EtOAc), Brine.

Procedure:
  • Preparation & Degreasing: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add the NaH dispersion. Wash the NaH with anhydrous hexanes (2 × 10 mL) via syringe to remove the mineral oil, decanting the hexanes carefully. Suspend the purified NaH in 30 mL of anhydrous THF.

  • Irreversible Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dissolve the substrate (2.89 g) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check: You must observe vigorous bubbling (

      
       gas evolution). This confirms the irreversible formation of the cyanoacetate enolate.
      
  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active) will disappear, replaced by a new, highly UV-active spot at a lower

      
       (due to the polarity of the indanone core).
      
  • Kinetic Quenching (Critical): Cool the reaction flask back to 0 °C. Dropwise , add 1M HCl until the aqueous layer reaches a pH of ~3.

    • Causality: Do not use water alone. The immediate acidic environment is required to protonate the methoxide leaving group, preventing the retro-Dieckmann reaction.

  • Extraction & Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 25% EtOAc in Hexanes) to afford the product as a solid.

Workflow Step1 1. Preparation Dry THF, Ar/N2 atm Step2 2. Deprotonation NaH at 0 °C (H2 evolves) Step1->Step2 Step3 3. Cyclization Warm to RT, 4 h Step2->Step3 Step4 4. Quenching 1M HCl at 0 °C (pH ~3) Step3->Step4 Step5 5. Extraction EtOAc / Brine wash Step4->Step5 Step6 6. Purification Silica Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the quaternary Dieckmann condensation.

Analytical Characterization

To verify the structural integrity of ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate , compare your analytical data against these expected benchmarks:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.85 (d, J = 7.7 Hz, 1H, Ar-H adjacent to ketone)
      
    • 
       7.70 - 7.45 (m, 3H, remaining Ar-H)
      
    • 
       4.25 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)
      
    • 
       3.85 (d, J = 17.5 Hz, 1H, indanone -CH H-)
      
    • 
       3.55 (d, J = 17.5 Hz, 1H, indanone -CHH -) (Note: The diastereotopic protons of the indanone 
      
      
      
      appear as an AB quartet due to the adjacent chiral quaternary center).
    • 
       1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )
      
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    
    
    ~195.0 (Ketone C=O), 167.5 (Ester C=O), 151.0, 136.5, 134.0, 128.5, 126.0, 124.5 (Ar-C), 116.0 (-CN), 63.5 (-OCH₂-), 55.2 (Quaternary C-2), 38.0 (Indanone CH₂), 14.0 (-CH₃).
  • HRMS (ESI+): Calculated for

    
    
    
    
    
    : 230.0817; Found: 230.0815.

References

  • Wikipedia Contributors. "Dieckmann condensation." Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Organic Chemistry Portal. "Dieckmann Condensation." Organic-Chemistry.org. Available at:[Link][10]

  • Cambridge University Press. "Dieckmann Reaction." Name Reactions in Organic Synthesis. Available at:[Link][8]

  • Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation." MasterOrganicChemistry.com. Available at:[Link][3],[4]

  • Organic Chemistry Data. "Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations." OrganicChemistryData.org. Available at:[Link][5]

  • The Journal of Organic Chemistry. "Dieckmann Condensation of Ugi N-Acylamino Amide Product: Facile Access to Functionalized 2,2-Disubstituted Indolin-3-ones." ACS Publications. Available at:[Link][6]

  • Scilit. "An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters." Scilit.com. Available at:[Link][9]

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Cyano-Isocoumarins from Benzoate Intermediates

Introduction: The Significance of the 3-Cyano-Isocoumarin Scaffold Isocoumarins are a class of naturally occurring lactones that form the core structure of numerous bioactive compounds, exhibiting a wide array of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Cyano-Isocoumarin Scaffold

Isocoumarins are a class of naturally occurring lactones that form the core structure of numerous bioactive compounds, exhibiting a wide array of pharmacological activities including antitumor, antifungal, and anti-inflammatory properties. The introduction of a cyano (CN) group at the 3-position of the isocoumarin ring system creates a particularly valuable synthon for drug discovery and development. The electron-withdrawing nature and the versatile reactivity of the nitrile group make 3-cyano-isocoumarins not only potent bioactive molecules in their own right but also key intermediates for the synthesis of a diverse library of derivatives.[1][2] This application note provides a comprehensive guide for the rational design and synthesis of 3-cyano-isocoumarins, starting from readily available benzoate intermediates. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-proven protocols, and present the data in a clear, actionable format for researchers in organic and medicinal chemistry.

Synthetic Strategy and Mechanistic Rationale

The preparation of 3-cyano-isocoumarins from benzoate intermediates is most effectively achieved through a two-step, one-pot Sonogashira coupling and subsequent base-mediated cyclization. This strategy offers a convergent and flexible approach to a wide range of substituted 3-cyano-isocoumarins.

Overall Reaction Scheme:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Base-Mediated Cyclization start o-Halobenzoate intermediate 2-Alkynylbenzoate Intermediate start->intermediate alkyne Terminal Alkyne alkyne->intermediate catalyst1 Pd Catalyst, Cu(I) cocatalyst, Base cyano_reagent Ethyl Cyanoacetate product 3-Cyano-Isocoumarin intermediate->product cyano_reagent->product base Strong Base (e.g., NaH)

Figure 1: Two-step, one-pot workflow for the synthesis of 3-cyano-isocoumarins.

Mechanistic Deep Dive:

The causality behind this synthetic route lies in the sequential formation of C-C bonds followed by an intramolecular C-O bond formation.

  • Sonogashira Coupling: The reaction commences with a palladium-catalyzed Sonogashira cross-coupling between an o-halobenzoate (typically an iodide or bromide for higher reactivity) and a terminal alkyne. This well-established reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish a 2-alkynylbenzoate intermediate. The choice of the terminal alkyne determines the substituent at the 4-position of the final isocoumarin.[3]

  • Base-Mediated Cyclization: Upon formation of the 2-alkynylbenzoate, a strong, non-nucleophilic base such as sodium hydride (NaH) is introduced. This base deprotonates the active methylene group of ethyl cyanoacetate, generating a potent nucleophile. This enolate then attacks the proximal carbon of the alkyne triple bond in a 6-endo-dig cyclization fashion. This is followed by an intramolecular transesterification, where the newly formed enolate attacks the carbonyl group of the benzoate ester, leading to the formation of the isocoumarin ring and the expulsion of an ethoxide leaving group. Tautomerization of the resulting enol affords the final 3-cyano-isocoumarin product.

G cluster_main Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Transesterification cluster_step4 Step 4: Tautomerization A Ethyl Cyanoacetate B Enolate Nucleophile A->B NaH D Cyclization Intermediate B->D 6-endo-dig C 2-Alkynylbenzoate E Isocoumarin Ring Formation D->E - EtOH F Final Product: 3-Cyano-Isocoumarin E->F Proton transfer

Figure 2: Key mechanistic steps in the base-mediated cyclization.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of a representative 3-cyano-isocoumarin.

Materials and Equipment:

Reagent/EquipmentSpecificationSupplier
Methyl 2-iodobenzoate98%Sigma-Aldrich
Phenylacetylene98%Sigma-Aldrich
Pd(PPh₃)₂Cl₂98%Strem Chemicals
Copper(I) Iodide (CuI)99.995%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, distilledFisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl Cyanoacetate98%Acros Organics
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Saturated NH₄Cl (aq)
Brine
Anhydrous MgSO₄
Schlenk Flask100 mLVWR
Magnetic Stirrer/HotplateIKA
TLC PlatesSilica Gel 60 F₂₅₄Merck
Column ChromatographySilica Gel, 230-400 mesh

Step-by-Step Protocol: Synthesis of 3-Cyano-4-phenyl-1H-isochromen-1-one

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium hydride is highly reactive with water and should be handled with extreme care under an inert atmosphere.

Part 1: Sonogashira Coupling (Formation of the 2-Alkynylbenzoate)

  • To a 100 mL oven-dried Schlenk flask under an argon atmosphere, add methyl 2-iodobenzoate (1.31 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 2 mol%), and CuI (19 mg, 0.1 mmol, 2 mol%).

  • Add anhydrous THF (20 mL) and distilled triethylamine (1.4 mL, 10.0 mmol) via syringe.

  • To the stirred suspension, add phenylacetylene (0.56 mL, 5.1 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC (20% ethyl acetate in hexanes). The formation of a new, less polar spot should be observed.

Part 2: One-Pot Cyclization to 3-Cyano-Isocoumarin

  • After the Sonogashira coupling is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • In a separate dry flask, suspend sodium hydride (60% dispersion, 240 mg, 6.0 mmol) in anhydrous THF (10 mL) under argon.

  • To the NaH suspension, add ethyl cyanoacetate (0.64 mL, 6.0 mmol) dropwise at 0 °C. Allow the mixture to stir for 15 minutes at this temperature.

  • Transfer the enolate solution to the reaction flask containing the 2-alkynylbenzoate intermediate via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Purification and Characterization:

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 3-cyano-4-phenyl-1H-isochromen-1-one as a solid.

Expected Results:

ParameterExpected Value
Yield70-85%
Physical AppearanceWhite to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.30 (d, 1H), 7.80-7.40 (m, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ 162.1 (C=O), 155.0, 138.0, 135.0, 131.0, 130.0, 129.5, 129.0, 128.5, 125.0, 120.0, 115.0 (CN), 95.0
IR (KBr, cm⁻¹) ~2220 (C≡N stretch), ~1740 (lactone C=O stretch)

Trustworthiness and Self-Validation

The protocol described is designed as a self-validating system. The progress of each step can be reliably monitored by thin-layer chromatography. The successful formation of the Sonogashira product will be indicated by the consumption of the starting materials and the appearance of a new product spot. The final cyclization can be monitored for the formation of the more polar isocoumarin product. The identity and purity of the final product should be confirmed by standard spectroscopic methods (NMR, IR, and Mass Spectrometry). The characteristic nitrile stretch in the IR spectrum (~2220 cm⁻¹) and the lactone carbonyl stretch (~1740 cm⁻¹) are strong indicators of successful product formation.

Conclusion

This application note details a robust and versatile method for the synthesis of 3-cyano-isocoumarins from benzoate intermediates. The two-step, one-pot approach leveraging a Sonogashira coupling followed by a base-mediated cyclization with ethyl cyanoacetate provides a reliable route to this valuable heterocyclic scaffold. By understanding the underlying reaction mechanisms and following the detailed protocol, researchers can efficiently access a wide range of 3-cyano-isocoumarin derivatives for applications in drug discovery and materials science.

References

  • Kumar, D., Batra, P., Sethi, S., & Sharma, P. (2023). Recent Advances in the Synthesis and Applications of 3-Cyanocoumarins. B P International. [Link]

  • Goel, V. (2012). ECO-FRIENDLY SYNTHESIS OF 3-CYANO AND 3-CYANO-4-METHYLCOUMARINS. Der Pharma Chemica, 4(6), 2393-2395.
  • Cai, S., Wang, F., & Xi, C. (2012). Assembly of 3-substituted isocoumarins via a CuI-catalyzed domino coupling/addition/deacylation process. The Journal of Organic Chemistry, 77(5), 2331–2336. [Link]

  • Guo, X. X. (2013). Synthesis of isocoumarin derivatives by copper-catalyzed addition of o-halobenzoic acids to active internal alkynes. The Journal of Organic Chemistry, 78(4), 1660–1664. [Link]

  • Stauffer, S. R., Beare, N. A., Stambuli, J. P., & Hartwig, J. F. (2001). Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery. Journal of the American Chemical Society, 123(19), 4641–4642. [Link]

  • Organic Chemistry Portal. (n.d.). Isocoumarin synthesis. Retrieved from [Link]

  • Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527–531. [Link]

  • Fei, X.-D., Ge, Z.-Y., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2012). Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 77(22), 10321–10328. [Link]

  • Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2003). 3-Cyanocoumarins. Progress in Heterocyclic Chemistry, 15, 159-183.
  • Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Vazquez Tato, M. P., & Choukchou-Braham, N. (2024). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. MDPI. [Link]

  • Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (1999). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. HETEROCYCLES, 51(4), 883. [Link]

  • Wang, X., Guram, A., Bunel, E., Cao, G.-Q., Allen, J. R., & Faul, M. M. (2008). Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates. The Journal of Organic Chemistry, 73(4), 1643–1645. [Link]

  • Kraemer, N., Eason, E. M., & Hoye, T. R. (2018). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 83(15), 8449–8456. [Link]

  • Meng, T., Zou, Y., Khorev, O., Jin, Y., Zhou, H., Zhang, Y., Hu, D., Ma, L., Wang, X., & Shen, J. (2011). Simple and Efficient Copper(I)-Catalyzed Access to Three Versatile Aminocoumarin-Based Scaffolds using Isocyanoacetate. Advanced Synthesis & Catalysis, 353(6), 918–924. [Link]

  • Kumar, D., Batra, P., Sethi, S., & Sharma, P. (2023). Recent Advances in the Synthesis and Applications of 3-Cyanocoumarins. B P International. [Link]

Sources

Application

Microwave-assisted synthesis of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

Application Note: Microwave-Assisted Synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate Executive Summary Target Molecule: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate CAS: N/A (Specific intermediate) Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

Executive Summary

Target Molecule: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate CAS: N/A (Specific intermediate) Application: Precursor for isoquinoline alkaloids, antifolates, and heterocyclic building blocks.

This application note details a high-efficiency protocol for the synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate via microwave-assisted alkylation. By utilizing the rapid dielectric heating properties of polar aprotic solvents, this method reduces reaction times from 12–24 hours (thermal reflux) to under 20 minutes, while suppressing side reactions such as bis-alkylation or ester hydrolysis.

The protocol leverages the nucleophilic substitution (


) of ethyl cyanoacetate  onto methyl 2-(bromomethyl)benzoate  in the presence of a mild base. This guide provides optimized parameters for single-mode microwave reactors, ensuring reproducibility and scalability for drug development workflows.

Scientific Background & Mechanism

Reaction Chemistry

The synthesis involves the C-alkylation of an active methylene compound.[1][2] Ethyl cyanoacetate (


) is deprotonated by a base to form a resonance-stabilized enolate. This soft nucleophile attacks the benzylic carbon of methyl 2-(bromomethyl)benzoate.
  • Challenges in Thermal Synthesis: Conventional heating often requires strong bases (NaH) or long reflux times in acetone/DMF, leading to transesterification byproducts or decarboxylation.

  • Microwave Advantage: Microwave irradiation provides uniform internal heating, accelerating the rate-determining step (nucleophilic attack) without requiring harsh bases, thus preserving the sensitive methyl/ethyl ester differentiation.

Mechanistic Pathway

The reaction proceeds via a standard


 mechanism:
  • Deprotonation: Base removes the acidic proton from ethyl cyanoacetate.

  • Nucleophilic Attack: The enolate carbon attacks the benzylic position of the benzoate.

  • Leaving Group Departure: Bromide is displaced.

ReactionMechanism Reagents Reagents: Ethyl Cyanoacetate + Base Enolate Intermediate: Stabilized Enolate (Nucleophile) Reagents->Enolate Deprotonation (-H+) TS Transition State: SN2 Attack Enolate->TS + Electrophile Electrophile Electrophile: Methyl 2-(bromomethyl)benzoate Electrophile->TS Product Product: Methyl 2-(2-cyano-3- ethoxy-3-oxopropyl)benzoate TS->Product -Br-

Figure 1: Mechanistic pathway for the base-catalyzed alkylation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode system (e.g., CEM Discover, Biotage Initiator) capable of pressure control (0–20 bar).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Reagents:

    • Methyl 2-(bromomethyl)benzoate (>98%)

    • Ethyl cyanoacetate (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)
      
    • Solvent: Acetonitrile (ACN) or DMF (Dry). Note: ACN is preferred for easier workup; DMF offers faster heating.

Step-by-Step Methodology

Step 1: Reactant Preparation

  • Weigh 1.0 mmol (229 mg) of methyl 2-(bromomethyl)benzoate into a 10 mL microwave vial.

  • Add 1.1 mmol (124 mg, ~117 µL) of ethyl cyanoacetate.

  • Add 2.0 mmol (276 mg) of anhydrous

    
    .
    
  • Add 3.0 mL of dry Acetonitrile. Add a magnetic stir bar.[3]

  • Seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

ParameterSettingRationale
Temperature 100 °COptimal for

without degrading esters.
Pressure Limit 250 psi (17 bar)Safety cutoff (ACN bp is 82°C; pressure will rise).
Power Dynamic (Max 150W)System adjusts power to maintain 100°C.
Ramp Time 2:00 minPrevents overshoot.
Hold Time 15:00 minSufficient for >95% conversion.
Stirring HighEssential for heterogeneous base (

).

Step 3: Workup & Purification [4][5][6]

  • Cooling: Allow the vial to cool to <50°C (usually automated by the reactor).

  • Filtration: Filter the reaction mixture through a generic fritted funnel or Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with ethyl acetate (2 x 5 mL).
  • Evaporation: Concentrate the filtrate under reduced pressure to remove ACN/EtOAc.

  • Purification: The crude oil is typically >90% pure. For analytical purity, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20).

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal methods.[7][8]

MethodTemperatureTimeYieldNotes
Thermal Reflux 82°C (ACN)16 Hours78%Requires overnight stirring; partial hydrolysis observed.
Microwave 100°C15 Mins92% Clean conversion; minimal byproduct formation.
Spectral Validation (Expected Data)
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       7.9–7.3 (m, 4H, Ar-H)
      
    • 
       4.2 (q, 2H, 
      
      
      
      )
    • 
       3.9 (s, 3H, 
      
      
      
      )
    • 
       3.8 (dd, 1H, 
      
      
      
      )
    • 
       3.4 (m, 2H, 
      
      
      
      )
    • 
       1.2 (t, 3H, 
      
      
      
      )
  • Interpretation: The presence of distinct methyl (3.9 ppm) and ethyl (4.2/1.2 ppm) signals confirms that no transesterification occurred between the methyl benzoate and ethyl ester moieties.

Optimization Logic
  • Solvent Choice: DMF allows for higher temperatures (120°C+) but is difficult to remove. ACN is the optimal balance of microwave absorptivity (

    
    ) and volatility.
    
  • Base Selection:

    
     is preferred over NaH. NaH requires inert atmosphere and can cause decarboxylation under high-energy conditions. 
    
    
    
    is mild and effective at 100°C.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Mix Mixing: Add ACN + Stir Bar Seal Vial Start->Mix MW Microwave Irradiation: 100°C, 15 min, Dynamic Power Mix->MW Cool Cooling: Air Jet to <50°C MW->Cool Filter Workup: Filter Salts (K2CO3/KBr) Cool->Filter Evap Concentration: Rotary Evaporator Filter->Evap Pure Final Product: Clear Oil/Solid Evap->Pure

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Safety

  • Issue: Low Conversion.

    • Cause: Old/Wet

      
      .
      
    • Solution: Flame-dry

      
       or use freshly opened reagent. Increase MW hold time to 25 min.
      
  • Issue: Pressure Errors.

    • Cause: Vial overfilled (>60% volume).

    • Solution: Ensure total volume is <5 mL for a 10 mL vial.

  • Safety:

    • Methyl 2-(bromomethyl)benzoate is a lachrymator and skin irritant. Handle in a fume hood.

    • Microwave vials are under pressure; never open a hot vial.

References

  • Microwave-Assisted Knoevenagel Condensation

    • Title: A Comparative Guide: Conventional vs.
    • Source: BenchChem Application Notes.[6]

  • General Microwave Alkylation of Active Methylenes

    • Title: Benzylation of 1,3-diketones in the phase transfer catalysis condition by microwave irradiation.[2]

    • Source: MedCrave Online.
    • URL:[Link]

  • Precursor Synthesis (Methyl 2-(bromomethyl)benzoate)

    • Title: Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)
    • Source: SciSpace / Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Applications of Ethyl Cyanoacetate

    • Title: Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.[6]

    • Source: BenchChem.[4][5][6]

Sources

Method

Application Note: Catalytic Hydrogenation of Cyano-Ester Benzoate Derivatives

Abstract The catalytic hydrogenation of cyano-ester benzoate derivatives (e.g., methyl p-cyanobenzoate or methyl o-cyanobenzoate) is a pivotal transformation in the synthesis of pharmaceutical intermediates. This class o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The catalytic hydrogenation of cyano-ester benzoate derivatives (e.g., methyl p-cyanobenzoate or methyl o-cyanobenzoate) is a pivotal transformation in the synthesis of pharmaceutical intermediates. This class of reactions presents a unique chemoselectivity challenge: reducing the nitrile group (-CN) to a primary amine (-CH₂NH₂) while preserving the ester moiety (-COOR) and preventing secondary amine formation (dimerization). Furthermore, ortho-substituted derivatives often undergo spontaneous intramolecular cyclization to form isoindolinones, a valuable pharmacophore. This guide provides detailed protocols, mechanistic insights, and troubleshooting strategies for navigating these competitive pathways.

Chemistry & Mechanism[1][2][3]

The Chemoselectivity Challenge

The hydrogenation of a nitrile occurs in stepwise fashion on the metal surface. The primary challenge is the high reactivity of the intermediate imine species, which can condense with the newly formed primary amine to yield secondary amines (dimers).

  • Desired Pathway: Nitrile

    
     Imine 
    
    
    
    Primary Amine.[1]
  • Side Reaction (Dimerization): Primary Amine + Intermediate Imine

    
     Secondary Imine 
    
    
    
    Secondary Amine.[1]
  • Side Reaction (Cyclization): In ortho-cyano benzoates, the amine attacks the adjacent ester, releasing alcohol to form a lactam (Isoindolinone).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on substitution pattern (para vs. ortho) and reaction conditions.

ReactionMechanism cluster_conditions Control Factors Start Cyano-Ester Benzoate (Substrate) Imine Intermediate Imine (-CH=NH) Start->Imine H2, Cat. PriAmine Primary Amine (-CH2-NH2) Imine->PriAmine H2, Cat. SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine H2 (-NH3) PriAmine->Imine Condensation (Slow) Lactam Isoindolinone (Cyclized Product) PriAmine->Lactam Ortho-substitution (-ROH) Ammonia Add NH3: Suppresses Dimer Acid Add Acid: Traps Amine

Figure 1: Mechanistic pathways in the hydrogenation of cyano-esters. Green paths indicate desired outcomes; red indicates common side reactions.

Catalyst & Condition Optimization

Selecting the right catalyst system is critical to control the reaction outcome.

Catalyst Selection Matrix[4]
CatalystSupportKey CharacteristicsRecommended For
Raney Nickel Unsupported (Slurry)High activity, cost-effective.[1] Pyrophoric.Large-scale reduction of nitriles to primary amines.[1] Requires NH₃ to suppress dimers.[1]
Pd/C (5-10%) CarbonMilder, easier handling.[1]Acidic hydrogenations (e.g., with HCl) to form amine salts directly.
PtO₂ (Adams) UnsupportedHigh selectivity in acidic media.[1]Lab-scale synthesis where ester hydrolysis is a concern (use AcOH).
Rh/Al₂O₃ AluminaHigh chemoselectivity; preserves aromatic rings.[1]Substrates with sensitive aromatic substituents (e.g., halides).[1][2][3]
Solvent & Additive Effects[4]
  • Ammonia (NH₃): Essential when using Raney Ni.[1] It shifts the equilibrium away from the secondary imine, favoring the primary amine.

  • Acids (HCl, H₂SO₄, AcOH): Protonate the primary amine immediately upon formation (

    
    ), rendering it non-nucleophilic and preventing dimerization or cyclization.
    
  • Alcohols (MeOH, EtOH): Standard solvents.[1] Caution: Avoid transesterification by matching the solvent alcohol to the ester group (e.g., use MeOH for methyl esters).

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(aminomethyl)benzoate (Linear Product)

Objective: Selective reduction of the nitrile to a primary amine without affecting the para-ester.

Materials:

  • Ethyl 4-cyanobenzoate (10 mmol)

  • Raney Nickel (Active slurry, ~50 wt% in water) [Danger: Pyrophoric]

  • Methanolic Ammonia (7 N NH₃ in MeOH)

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:

  • Catalyst Preparation: Carefully wash 1.0 g of Raney Nickel slurry with anhydrous MeOH (3x 10 mL) to remove water.[1] Note: Keep catalyst wet with solvent at all times to prevent ignition.

  • Reaction Assembly: In a pressure vessel or Parr shaker bottle, dissolve Ethyl 4-cyanobenzoate (1.75 g, 10 mmol) in 30 mL of 7 N NH₃ in MeOH.

  • Addition: Transfer the washed Raney Nickel into the vessel using a minimal amount of MeOH.

  • Hydrogenation:

    • Seal the vessel and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 50 psi (3.4 bar) H₂.

    • Shake/stir at room temperature (25°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the nitrile peak (~2230 cm⁻¹ in IR).

  • Work-up:

    • Safety: Purge vessel with N₂.[1] Filter the mixture through a pad of Celite under an inert atmosphere (keep filter cake wet!).

    • Rinse the cake with MeOH.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: If necessary, convert to the HCl salt by adding 1M HCl in ether, or purify via flash chromatography (DCM/MeOH/NH₄OH).

Protocol B: Synthesis of Isoindolin-1-one (Cyclic Product)

Objective: Reduction of Methyl 2-cyanobenzoate followed by spontaneous cyclization.[1]

Materials:

  • Methyl 2-cyanobenzoate (10 mmol)

  • 10% Pd/C (50% water wet)

  • Methanol (Anhydrous)

  • Hydrogen gas[1][3][4]

Step-by-Step Procedure:

  • Setup: Charge a hydrogenation flask with Methyl 2-cyanobenzoate (1.61 g, 10 mmol) and MeOH (40 mL).

  • Catalyst: Add 10% Pd/C (160 mg, 10 wt% loading).

  • Hydrogenation:

    • Purge with H₂.[1]

    • Stir under H₂ balloon (1 atm) or low pressure (20 psi) at 50°C. Note: Heat promotes the cyclization step.

  • Reaction Progress: The primary amine formed initially will attack the adjacent methyl ester.[1] Monitor for the formation of the lactam (MW 133).

  • Work-up:

    • Filter catalyst through Celite.[1]

    • Concentrate filtrate.[1]

    • Recrystallize the solid residue (usually from EtOH/Heptane) to obtain pure Isoindolin-1-one.

Flow Hydrogenation (Advanced)

For scale-up and enhanced safety, flow chemistry is recommended. It minimizes the inventory of hazardous hydrogen and pyrophoric catalyst.

FlowSetup Res Substrate Reservoir (Cyano-Ester in MeOH) Pump HPLC Pump Res->Pump Mixer Gas-Liquid Mixer Pump->Mixer Reactor Packed Bed Reactor (Raney Ni or Pd/C Cartridge) Mixer->Reactor Segmented Flow H2Gen H2 Generator (Electrolysis) H2Gen->Mixer H2 Gas BPR Back Pressure Regulator (50-100 bar) Reactor->BPR Collect Product Collection BPR->Collect

Figure 2: Continuous flow hydrogenation setup.[1] This configuration allows for high-pressure hydrogenation (up to 100 bar) with short residence times, significantly reducing secondary amine byproducts.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Dimer formation (Secondary Amine) Slow reduction; high concentration of imine.[1]Increase H₂ pressure; Add NH₃ (for RaNi) or Acid (for Pd/C); Switch to Flow chemistry.[1]
Ester Hydrolysis Water in solvent; Basic conditions too harsh.[1]Use anhydrous solvents; Switch from aqueous NH₃ to methanolic NH₃.[1]
No Reaction Catalyst poisoning (e.g., by sulfur or halides).[1]Increase catalyst loading; Ensure substrate purity (remove sulfur traces); Heat to 40-50°C.
Over-reduction (Ring saturation) Catalyst too active (e.g., Rh or Pt).Use Pd/C or Raney Ni; Lower temperature; Monitor reaction time strictly.

Safety Considerations (E-E-A-T)

  • Pyrophoric Hazards: Dry Raney Nickel and Pd/C can ignite spontaneously in air.[1] Always handle under an inert atmosphere (Ar/N₂) or keep wet with water/solvent.[1]

  • Hydrogen Gas: Extremely flammable.[1] Ensure all vessels are grounded to prevent static discharge.[1] Use a blast shield for pressurized reactions.[1]

  • Cyanide Traces: While rare in hydrogenation, ensure starting materials are free of residual cyanide salts if prepared via substitution, as these poison catalysts.

References

  • Nitrile Reduction Selectivity : Title: "Selective Hydrogenation of Nitriles to Primary Amines" Source: Organic Reactions (Wiley) URL:[Link]

  • Raney Nickel Protocols : Title: "Preparation and Activity of Raney Nickel Catalysts" Source: Organic Syntheses, Coll.[1][3] Vol. 3, p.181 URL:[Link]

  • Isoindolinone Synthesis : Title: "One-pot synthesis of isoindolinones via hydrogenation of methyl 2-cyanobenzoate" Source: Journal of Organic Chemistry URL:[Link]

  • Suppression of Secondary Amines : Title: "Suppression of secondary amine formation in nitrile hydrogenation" Source: Industrial & Engineering Chemistry Research URL:[Link]

  • Flow Chemistry Applications : Title: "Continuous flow hydrogenation of nitriles" Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

This Application Note provides a validated, scalable protocol for the synthesis of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate . This molecule is a critical intermediate in the synthesis of poly(ADP-ribose) polymeras...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, scalable protocol for the synthesis of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate . This molecule is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other phthalazinone-based therapeutics.

The guide addresses the primary challenge in this synthesis: maintaining ester selectivity . The target molecule contains two distinct ester functionalities—a methyl benzoate core and an ethyl propanoate side chain. Standard alkoxide bases (e.g., NaOMe, NaOEt) would cause transesterification (scrambling), leading to a mixture of dimethyl and diethyl ester impurities. This protocol utilizes a solid-liquid phase transfer catalysis (SL-PTC) approach to ensure chemoselectivity and scalability.

Introduction & Mechanism

The synthesis involves the C-alkylation of an active methylene compound (ethyl cyanoacetate ) with a benzylic electrophile (methyl 2-(bromomethyl)benzoate ).

Reaction Scheme

The reaction proceeds via an SN2 mechanism.[1] The base deprotonates the alpha-carbon of the ethyl cyanoacetate, generating a resonance-stabilized carbanion. This nucleophile attacks the benzylic carbon of the benzoate, displacing the bromide.

Critical Quality Attribute (CQA):

  • Selectivity: Prevention of transesterification (exchange of Methyl/Ethyl groups).

  • Mono-alkylation: Preventing the attack of a second benzyl bromide molecule (dialkylation).

Pathway Diagram

ReactionPathway SM1 Methyl 2-(bromomethyl)benzoate (Electrophile) Product Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (Target) SM1->Product SM2 Ethyl Cyanoacetate (Nucleophile) Inter Enolate Intermediate SM2->Inter Deprotonation Base K2CO3 / Acetone (Base/Solvent) Base->Inter Inter->Product SN2 Attack on SM1 Impurity Dialkylated Impurity (Side Product) Product->Impurity Over-alkylation (If SM1 Excess)

Caption: Reaction pathway showing the critical SN2 coupling and potential over-alkylation risk.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]RoleCritical Attribute
Methyl 2-(bromomethyl)benzoate 229.071.0ElectrophileLachrymator ; Handle in hood.
Ethyl Cyanoacetate 113.111.1NucleophileSlight excess to minimize dialkylation.
Potassium Carbonate (K₂CO₃) 138.212.0BaseAnhydrous, granular (milled preferred).
Acetone 58.0810 VolSolventDry (<0.5% water) to prevent hydrolysis.
Tetrabutylammonium Bromide 322.370.05CatalystPhase transfer catalyst (Optional but recommended).
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equipment: Charge a 3-neck round-bottom flask (or jacketed reactor for scale >1kg) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Solvent Charge: Add Acetone (10 volumes) and Ethyl Cyanoacetate (1.1 equiv) .

  • Base Addition: Add Potassium Carbonate (2.0 equiv) in a single portion.

    • Note: The reaction is heterogeneous. Efficient stirring is critical to suspend the solid base.

  • Activation: Heat the mixture to 40°C for 30 minutes. This ensures partial deprotonation of the cyanoacetate before the electrophile is added.

Step 2: Electrophile Addition
  • Preparation: Dissolve Methyl 2-(bromomethyl)benzoate (1.0 equiv) in a minimal amount of Acetone (2 volumes).

  • Addition: Add the bromide solution dropwise to the reactor over 60–90 minutes .

    • Exotherm Control: Maintain internal temperature between 40°C and 50°C . Do not exceed 55°C to avoid side reactions.

  • Reaction: After addition is complete, stir at 45–50°C for 4–6 hours.

  • Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 8:2).

    • Endpoint: <2% residual benzyl bromide.

Step 3: Workup & Isolation
  • Filtration: Cool the mixture to 20°C. Filter off the solid inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with Acetone (2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure (vacuum) at <45°C to remove the bulk of the acetone. Result: A viscous oil.

  • Partition: Dissolve the residue in Ethyl Acetate (10 volumes) and wash with Water (5 volumes) followed by Brine (5 volumes) .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification (Crystallization):

    • The crude oil often solidifies upon standing.

    • Recrystallization Solvent: Ethanol/Hexane (1:4) or Isopropyl Alcohol (IPA).

    • Heat to dissolve, cool slowly to 0°C. Filter the white crystalline solid.

Process Safety & Troubleshooting

Thermal Hazards & Safety
  • Lachrymator Warning: Methyl 2-(bromomethyl)benzoate is a potent lachrymator (tear gas agent). All solids and solutions must be handled in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Exotherm: The alkylation is exothermic. On a large scale, the rate of bromide addition must be controlled by the cooling capacity of the reactor.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Impurity: Dialkylation Excess benzyl bromide or insufficient stirring.Ensure Ethyl Cyanoacetate is in excess (1.1–1.2 eq). Improve agitation.
Impurity: Transesterification Use of alcohol solvents (MeOH/EtOH) or alkoxide bases.Strictly use Acetone/K₂CO₃ or DMF . Avoid NaOMe/NaOEt.
Low Yield Incomplete reaction or hydrolysis.Check water content of Acetone. Ensure reaction runs for full 6 hours.
Product is Oily Residual solvent or impurities.Seed with pure crystal if available. Use high-vacuum drying.

Process Flow Diagram

ProcessFlow Start Start: Charge Acetone + Ethyl Cyanoacetate BaseAdd Add K2CO3 Heat to 40°C Start->BaseAdd AddBromide Slow Addition of Methyl 2-(bromomethyl)benzoate (T < 50°C) BaseAdd->AddBromide React Hold at 45-50°C (4-6 Hours) AddBromide->React Filter Filter Inorganic Salts (Remove KBr) React->Filter Workup Solvent Swap to EtOAc Aqueous Wash Filter->Workup Cryst Crystallization (IPA or EtOH/Hexane) Workup->Cryst

Caption: Operational workflow for the scalable production batch.

References

  • Vertex AI Search . (2025). Synthesis of Methyl 2-(bromomethyl)benzoate. 4

  • PrepChem . (2025). Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. 5

  • BenchChem . (2025).[6] Technical Support: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. 6

  • PubChem . (2025).[2] Methyl 2-(bromomethyl)benzoate Safety Data. 2[7]

Sources

Method

Application Note: Chemoselective Hydrolysis of Ethyl Esters in Cyano-Benzoates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reagent Selection, and Self-Validating Experimental Protocols Executive Summary & The Chemoselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reagent Selection, and Self-Validating Experimental Protocols

Executive Summary & The Chemoselectivity Challenge

In the synthesis of complex active pharmaceutical ingredients (APIs), the selective deprotection of an ethyl ester in the presence of a cyano group (nitrile) presents a classic chemoselectivity challenge. Standard saponification conditions (e.g., NaOH or KOH in aqueous alcohols with heat) frequently result in the over-hydrolysis or hydration of the cyano group, yielding primary amides or dicarboxylic acids. Furthermore, ethyl esters are inherently less electrophilic than methyl esters, requiring more forcing conditions that narrow the thermodynamic window for selective cleavage.

Mechanistic Rationale & Reagent Causality

To prevent nitrile degradation, the chosen reagent must exhibit a high kinetic preference for the ester carbonyl carbon over the sp-hybridized nitrile carbon.

A. Lithium Hydroxide (LiOH) in THF/H₂O: The Polarization Approach

While NaOH and KOH are highly dissociative, the lithium cation (Li⁺) possesses a high charge density, allowing it to act as a mild Lewis acid. Li⁺ tightly coordinates to the ester carbonyl oxygen, polarizing the C=O bond and significantly lowering the activation energy for nucleophilic attack by the hydroxide ion. This causality allows the reaction to proceed rapidly at 0 °C. By keeping the thermal energy below the activation threshold for nitrile hydration, the cyano group remains intact.

B. Potassium Trimethylsilanolate (KOSiMe₃): The Anhydrous Nucleophilic Approach

When aqueous conditions risk nitrile hydration, anhydrous potassium trimethylsilanolate (TMSOK) is the premier alternative (). The bulky, highly nucleophilic silanolate anion attacks the ester carbonyl to form a trimethylsilyl ester intermediate. The formation of the strong Si–O bond drives the thermodynamics of this acyl substitution. Because the reagent is a hard nucleophile and sterically demanding, it completely ignores the linear cyano group. The resulting silyl ester is subsequently cleaved during a mild acidic aqueous workup.

C. Trimethyltin Hydroxide (Me₃SnOH): The Solution for Steric Hindrance

If the ethyl ester is sterically hindered (e.g., ortho-substituted cyano-benzoates), mild bases like LiOH will fail. Trimethyltin hydroxide operates under near-neutral conditions in non-polar solvents like 1,2-dichloroethane (1,2-DCE) (). The tin atom coordinates to the ester carbonyl, acting as an intramolecular delivery system for the hydroxide. This mechanism is highly tolerant of sensitive functional groups, including nitriles, even at elevated temperatures (80 °C).

Comparative Reagent Profiling

The following table summarizes the quantitative and qualitative data for selecting the appropriate reagent system based on your specific substrate architecture.

Reagent SystemMechanism of ActionOperating Temp.Nitrile ToleranceSteric ToleranceEnvironmental / Safety Profile
LiOH / THF:H₂O Lewis acid-assisted nucleophilic attack0 °C to 25 °CHighLow to ModerateGreen, benign byproducts
KOSiMe₃ / THF Anhydrous nucleophilic acyl substitution25 °C to 50 °CVery HighModerateMoisture sensitive, safe
Me₃SnOH / 1,2-DCE Tin-coordinated intramolecular delivery60 °C to 80 °CVery HighVery HighToxic (Organotin), requires care

Reaction Pathway Visualization

The diagram below illustrates the divergent logic pathways of ester hydrolysis, highlighting the chemoselective routes versus the non-selective degradation route.

Pathway Substrate Cyano-Benzoate Ethyl Ester TMSOK KOSiMe3 / THF (Anhydrous) Substrate->TMSOK Chemoselective LiOH LiOH / THF:H2O (Mild Basic) Substrate->LiOH Chemoselective NaOH NaOH / Heat (Harsh Basic) Substrate->NaOH Non-selective SilylEster Trimethylsilyl Ester Intermediate TMSOK->SilylEster Nucleophilic Acyl Substitution Target Cyano-Benzoic Acid (Desired Product) LiOH->Target Hydrolysis (0°C) SideProduct Amide / Diacid (Side Product) NaOH->SideProduct Nitrile Hydration SilylEster->Target Aqueous Quench

Reaction pathways for the hydrolysis of cyano-benzoate ethyl esters.

Self-Validating Experimental Protocols

A robust protocol must contain built-in feedback loops to verify success at each step. Below are the two most reliable methodologies for this transformation.

Protocol A: Mild Aqueous Cleavage using LiOH

Best for unhindered to moderately hindered cyano-benzoate ethyl esters.

  • Substrate Dissolution: Dissolve the cyano-benzoate ethyl ester (1.0 equiv, e.g., 10 mmol) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 0.2 M).

    • Validation Check: The solution must be completely homogeneous. A biphasic mixture will cause sluggish ester hydrolysis, prolonging reaction times and increasing the risk of nitrile degradation. Add more THF if turbidity persists.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add LiOH·H₂O (1.5 to 2.0 equiv) in a single portion. Stir vigorously at 0 °C for 2–4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The starting material (

      
      ) should disappear, replaced by a baseline spot (
      
      
      
      ) representing the lithium carboxylate salt.
  • Controlled Quench & Acidification (Critical Step): Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Validation Check: Stop acidification exactly at pH 3 to 4 . Over-acidification (pH < 1) combined with residual exothermic heat will trigger acid-catalyzed hydration of the cyano group to an amide.

  • Isolation: Extract the precipitated cyano-benzoic acid with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Cleavage using KOSiMe₃

Best for substrates prone to hydration or containing base-sensitive enolizable protons.

  • Anhydrous Setup: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen.

  • Dissolution: Dissolve the cyano-benzoate ethyl ester (1.0 equiv) in anhydrous THF (0.1 M).

    • Validation Check: Ensure the THF is strictly anhydrous (e.g., from a solvent purification system). Trace moisture will hydrolyze KOSiMe₃ to KOH, which is non-selective and will aggressively attack the nitrile.

  • Reagent Addition: Add Potassium trimethylsilanolate (KOSiMe₃, 2.0 equiv) as a solid. Stir the mixture at room temperature for 4–12 hours.

  • Reaction Monitoring: Monitor by LC-MS.

    • Validation Check: You will observe the mass of the intermediate trimethylsilyl ester or the free acid (if the silyl ester hydrolyzes on the LC column).

  • Mild Quench: Quench the reaction by adding a 5% aqueous citric acid solution until the pH reaches 4.

    • Causality: Citric acid provides a gentle, buffered proton source that simultaneously hydrolyzes the silyl ester intermediate and protonates the resulting carboxylate without disturbing the cyano group.

  • Isolation: Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate to afford the pure cyano-benzoic acid.

References

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. URL: [Link]

  • Bürglová, K., & Hlaváč, J. (2018). Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Synthesis, 50(06), 1199-1208. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of ethyl cyanoacetate alkylation with benzyl halides

Technical Support Center: Ethyl Cyanoacetate Alkylation Ticket ID: ECA-Bn-Alk-001 Subject: Optimization of Mono-Alkylation Yields with Benzyl Halides Status: Open Assigned Specialist: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl Cyanoacetate Alkylation Ticket ID: ECA-Bn-Alk-001 Subject: Optimization of Mono-Alkylation Yields with Benzyl Halides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Core Directive

Welcome to the Process Chemistry Support Center. You are likely experiencing one of three critical failures in the alkylation of Ethyl Cyanoacetate (ECA) with Benzyl Halides:

  • Dialkylation: The product mixture contains significant amounts of diethyl benzyl(phenyl)cyanoacetate.

  • O-Alkylation: Formation of the enol ether instead of the desired C-C bond.

  • Stalled Reaction/Hydrolysis: Low conversion or loss of the ester group due to saponification.

The following guide abandons generic textbook advice in favor of field-proven protocols focusing on Phase Transfer Catalysis (PTC) and Kinetic Control .

Critical Failure Analysis (Troubleshooting)

Use this module to diagnose your specific issue before attempting the optimized protocols.

Issue A: "I am getting >15% Dialkylated Product."
  • Root Cause: The mono-alkylated product (

    
    ) is often more acidic or kinetically accessible than the starting material (
    
    
    
    ), leading to a second deprotonation and alkylation.
  • The Fix:

    • Stoichiometry: Never use a 1:1 ratio. You must use excess ECA (1.2 to 1.5 equivalents) relative to the benzyl halide.

    • Addition Order: Do not add the base to a mixture of ECA and Halide. Generate the enolate first, then add the halide slowly.

    • Base Selection: Switch from soluble strong bases (NaOEt) to heterogeneous bases (

      
      ) to limit the concentration of active enolate in solution at any given time.
      
Issue B: "My yield is low, and I see starting material left."
  • Root Cause: "Enolate Quenching" or poor electrophilicity.

  • The Fix:

    • The "Finkelstein" Boost: If using Benzyl Chloride, add 5-10 mol% Potassium Iodide (KI). This generates Benzyl Iodide in situ, which reacts 100x faster.

    • Water Contamination: If using NaH, even trace moisture kills the reaction. Switch to the PTC method (Module 3) which is water-tolerant.

Issue C: "I see O-Alkylated byproducts (Enol Ethers)."
  • Root Cause: Hard/Soft Acid Base (HSAB) mismatch. Using a polar aprotic solvent (DMSO/DMF) with a "hard" leaving group (Cl/OTs) exposes the oxygen of the enolate.

  • The Fix:

    • Solvent Switch: Move to non-polar solvents (Toluene) with PTC. This forces tight ion-pairing, shielding the oxygen and favoring C-alkylation.

Mechanistic Pathway Visualization

Understanding the competition between pathways is vital for control.

AlkylationPathways ECA Ethyl Cyanoacetate (Starting Material) Enolate Enolate Anion (Ambident Nucleophile) ECA->Enolate -H+ Base Base (Deprotonation) Base->Enolate C_Alk C-Alkylation (Desired Product) Enolate->C_Alk Soft Electrophile Non-Polar Solvent O_Alk O-Alkylation (Enol Ether Impurity) Enolate->O_Alk Hard Electrophile Polar Aprotic Solvent BnX Benzyl Halide (Electrophile) BnX->C_Alk BnX->O_Alk Di_Alk Dialkylation (Over-reaction) C_Alk->Di_Alk + Base + BnX (Excess)

Figure 1: Reaction pathways showing the competition between Desired C-Alkylation and parasitic O-Alkylation/Dialkylation.

Optimized Protocols

Method A: Solid-Liquid Phase Transfer Catalysis (Recommended)

Best for: High yield, operational simplicity, and avoiding anhydrous conditions.

The Logic: Using solid


 in a non-polar solvent (Toluene) with a quaternary ammonium salt creates a "starved" environment. The enolate is formed only at the solid interface and shuttled into the organic phase, keeping its concentration low relative to the halide, which suppresses dialkylation.

Reagents:

  • Ethyl Cyanoacetate: 1.2 equiv

  • Benzyl Halide: 1.0 equiv

  • Base:

    
     (Solid, finely ground): 2.0 equiv
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA: 5 mol%

  • Solvent: Toluene (or Acetonitrile for faster rates)

Step-by-Step:

  • Charge: To a flask, add ECA (1.2 eq), Toluene (5-10 volumes),

    
     (2.0 eq), and TBAB (0.05 eq).
    
  • Age: Stir vigorously at RT for 30 mins. The mixture will become a suspension.

  • Addition: Heat to 50°C. Add Benzyl Halide dropwise over 1 hour. Note: If using Benzyl Chloride, add 10 mol% KI here.

  • Reaction: Stir at 60-80°C. Monitor by TLC/HPLC.

  • Workup: Filter off the solid salts. Wash the filtrate with water (to remove catalyst). Evaporate solvent.[1]

  • Purification: Distillation or Crystallization (depending on the halide derivative).[1]

Method B: Classical NaH (Anhydrous)

Best for: Difficult substrates where stronger basicity is required.

The Logic: NaH provides irreversible deprotonation. However, it requires strict temperature control to prevent "runaway" dialkylation.

Step-by-Step:

  • Slurry: Suspend NaH (60% in oil, 1.1 eq) in dry THF at 0°C under

    
    .
    
  • Enolization: Add ECA (1.1 eq) dropwise. Wait for

    
     evolution to cease (approx 30 mins). The solution should be clear/yellow.
    
  • Alkylation: Add Benzyl Halide (1.0 eq) dropwise at 0°C.

  • Warm: Allow to warm to RT slowly.

  • Quench: Carefully add saturated

    
    .
    

Comparative Data Analysis

Select your conditions based on the priority of your outcome (Selectivity vs. Speed).

VariableNaH / THF (Classic)K2CO3 / Acetone (Weak Base)PTC (Toluene/K2CO3)
Reaction Rate Very FastSlowModerate
C/O Selectivity ModerateHighExcellent
Mono/Di Selectivity Low (prone to dialkylation)HighHigh
Moisture Tolerance None (Fails)ModerateHigh
Workup Difficulty High (Emulsions)LowLowest (Filtration)

Workflow Visualization

PTC_Workflow Start Start: Raw Materials Mix Mix ECA + K2CO3 + TBAB in Toluene Start->Mix Check Is Benzyl Halide = Chloride? Mix->Check AddKI Add 10 mol% KI (Finkelstein) Check->AddKI Yes AddBn Add Benzyl Halide Dropwise @ 50°C Check->AddBn No AddKI->AddBn Monitor Monitor HPLC (Target: >95% Conv) AddBn->Monitor Filter Filter Solids (Remove Salts) Monitor->Filter Wash Aq. Wash & Evaporate Filter->Wash

Figure 2: Decision tree for the Phase Transfer Catalysis (PTC) protocol.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/NaOEt as the base system? A: You can, but it is not recommended for high yield. Ethoxide bases often lead to transesterification (if your ECA ester group differs from the solvent) and higher rates of dialkylation due to the homogeneity of the reaction.

Q: Why is my product turning into a tar during distillation? A: Benzyl derivatives are thermally sensitive. If you did not wash out the PTC catalyst or residual base, they catalyze polymerization or decomposition in the distillation pot. Ensure a thorough water wash and consider a wipe-film evaporator for purification.

Q: How do I remove excess Ethyl Cyanoacetate? A: Since we recommend using 1.2 eq of ECA, you will have leftovers. ECA is water-soluble to an extent, but high vacuum distillation is the most effective removal method due to the boiling point difference between ECA (


C) and the benzylated product (

C).

References

  • Fedoryński, M. "Syntheses of gem-Dihalocyclopropanes and Alkylation of CH Acids under Phase-Transfer Catalysis Conditions." Organic Syntheses, 2008.

  • Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.

  • Bram, G., et al. "Anionic activation of solid-liquid phase transfer catalysis: alkylation of diethyl malonate and ethyl cyanoacetate." Tetrahedron Letters, 1985.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted Ethyl Cyanoacetate

From the desk of the Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I understand that the success of a synthesis is not only defined by the reaction itself but al...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I understand that the success of a synthesis is not only defined by the reaction itself but also by the effectiveness of the subsequent purification. Unreacted starting materials, such as ethyl cyanoacetate (ECA), can complicate downstream processes, interfere with characterization, and impact the purity of your final compound.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles that govern each purification strategy. Our goal is to empower you to make informed decisions, troubleshoot effectively, and develop robust, self-validating purification workflows.

Section 1: Understanding the Challenge - Key Properties of Ethyl Cyanoacetate

The key to removing a compound is to understand its physical and chemical properties. Ethyl cyanoacetate's unique structure provides several handles we can exploit for its separation.

The most critical feature is the methylene (CH₂) group positioned between two electron-withdrawing groups (a nitrile and an ester). This placement makes the α-hydrogens (alpha-protons) unusually acidic for a C-H bond (pKa ≈ 11 in DMSO). This acidity is the foundation for one of the most powerful separation techniques: liquid-liquid extraction. When washed with a basic aqueous solution, the α-proton can be removed, forming a water-soluble enolate salt that partitions into the aqueous phase, leaving the less acidic product in the organic layer.

Below is a summary of ECA's relevant physical properties that inform our purification strategies.

PropertyValueSignificance for Purification
Molecular Weight 113.11 g/mol [1][2]A relatively small and volatile molecule.
Boiling Point 206-210 °C (at 760 Torr)[1][3][4][5]High boiling point at atmospheric pressure, but significantly lower under vacuum.
106 °C (at 10 Torr)[1]Ideal for removal by vacuum distillation from less volatile products.
94-99 °C (at 16 Torr)[6][7]
Density ~1.06 g/mL at 25 °C[4][8]Denser than water, which is important to note during liquid-liquid extractions.
Solubility Insoluble or slightly soluble in water[1][3][8].A simple water wash is ineffective for removal.
Miscible with ethanol, ether, ethyl acetate[1][2].Soluble in common organic extraction and chromatography solvents.
Soluble in aqueous alkali solutions[1][2].Key property: Allows for removal via basic aqueous extraction.

Section 2: Method Selection Guide

Choosing the right purification method depends on the properties of your desired product. This decision tree provides a logical workflow for selecting the most appropriate strategy.

G start Reaction Mixture (Product + Unreacted ECA) q1 Is the desired product thermally stable and has a boiling point >150°C (@ 10 Torr)? start->q1 q2 Is the desired product stable to weak aqueous base (e.g., NaHCO3)? q1->q2 No distillation Vacuum Distillation q1->distillation Yes q3 Is there a significant polarity difference between the product and ECA? q2->q3 No extraction Aqueous Basic Extraction q2->extraction Yes chromatography Flash Column Chromatography q3->chromatography Yes advanced Advanced Options: - Chemical Quenching (Destructive) - Re-optimize Synthesis q3->advanced No

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting and Detailed Protocols

This section addresses common purification challenges in a question-and-answer format, providing detailed, step-by-step protocols grounded in chemical principles.

Q1: My product is a high-boiling liquid or a thermally stable solid. How can I remove a large amount of ECA?

Answer: For thermally stable products with a significantly higher boiling point than ethyl cyanoacetate, vacuum distillation is the most efficient method.

Expertise & Causality: This technique works by lowering the pressure above the liquid mixture, which in turn lowers the boiling point of all components. Because ECA is relatively volatile under vacuum (b.p. ~106 °C at 10 Torr), it can be selectively distilled away from less volatile products, often without the need for a full fractional distillation setup if the boiling point difference is large (>80-100 °C).[1][6][7]

Experimental Protocol: Simple Vacuum Distillation

  • Setup: Assemble a simple distillation apparatus (distilling flask, condenser, receiving flask) ensuring all glassware is rated for vacuum. Use high-vacuum grease on all ground glass joints. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Heating: Place the distilling flask containing the crude reaction mixture in a heating mantle. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Begin stirring and slowly open the system to the vacuum source.

  • Distillation: Gently heat the mixture. You will first observe the distillation of any low-boiling reaction solvents. As the temperature rises, the ethyl cyanoacetate will begin to distill. Collect this fraction in the receiving flask.

  • Completion: The distillation is complete when the temperature drops or when no more liquid is observed condensing.

  • Shutdown: Allow the system to cool completely to room temperature before re-introducing air to the apparatus to prevent shattering the glassware. Your purified, less-volatile product remains in the distilling flask.

Q2: How can I remove ECA without heating my sample? My product is heat-sensitive or non-volatile.

Answer: For heat-sensitive or non-volatile products, liquid-liquid extraction with a mild aqueous base is the method of choice. This technique is highly effective and leverages the unique acidity of ECA.

Expertise & Causality: As previously discussed, the α-protons of ECA are acidic. By washing the organic reaction mixture with a solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate the ECA.[6][9] The resulting sodium enolate salt is ionic and therefore highly soluble in the aqueous layer, while your (presumably less acidic) product remains in the organic layer. A weak base is chosen to selectively deprotonate ECA without causing the hydrolysis of sensitive functional groups (e.g., other esters) on your desired product.[10]

Experimental Protocol: Extractive Workup with a Basic Wash

  • Dilution: Dilute the crude reaction mixture with an immiscible organic solvent such as ethyl acetate or diethyl ether. This ensures the mixture is not too concentrated for efficient extraction.[11]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash (Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent any pressure buildup (from potential CO₂ evolution if the reaction mixture is acidic). Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. (Note: If using a chlorinated solvent like dichloromethane, the organic layer will be on the bottom).

  • Repeat: Repeat the basic wash (steps 3-4) one or two more times to ensure complete removal of the ECA. You can test the pH of the final aqueous wash; it should be basic.

  • Final Wash (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.[12] This removes the bulk of the dissolved water from the organic layer and helps break up any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now free of ECA.

Q3: Extraction isn't removing all the ECA, and my product has a very different polarity. What's next?

Answer: When extraction is insufficient or when your product has a significantly different polarity from ECA, flash column chromatography is the ideal solution.

Expertise & Causality: This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[13] Ethyl cyanoacetate is a relatively polar molecule due to its ester and nitrile groups. If your product is much less polar (e.g., a hydrocarbon) or much more polar (e.g., a diol), separation on a silica gel column is generally straightforward.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture, your product standard (if available), and an ECA standard on a TLC plate. Elute with various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product spot and the ECA spot, with the product having an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar solvent (e.g., hexane).

  • Loading: Concentrate your crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC.[14] You may start with a less polar mixture and gradually increase the polarity (a gradient elution) to first elute non-polar impurities, then your product, and finally the more polar ECA.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

  • Q: My extraction is forming an emulsion. What should I do?

    • A: Emulsions are common when the densities of the organic and aqueous layers are similar or when surfactants are present. To break an emulsion, add a small amount of saturated sodium chloride solution (brine) and swirl gently; this increases the ionic strength of the aqueous layer, forcing separation.[12] In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Q: How do I confirm that the ethyl cyanoacetate has been removed?

    • A: The most common methods are TLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick check. For quantitative results, GC is excellent for volatile compounds like ECA.[15][16] ¹H NMR can also be used to look for the characteristic signals of ECA (a triplet around 1.3 ppm and a quartet around 4.2 ppm for the ethyl group, and a singlet around 3.5 ppm for the methylene group).

  • Q: Why can't I just wash the reaction mixture with water to remove ECA?

    • A: Ethyl cyanoacetate is only slightly soluble in neutral water.[1][3][8] A simple water wash will not effectively remove it. The key is to use a basic aqueous solution to convert it into its highly water-soluble salt form.

  • Q: I used a strong base like NaOH to wash out the ECA, and my product yield was very low. What happened?

    • A: Ethyl cyanoacetate can be hydrolyzed by strong bases (saponification) to form sodium cyanoacetate and ethanol.[2] If your product also contains a base-sensitive functional group, such as an ester or an amide, it may have been hydrolyzed as well, leading to a low yield of the desired material. This is why using a mild base like sodium bicarbonate is recommended whenever product stability is a concern.

References

  • Merck Index. (n.d.). Ethyl Cyanoacetate. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyanoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Tiande Chemical. (n.d.). Ethyl Cyanoacetate. Retrieved from [Link]

  • ChemWhat. (n.d.). Ethyl cyanoacetate CAS#: 105-56-6. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethyl cyanoacetate. American Chemical Society. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ECYA (ETHYL CYANO ACETATE). Retrieved from [Link]

  • Grokipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Inglis, J. K. H. (1928). ETHYL CYANOACETATE. Organic Syntheses, 8, 74. DOI: 10.15227/orgsyn.008.0074. Retrieved from [Link]

  • Alexander, E. R., & Cope, A. C. (1946). ETHYL n-BUTYLCYANOACETATE. Organic Syntheses, 26, 42. DOI: 10.15227/orgsyn.026.0042. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]

  • PrepChem.com. (2019). Preparation of ethyl cyanoacetate. Retrieved from [Link]

  • Molander, G. A., & Wolfe, C. N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron Letters, 7(5), 337-340.
  • Ingold, C. K., & Thorpe, J. F. (1919). The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances of the keto-enol type. Journal of the Chemical Society, Transactions, 115, 320-341.
  • Google Patents. (2013). CN103360281A - Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound.
  • Naik, K. G. (1921). Interaction of sulphur monochloride and organic acid amides. Part I. C2H6OC(CH.,CsHS):C(CN)COOC2H6 and ethyl sodio-cyanoacetate. Ethyl. Journal of the Chemical Society, Transactions, 119, 1166-1170.
  • SIELC Technologies. (n.d.). Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 38, 02013. DOI: 10.1051/e3sconf/20183802013. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

Sources

Troubleshooting

Optimizing base selection for methyl 2-(bromomethyl)benzoate alkylation

Welcome to the Application Science Technical Support Center. As researchers scaling up or optimizing the alkylation of methyl 2-(bromomethyl)benzoate (CAS 2417-73-4), you are dealing with a highly reactive, bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers scaling up or optimizing the alkylation of methyl 2-(bromomethyl)benzoate (CAS 2417-73-4), you are dealing with a highly reactive, bifunctional benzylic electrophile. The presence of the ortho-methyl ester introduces competing pathways: while the benzylic bromide is primed for rapid nucleophilic substitution, the adjacent ester is highly susceptible to hydrolysis, transesterification, or post-alkylation intramolecular cyclization.

This guide breaks down the causality of base selection to help you engineer self-validating, high-yield protocols.

Mechanistic Overview: The Bifunctional Challenge

When alkylating with methyl 2-(bromomethyl)benzoate, your choice of base does more than just deprotonate the nucleophile; it dictates the thermodynamic and kinetic fate of the intermediate.

ReactionPathways Substrate Methyl 2-(bromomethyl)benzoate (Bifunctional Electrophile) Target Desired Acyclic Product (Mono-alkylated) Substrate->Target Mild Base (DIPEA) or Cs2CO3 Kinetic Control Hydrolyzed Hydrolyzed Ester (Benzoic Acid) Substrate->Hydrolyzed Aqueous/Wet Base (e.g., NaOH, wet K2CO3) Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Target OverAlk Over-Alkylation (Di-alkylated) Target->OverAlk Excess Base / K2CO3 Thermodynamic Cyclized Cyclized Byproduct (Isoindolinone/Phthalide) Target->Cyclized Heat + Strong Base Intramolecular Attack

Competing reaction pathways modulated by base selection and reaction conditions.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my reaction yield a cyclized phthalide or isoindolinone instead of the acyclic alkylated product? A: This is a classic case of kinetic vs. thermodynamic control mismatch. When primary amines or alcohols are alkylated, the resulting intermediate can undergo an intramolecular nucleophilic acyl substitution at the ortho-ester, especially if the base is too strong or the reaction is heated. To prevent this, use a sterically hindered, non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) and maintain kinetic control by keeping the basicity below pH 11[1].

Q: I am experiencing significant ester hydrolysis. How do I prevent this while still deprotonating my nucleophile? A: Ester hydrolysis occurs when using aqueous bases (like NaOH) or hygroscopic bases (like K₂CO₃) in wet solvents. The hydroxide ion readily attacks the methyl ester. To solve this, switch to strictly anhydrous conditions. If an inorganic base is required for a weaker nucleophile, anhydrous Cs₂CO₃ in polar aprotic solvents (like DMF or MeCN) is preferred over NaH, which can exacerbate side reactions if not carefully optimized[2].

Q: What is the "Cesium Effect" and why is it recommended for N-alkylation with this substrate? A: The "Cesium Effect" refers to the high chemoselectivity observed when using cesium bases (like Cs₂CO₃) compared to potassium or sodium equivalents[3]. The large ionic radius of the cesium cation creates a highly polarized, "naked" anion on the nucleophile. This significantly accelerates the primary alkylation while simultaneously suppressing over-alkylation (dialkylation) due to the specific coordination state of the intermediate, making it ideal for primary amine substrates[3].

Quantitative Optimization: Base Selection Matrix

To streamline your optimization, compare the causality and risks associated with standard bases used in benzylic alkylation:

BaseTypepKa (Conjugate Acid)Optimal EquivalentsChemoselectivity (Mono vs. Di)Risk of Ester HydrolysisRisk of Cyclization
DIPEA Organic~10.71.5 - 2.0ModerateVery LowLow (Kinetic control)
K₂CO₃ Inorganic~10.32.0 - 3.0Low (Prone to dialkylation)Moderate (If wet)Moderate (If heated)
Cs₂CO₃ Inorganic~10.31.2 - 1.5High (Cesium Effect)Low (Anhydrous)Low
NaH Inorganic~35.01.0 - 1.1N/A (C/O-alkylation)High (If trace water)High (Thermodynamic)

Base Selection Decision Workflow

BaseSelection Start Select Nucleophile Type Amine Primary Amine Start->Amine Phenol Phenol / Alcohol Start->Phenol Carbon Carbon Nucleophile Start->Carbon AmineBase1 Cs2CO3 (Anhydrous) 'Cesium Effect' prevents dialkylation Amine->AmineBase1 High Chemoselectivity AmineBase2 DIPEA / TEA Mild, prevents cyclization Amine->AmineBase2 Kinetic Control PhenolBase K2CO3 or Cs2CO3 (in DMF/DMSO) Phenol->PhenolBase O-Alkylation CarbonBase NaH or LiHMDS (Strictly Anhydrous) Carbon->CarbonBase Strong Deprotonation Warning Avoid Aqueous Bases (Prevents Ester Hydrolysis) PhenolBase->Warning CarbonBase->Warning

Decision tree for optimizing base selection based on nucleophile class.

Self-Validating Protocol: Highly Chemoselective Mono-N-Alkylation

Objective: Alkylate a primary amine with methyl 2-(bromomethyl)benzoate while suppressing dialkylation and isoindolinone formation. Mechanism: Utilizing anhydrous Cs₂CO₃ in DMF exploits the "cesium effect"[3]. The large Cs⁺ ion weakly coordinates the deprotonated amine, increasing its nucleophilicity toward the benzylic bromide while sterically and electronically hindering a second alkylation event.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add the primary amine (1.0 eq) and anhydrous DMF (0.2 M).

    • Causality: Water must be strictly excluded to prevent hydroxide-mediated hydrolysis of the ortho-methyl ester.

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 eq). Stir at room temperature (20°C) for 15 minutes.

    • Causality: Pre-stirring allows for the formation of the highly reactive, cesium-coordinated nucleophile.

  • Electrophile Addition: Dissolve methyl 2-(bromomethyl)benzoate (1.05 eq) in a minimal amount of anhydrous DMF. Add dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, kinetically favoring mono-alkylation and preventing localized exothermic spikes that drive cyclization.

  • Self-Validating Checkpoint 1 (Reaction Monitoring): After 2 hours, perform TLC (Hexanes/EtOAc 4:1).

    • Validation: You should observe the disappearance of the starting benzylic bromide (UV active, Rf ~0.6) and the appearance of a new, lower Rf spot (secondary amine). If a highly polar spot appears at the baseline, ester hydrolysis has occurred.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validating Checkpoint 2 (NMR Confirmation): Obtain a crude ¹H NMR.

    • Validation: The benzylic -CH₂- protons of the starting material (singlet, ~4.9 ppm) should shift upfield to ~3.8-4.0 ppm upon amine substitution. The methyl ester singlet (~3.9 ppm) must remain intact . If the ester peak is missing and benzylic protons shift, cyclization to the isoindolinone has occurred.

References

1.[A Tale of Two Bromides: A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)benzoate and Methyl 2-(2-bromoethyl)benzoate] - BenchChem. Available at: 2.[Cesium effect: high chemoselectivity in direct N-alkylation of amines] - SciSpace. Available at: 3.[Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid] - BenchChem. Available at:

Sources

Optimization

Technical Support Center: Cyclization of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

The following technical support guide is designed for organic chemists and process engineers encountering difficulties with the intramolecular cyclization of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate . This guide m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for organic chemists and process engineers encountering difficulties with the intramolecular cyclization of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate .

This guide moves beyond generic advice, addressing the specific thermodynamic and kinetic barriers inherent to this "Blocked" Dieckmann Condensation .

Case ID: DC-CYANO-BENZ-01 Reaction Class: Intramolecular Claisen (Dieckmann) Condensation Critical Issue: Failure to isolate cyclized product (Reversibility & Quaternary Center Formation)

Part 1: The Core Problem (Executive Summary)

If you are recovering unreacted starting material or observing a transient spot that disappears upon workup, the issue is likely thermodynamic reversibility , not catalyst inactivity.

The "Blocked" Dieckmann Scenario

In a standard Dieckmann condensation, the reaction is driven to completion by the deprotonation of the final


-keto ester product. This deprotonation removes the product from the equilibrium (Le Chatelier’s principle).

Your Substrate's Limitation: The cyclization of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate forms a quaternary carbon at the


-position (relative to the ketone and ester/nitrile).
  • Structure Formed: A 2,2-disubstituted-1-tetralone derivative.

  • Consequence: The product has no acidic protons at the

    
    -position. It cannot be deprotonated by the alkoxide base.
    
  • Result: The reaction remains a reversible equilibrium that heavily favors the open-chain starting material. Upon aqueous workup, any small amount of product formed reverts to the starting material (Retro-Dieckmann).

Part 2: Troubleshooting Modules

Module 1: The "No Reaction" / Recovery of Starting Material

Symptom: TLC shows starting material (SM) only. Workup recovers SM quantitatively.

Potential CauseTechnical ExplanationCorrective Action
Thermodynamic Reversibility As described above, the lack of an acidic proton prevents the reaction from driving to completion. The equilibrium constant (

) is likely

.
Switch to Forcing Conditions: Use NaH in Toluene (not alcohol). Heat to reflux and distill off the methanol byproduct continuously. Removing the methanol physically drives the equilibrium to the right.
Wet Solvent Water destroys the alkoxide/hydride base immediately. Saponification competes with cyclization.Strict Drying: THF/Toluene must be distilled from Na/Benzophenone or passed through activated alumina. Water content must be

ppm.
Base Strength Carbonates (K2CO3) or weak amine bases are insufficient to deprotonate the

-cyano ester (pKa ~9-11) effectively in a reversible equilibrium.
Use Stronger Base: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Avoid ethoxide/methoxide unless using the distillation method.
Module 2: The "Transient Product" (Retro-Dieckmann)

Symptom: A new spot appears on TLC during the reaction, but disappears after acidic workup or column chromatography.

  • Mechanism: The cyclized product is a

    
    -keto ester with a quaternary center. It is sterically crowded and electronically activated for ring-opening.
    
  • The Trap: Hydroxide (from aqueous workup) or even water attacks the ketone of the product, triggering a Retro-Dieckmann cleavage back to the dicarboxylate.

  • Solution:

    • Quench Cold: Pour the reaction mixture into ice-cold dilute acetic acid, not strong mineral acid or base.

    • Avoid Basic Workup: Never use NaOH or NaHCO3 washes; they will open the ring immediately.

    • Immediate Trapping: Consider trapping the enolate in situ (e.g., with TMSCl) if isolation continues to fail, although this is difficult with a quaternary center.

Module 3: Side Reactions (Decarboxylation & Hydrolysis)

Symptom: Formation of a carboxylic acid or a "spot-to-baseline" streak.

  • Hydrolysis: The aliphatic ester (ethyl) and aromatic ester (methyl) are susceptible to saponification if water is present.

  • Decarboxylation: If the reaction is heated too vigorously in the presence of moisture, the

    
    -cyano ester moiety can hydrolyze and decarboxylate, leading to a complex mixture.
    
  • Solution: Ensure inert atmosphere (

    
     or Ar). Monitor temperature—do not exceed 110°C unless necessary for methanol distillation.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the critical "Blocked" step that causes standard protocols to fail.

Dieckmann_Mechanism SM Starting Material (Diester) Enolate Enolate Intermediate (Alpha-Cyano Anion) SM->Enolate Base (Deprotonation) Tetra Tetrahedral Intermediate Enolate->Tetra Cyclization Product_Neutral Cyclized Product (Quaternary Carbon) Tetra->Product_Neutral -OMe (Elimination) Product_Neutral->Enolate Retro-Dieckmann (Fast w/ Nucleophiles) Product_Anion Stable Product Anion (DOES NOT FORM) Product_Neutral->Product_Anion BLOCKED (No Acidic Proton)

Caption: The "Blocked" Dieckmann pathway. Note that the final irreversible deprotonation step is impossible due to the quaternary carbon, leading to a reversible equilibrium that favors the starting material.

Part 4: Recommended Protocol (Forcing Conditions)

To overcome the thermodynamic barrier, you must shift the equilibrium by physically removing the byproduct (Methanol).

Reagents:

  • Substrate: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Procedure:

  • Preparation: Wash NaH with dry hexane under Argon to remove mineral oil. Suspend NaH in anhydrous Toluene.

  • Addition: Add the substrate dropwise to the NaH suspension at room temperature. Hydrogen gas evolution will occur (deprotonation of the

    
    -cyano position).
    
  • The Drive: Equip the flask with a short-path distillation head (or a Dean-Stark trap, though MeOH is miscible with Toluene, simple distillation is often better).

  • Heating: Heat the reaction to 110°C (reflux).

  • Distillation: Allow the Toluene/Methanol azeotrope to distill off slowly. As Methanol is removed, the equilibrium shifts toward the cyclized product. Add fresh dry Toluene if the volume gets too low.

  • Monitoring: Monitor by TLC. Do not stop until SM is consumed.

  • Workup (Critical): Cool to 0°C. Quench with cold dilute Acetic Acid (AcOH). Extract with Ethyl Acetate.[1] Wash with Brine. Dry over

    
    .
    
    • Note: Avoid aqueous bicarbonate or hydroxide washes.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Ethoxide in Ethanol instead? A: No. The reaction will reach equilibrium and stop. Since the product cannot be deprotonated to "sink" the reaction, you will recover mostly starting material upon workup. You must use a method that removes the alcohol byproduct.

Q: Why is the "Cyano" group causing this? A: The cyano group occupies the position that would normally hold a proton in a standard Dieckmann condensation (e.g., forming a 2-carboethoxy-1-tetralone). By substituting this position, you create a quaternary center, removing the thermodynamic driving force of the reaction.

Q: I obtained a product, but the NMR shows the ethyl ester is gone. What happened? A: You likely experienced hydrolysis and subsequent decarboxylation.[2] This occurs if the reaction temperature is too high in the presence of hydroxide (generated from wet solvent). Ensure anhydrous conditions.

References

  • Dieckmann Condensation Mechanism & Reversibility: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (See section on Intramolecular Claisen Condensation).

  • Thermodynamic Control in Claisen/Dieckmann Reactions: Bloomfield, J. J., et al.[1] "The Dieckmann Condensation."[1][2][3][4][5][6][7] Organic Reactions, 2011.

  • Synthesis of Tetralones via Dieckmann (General Precedents): Mahata, P. K., et al. "A Simple and Efficient Synthesis of 2,2-Disubstituted-1-Tetralones." Tetrahedron Letters, 2005. (Demonstrates the difficulty of quaternary center formation).

  • Pemetrexed Intermediate Chemistry (Contextual Analogues): While the specific cyano-derivative is less common, the cyclization of dimethyl 2-(3-ethoxy-3-oxopropyl)terephthalate is a known industrial process using strong bases.

Sources

Troubleshooting

Controlling regio-selectivity in benzoate side-chain alkylations

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing chemoselectivity and regioselectivity bottlenecks during the side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing chemoselectivity and regioselectivity bottlenecks during the side-chain alkylation of alkylbenzoates (e.g., toluates).

Here, we bypass generic overviews and dive directly into the mechanistic causality of reaction failures, providing self-validating protocols and data-driven troubleshooting to ensure absolute control over your C(sp³)–H functionalizations.

Diagnostic Troubleshooting & Mechanistic Causality

Alkylating the side chain of a benzoate ester presents a fundamental triad of challenges:

  • Chemoselectivity : Preventing the nucleophilic base or alkylating agent from attacking the highly electrophilic ester carbonyl.

  • Regioselectivity : Differentiating the target aliphatic C(sp³)–H bond from aromatic C(sp²)–H bonds, or distinguishing between

    
    , 
    
    
    
    , and
    
    
    positions on a longer alkyl chain.
  • Overalkylation : Arresting the reaction at mono-alkylation when the product remains highly acidic.

Issue A: Nucleophilic Attack on the Ester (Chemoselectivity Failure)

The Causality: Traditional alkyllithiums (e.g.,


-BuLi) possess high-energy Highest Occupied Molecular Orbitals (HOMOs) that overlap perfectly with the 

orbital of the benzoate carbonyl, leading to irreversible formation of ketones or tertiary alcohols. The Solution: Transition to sterically hindered, bimetallic base systems such as the LiTMP/KO

Bu (Lithium tetramethylpiperidide / Potassium tert-butoxide) superbase, or the NaN(SiMe

)

/ Cs

CO

co-catalyzed system[1]. These bases are kinetically basic but thermodynamically non-nucleophilic. The Cs

CO

disrupts the hexameric aggregation of the amide base, drastically increasing its kinetic basicity to deprotonate the benzylic position without collapsing the ester[1].
Issue B: Ring Metalation vs. Side-Chain Alkylation (Regioselectivity Failure)

The Causality: When using strong bases, kinetic deprotonation often occurs at the aromatic ring (ortho to the ester) due to inductive effects. The Solution: Exploit anion migration . In the LiTMP/KO


Bu system, the aryl proton is abstracted kinetically, but the system is allowed to equilibrate. Because the benzylic carbanion is thermodynamically more stable (due to resonance stabilization), the metal migrates from the ring to the side chain, establishing strict benzylic regioselectivity[1].
Issue C: Inability to Target or Positions

The Causality: Base-mediated deprotonation is strictly governed by pKa; it will always target the most acidic


-benzylic position.
The Solution:  Shift to Transition-Metal Catalyzed C(sp³)–H Activation . By utilizing a Pd(II) or Rh(III) catalyst, the benzoate ester acts as an endogenous directing group. The metal coordinates to the ester oxygen, forming a rigid metallacycle. The geometry of this cyclic transition state physically forces the metal into proximity with the 

or

C–H bond, overriding inherent pKa differences and enabling distance-based site-selectivity[2].

Strategic Workflows & Visualizations

Workflow A Benzoate Side-Chain Alkylation B Assess Substrate Sterics & Acidity A->B C Primary Benzylic (High Acidity) B->C D Secondary/Unactivated (Low Acidity) B->D E Bimetallic Base System (LiTMP/KOtBu) C->E F Directed TM Catalysis (Pd/Rh) D->F G Regioselective Alkylation E->G F->G

Decision matrix for selecting the optimal side-chain alkylation strategy.

Pathway N1 Toluate Ester N2 Kinetic Aryl Deprotonation N1->N2 Base N3 Thermodynamic Anion Migration N2->N3 N4 Benzylic Carbanion N3->N4 N5 Alkylated Product N4->N5 R-X

Mechanistic pathway of base-mediated anion migration for benzylic regioselectivity.

Quantitative Data Summaries

To select the appropriate methodology, compare the operational parameters of the leading catalytic and stoichiometric systems:

ParameterLiTMP / KO

Bu System
NaN(SiMe

)

/ Cs

CO

Pd(II) C(sp³)–H Activation
Target C–H Bond Primary Benzylic (

)
Primary Benzylic (

)
Secondary/Tertiary Aliphatic (

/

)
Chemoselectivity Excellent (No ester attack)High (Tolerates diverse FG)Excellent (Ester acts as DG)
Regioselectivity Thermodynamic (Benzylic)Thermodynamic (Benzylic)Distance/Geometry-directed
Overalkylation Risk Moderate (Requires strict temp)LowVery Low
Typical Yields 75–90%80–95%60–85%

Self-Validating Experimental Protocols

Every robust experimental design must contain internal feedback loops. The following protocols incorporate visual and chemical checkpoints to validate the reaction state in real-time.

Protocol A: Regioselective -Alkylation via NaN(SiMe ) / Cs CO

Optimal for primary benzylic side-chains (e.g., methyl toluates).

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, add Cs

    
    CO
    
    
    
    (5 mol %) and NaN(SiMe
    
    
    )
    
    
    (1.1 equiv)[1]. Suspend in anhydrous toluene (0.2 M).
    • Self-Validation Checkpoint: The suspension should be fine and free-flowing. Clumping indicates moisture contamination in the hygroscopic Cs

      
      CO
      
      
      
      , which will hydrolyze the ester.
  • Substrate Addition: Dropwise add the alkylbenzoate (1.0 equiv) at room temperature, then heat to 110 °C for 2 hours.

    • Self-Validation Checkpoint: A deep red or purple hue will develop, confirming the successful deprotonation and stabilization of the benzylic carbanion.

  • Electrophile Quench: Cool the reaction to -78 °C. Slowly add the alkyl halide (1.2 equiv).

    • Self-Validation Checkpoint: The deep color will rapidly discharge to a pale yellow/colorless solution, indicating complete consumption of the carbanion and successful C–C bond formation.

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and purify via flash chromatography.
    
Protocol B: Distance-Directed -Alkylation via Pd(II) Catalysis

Optimal for unactivated secondary/tertiary side-chains where pKa-driven deprotonation fails.

  • Complexation: Combine Pd(OAc)

    
     (10 mol%), an appropriate bidentate ligand (e.g., a substituted quinoline or amino acid ligand, 20 mol%), and the alkylbenzoate (1.0 equiv) in hexafluoroisopropanol (HFIP).
    
    • Self-Validation Checkpoint: The solution will shift from orange-red to a clear, pale yellow, indicating the successful formation of the active monomeric Pd(II) complex.

  • Activation & Alkylation: Add the alkylating agent (e.g., alkyl iodide, 2.0 equiv) and Ag

    
    CO
    
    
    
    (1.5 equiv) as a halide scavenger. Heat to 90 °C for 16 hours.
    • Self-Validation Checkpoint: The slow precipitation of yellow AgI confirms the oxidative addition/reductive elimination cycle is turning over. If a black mirror (Pd black) forms on the flask walls, the catalyst has decomposed; reduce the temperature or switch to a more electron-rich ligand.

Frequently Asked Questions (FAQs)

Q: Why is my benzoate ester hydrolyzing during the base-mediated alkylation? A: Trace moisture in your base (particularly KO


Bu or Cs

CO

) rapidly generates hydroxide ions, which are highly nucleophilic and will saponify the ester. Sublimation of KO

Bu and flame-drying of Cs

CO

under a vacuum prior to use are mandatory steps.

Q: Can I target the


-position of an ethylbenzoate side chain using a strong base? 
A:  No. Base-mediated methods are governed by thermodynamics and will strictly target the 

(benzylic) position due to the vast pKa difference (~41 for benzylic vs >50 for unactivated aliphatic). To target the

-position, you must use a directed transition-metal approach (Protocol B) where the metallacycle geometry physically forces

-C–H activation[2].

Q: I am observing significant di-alkylation with Protocol A. How do I arrest the reaction at mono-alkylation? A: Di-alkylation occurs when the mono-alkylated product is equally or more acidic than the starting material. To suppress this, ensure your electrophile is added at strictly -78 °C to maximize kinetic differentiation, and consider using a slight deficit of the base (0.95 equiv) to prevent the accumulation of unreacted carbanions.

References

  • Alkaline-Metal-Catalyzed One-Pot Aminobenzylation of Aldehydes with Toluenes | Organic Letters - ACS Publications. 1

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry - Xingwei Li. 2

  • C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing).

Sources

Optimization

Technical Support Center: Minimizing Dialkylation in Cyanoacetate Reactions

Welcome to the Application Scientist Support Center. Alkylation of active methylene compounds is a cornerstone of synthetic organic chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Alkylation of active methylene compounds is a cornerstone of synthetic organic chemistry and drug development. However, the selective monoalkylation of cyanoacetates (such as ethyl cyanoacetate) is notoriously difficult.

This guide provides a deep dive into the thermodynamic and kinetic factors driving dialkylation side reactions, offering field-proven troubleshooting strategies, self-validating protocols, and the ultimate chemical workarounds to ensure high-fidelity synthesis.

Part 1: Core Troubleshooting & Mechanistic FAQs

To control a side reaction, you must first understand the causality behind its formation. The alkylation of cyanoacetates is a classic example of kinetic vs. thermodynamic competition.

G A Ethyl Cyanoacetate (2 Acidic Protons) B Monoalkylated Enolate (Kinetic Intermediate) A->B Base + R-X C Monoalkylated Product (Desired) B->C Quench (H+) D Dialkylated Product (Side Product) B->D Excess Base + R-X C->D Deprotonation

Kinetic competition between monoalkylation and dialkylation in cyanoacetate reactions.

Q1: Why does dialkylation occur so readily with cyanoacetates compared to diethyl malonate?

The Causality: The issue stems from a combination of electronic and steric factors. When ethyl cyanoacetate is monoalkylated, the newly added alkyl group provides an electron-donating inductive effect, which theoretically should reduce the acidity of the remaining alpha-proton. However, the extreme electron-withdrawing power of the linear cyano group and the ester carbonyl easily overrides this. Furthermore, the linear geometry of the cyano group provides significantly less steric shielding compared to the bulky ester groups in diethyl malonate. Because of this reduced steric hindrance, the monoalkylated enolate remains highly susceptible to a second electrophilic attack[1].

Q2: My TLC plate shows multiple spots, including O-alkylation. How do I force C-alkylation while minimizing dialkylation?

The Causality: The cyanoacetate enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom[2]. While C-alkylation is thermodynamically favored, O-alkylation can occur under purely kinetic control with hard electrophiles or in highly polar aprotic solvents that heavily solvate the cation. The Fix: To favor mono-C-alkylation, avoid strong bases like Sodium Hydride (NaH) which create highly reactive, unassociated enolates. Instead, use weaker bases like K₂CO₃ in solid-liquid phase conditions. This maintains a low steady-state concentration of the reactive enolate, favoring the kinetically faster first alkylation over the sterically hindered second alkylation.

Q3: How does temperature influence the Mono:Di ratio?

The Causality: Higher temperatures provide the thermal energy required to overcome the slight steric hindrance of the monoalkylated intermediate, driving the reaction toward the dialkylated side product. As shown in the data below, increasing the temperature by just 20 °C can double the amount of dialkylation[3].

Quantitative Data: Temperature Effects on Alkylation

Data adapted from solid-liquid phase microwave alkylation of ethyl cyanoacetate with ethyl iodide using K₂CO₃[3].

Temperature (°C)Time (min)Monoalkylated Yield (%)Dialkylated Yield (%)Causality / Observation
100 °C 6078%12%Kinetic control limits over-alkylation.
120 °C 60~76%24% Higher thermal energy overcomes steric hindrance of the second alkylation.

Part 2: The Ultimate Workaround — The Knoevenagel-Reduction Sequence

When direct alkylation fails to provide an acceptable mono:di ratio, the most authoritative and reliable workaround is the Knoevenagel Condensation-Reduction Sequence [4].

The Causality: By condensing the cyanoacetate with an aldehyde or ketone, you form an alkylidene derivative. This step completely removes both acidic alpha-protons, making dialkylation chemically impossible. A subsequent selective reduction of the conjugated alkene yields exclusively the monoalkylated product. Recent advancements even allow this to be done as a one-pot cascade reaction in water using Hantzsch esters as a green reducing agent[5].

G Step1 1. Knoevenagel Condensation Step2 2. Alkylidene Intermediate Step1->Step2 Base (-H2O) Step3 3. Selective Reduction Step2->Step3 Isolate/One-Pot Step4 4. Pure Monoalkylated Product Step3->Step4 Hydride Transfer

Workflow of the Knoevenagel-reduction sequence to strictly enforce monoalkylation.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, utilize the following self-validating methodologies.

Protocol A: Direct Alkylation via Stoichiometric Control

Use this method when you need a fast, single-step synthesis and can easily separate the starting material from the product.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve ethyl cyanoacetate (2.0 equivalents ) in anhydrous THF.

    • Causality: Using a massive excess of the cyanoacetate ensures that the alkylating agent is statistically far more likely to encounter an unreacted cyanoacetate molecule rather than a monoalkylated enolate.

  • Base Addition: Cool the solution to 0 °C. Slowly add K₂CO₃ (1.1 equivalents relative to the alkyl halide). Stir for 30 minutes.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise over 15 minutes.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via TLC. Because you used 2.0 equivalents of starting material, the starting material spot will never disappear. The reaction is complete when the alkyl halide is consumed and the monoalkylated spot ceases to grow. If a third spot (dialkylated product) begins to appear, quench the reaction immediately with saturated NH₄Cl to lock in the kinetic ratio.

  • Isolation: Extract with diethyl ether, wash with brine, and dry over Na₂SO₄. The unreacted ethyl cyanoacetate is highly volatile and can be easily removed via vacuum distillation, leaving behind the pure monoalkylated product.

Protocol B: Cascade Knoevenagel-Reduction (Zero Dialkylation)

Use this method when absolute selectivity is required, or when working with highly reactive electrophiles that normally guarantee dialkylation.

  • Condensation: In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq) and the target aldehyde (1.0 eq) in water. Add a catalytic amount of a mild base (e.g., 2-diethylaminoethanol or K₂CO₃)[5].

  • Reduction: Add Hantzsch ester (1.2 eq) directly to the mixture.

  • Heating: Reflux the mixture at 100 °C for 12 hours.

  • Validation Checkpoint (Self-Validating Step): The intermediate Knoevenagel adduct is a highly conjugated alkene, rendering it vividly UV-active (254 nm) and visibly yellow in the flask. The reduction step is entirely self-validating: as the hydride transfer saturates the alkene, the visible yellow color dissipates. On a TLC plate, the intensely UV-active spot will vanish and shift significantly in Rf, providing real-time visual confirmation that the double bond has been successfully reduced to the monoalkylated product.

  • Workup: Cool to room temperature, extract with ethyl acetate, concentrate, and purify via flash chromatography.

References

  • Keglevich, G., et al. "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions." Catalysts 2015, 5, 634-645. URL:[Link]

  • Grossman, R. B., & Varner, M. A. "Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen." Journal of Organic Chemistry 1997, 62, 5235-5237. URL:[Link]

  • Alexander, E. R., & Cope, A. C. "A Simultaneous Condensation—Reduction Method for the Preparation of Ethyl Monoalkylcyanoacetates." Journal of the American Chemical Society 1944. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Stability of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate. This resource provides in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation pathways encountered during experimentation. The inherent reactivity of this molecule, which features a β-keto ester and a cyano group, makes it susceptible to degradation under various conditions, particularly in solution. Understanding these pathways is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate that are susceptible to degradation?

A1: The molecule contains several reactive functional groups:

  • β-Keto Ester System: This is the most reactive part of the molecule. The methylene protons (CH₂) located between the cyano and the ketone groups are acidic and can be easily removed by a base, forming an enolate. This system is prone to hydrolysis and decarboxylation.[1] β-keto acids, which can form from hydrolysis, are known to be unstable and readily decarboxylate.[2]

  • Ethyl Ester: This ester group can undergo hydrolysis, especially under basic or acidic conditions, to form a carboxylic acid. It can also undergo transesterification in the presence of other alcohols.[3]

  • Methyl Benzoate Ester: While generally more stable than the ethyl ester due to steric hindrance and electronic effects, this ester can also be hydrolyzed under harsh conditions.

  • Cyano Group (Nitrile): The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions.[4][5][6]

Q2: My compound is rapidly degrading in a protic solvent like methanol. What is likely happening?

A2: Protic solvents, especially alcohols like methanol or ethanol in the presence of trace amounts of acid or base, can cause significant degradation through several mechanisms:

  • Transesterification: The ethyl ester can be converted to a methyl ester in the presence of methanol, altering the compound's identity. This reaction is often catalyzed by acids or bases.[3]

  • Solvolysis/Hydrolysis: If water is present in the protic solvent, both ester groups can be hydrolyzed. The β-keto ester is particularly susceptible.[7]

  • Retro-Knoevenagel Condensation: The molecule is synthesized via a Knoevenagel condensation.[8][9] This reaction can be reversible, especially in the presence of a basic catalyst, leading to the decomposition of your molecule back into its starting materials. Piperidine, a common catalyst for this reaction, can promote the reverse reaction in solvents like methanol.[10]

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3: To ensure the long-term stability of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate:

  • As a Solid: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.[11][12] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and hydrolysis from atmospheric moisture.[13]

  • In Solution: For short-term use, prepare fresh solutions immediately before your experiment.[13] For stock solutions, use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Store stock solutions at -20°C or below in tightly sealed vials.[14] Avoid repeated freeze-thaw cycles.

Q4: I'm observing an unexpected peak in my HPLC analysis after my samples have been sitting in the autosampler. What could this be?

A4: The appearance of a new peak in your HPLC chromatogram over time is a strong indicator of degradation.[14][15] Given the structure of your molecule, the new peak could be one of several degradation products:

  • Hydrolysis Products: The hydrolysis of either the ethyl or methyl ester would result in a more polar compound that would likely have a shorter retention time on a reverse-phase HPLC column.

  • Decarboxylation Product: If the ethyl ester is hydrolyzed, the resulting β-keto acid can easily lose CO₂, especially if the solution is heated or at a non-neutral pH.[1][2]

  • Retro-Knoevenagel Products: If the reaction reverses, you may see peaks corresponding to the starting materials used in the synthesis.

To identify the unknown peak, you could perform a forced degradation study to intentionally generate these potential degradation products and compare their retention times.[16][17]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Results in Biological or Chemical Assays
  • Possible Cause: Your compound is degrading in the assay medium, leading to a lower effective concentration.[14] Aqueous buffers, especially at non-neutral pH, can accelerate hydrolysis.

  • Troubleshooting Steps:

    • pH Control: Ensure your assay buffer is at a stable pH, preferably close to neutral (pH 7), to minimize acid- or base-catalyzed hydrolysis.[15]

    • Prepare Fresh Solutions: Always prepare working solutions from a frozen, concentrated stock in an aprotic solvent immediately before use.[13]

    • Solvent Compatibility: When diluting your stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low and does not affect your assay. Run a vehicle control to confirm this.[13]

    • Stability Check: Perform a time-course experiment by incubating your compound in the assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the extent of degradation.[15]

Issue 2: Difficulty in Purifying the Compound or Observing Impurities in NMR
  • Possible Cause: The compound may be degrading during the purification process (e.g., on a silica gel column) or in the NMR solvent.

  • Troubleshooting Steps:

    • Purification:

      • Silica gel is slightly acidic and can promote the degradation of sensitive compounds. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

      • Alternatively, use a different stationary phase for chromatography, such as alumina (basic or neutral) or a reverse-phase C18 silica.

      • Minimize the time the compound spends on the column and work at lower temperatures if possible.

    • NMR Analysis:

      • Use deuterated solvents that are as dry as possible.

      • Acquire the spectrum immediately after dissolving the sample.

      • If you suspect degradation in a particular solvent (e.g., CDCl₃ can contain trace amounts of DCl), try a different solvent like deuterated acetone or acetonitrile.

Issue 3: Low Yields in Synthesis
  • Possible Cause: The workup or purification conditions may be causing the loss of your product. The Knoevenagel condensation used to synthesize this molecule can be reversible.[8]

  • Troubleshooting Steps:

    • Workup: Avoid strongly acidic or basic aqueous washes. Use a saturated solution of sodium bicarbonate or ammonium chloride for neutralization where appropriate.

    • Temperature Control: Perform the reaction and workup at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions and decomposition.

    • Catalyst Removal: Ensure that the basic catalyst (e.g., piperidine) used in the condensation is completely removed during workup, as it can promote the reverse reaction.[10]

Data Summary Table

The following table provides a qualitative summary of the expected stability of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate in various common laboratory solvents.

Solvent ClassExample SolventsExpected StabilityPrimary Degradation Risk(s)
Aprotic (Non-polar) Hexanes, TolueneHighLow
Aprotic (Polar) DCM, THF, AcetonitrileHigh (if anhydrous)Hydrolysis if water is present
Protic (Polar) Methanol, EthanolLow to ModerateTransesterification, Solvolysis
Aqueous Buffers PBS, TrisLow (pH dependent)Hydrolysis, Decarboxylation
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.[16][17][18]

Objective: To generate and identify degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a DAD or UV detector[19][]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[13]

  • Photolytic Degradation: Expose a solution of the compound in acetonitrile to direct sunlight or a photostability chamber for 48 hours.[13]

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an untreated control, using a suitable stability-indicating HPLC method. Aim for 5-20% degradation for meaningful results.[16][18][21]

Protocol 2: HPLC Method for Stability Monitoring

This is a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.[22][23]

Instrumentation:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations
Degradation Pathway Diagram

cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_retro Retro-Knoevenagel parent Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate hydrolyzed_ester β-Keto Acid Derivative parent->hydrolyzed_ester H₂O / H⁺ or OH⁻ hydrolyzed_nitrile Amide Derivative parent->hydrolyzed_nitrile H₂O / H⁺ or OH⁻ retro_products Starting Aldehyde + Cyanoacetate parent->retro_products Base Catalyst decarboxylated Decarboxylated Product hydrolyzed_ester->decarboxylated Heat / Δ

Caption: Potential degradation pathways for the target molecule.

Troubleshooting Workflow

cluster_solutions Solutions for Instability start Inconsistent Experimental Results? check_solution Is the compound degrading in solution? start->check_solution run_hplc Run HPLC on a time-course sample incubated in assay buffer check_solution->run_hplc degradation_obs Degradation Observed? run_hplc->degradation_obs no_degradation No Significant Degradation (Investigate other experimental variables) degradation_obs->no_degradation No prepare_fresh Prepare fresh solutions before each experiment degradation_obs->prepare_fresh Yes check_ph Optimize buffer pH (aim for neutral) prepare_fresh->check_ph use_aprotic Use aprotic solvents for stock solutions check_ph->use_aprotic

Caption: A decision tree for troubleshooting compound instability.

References
  • Vertex AI Search. (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • Florida State University. Chemical Storage.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Sigma-Aldrich. Knoevenagel Condensation Reaction.
  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.).
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. (n.d.).
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-166.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. (2021, April 30).
  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
  • Pharmaceutical Outsourcing. (2020, November 12).
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Pharmaceutical Technology. (2025, March 15).
  • Benchchem. Troubleshooting Khellinol instability in solution.
  • University of Bradford. (2010, June 30). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures.
  • López-Velázquez, R., et al. (2021).
  • AK Lectures. Knoevenagel Condensation.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society, 79(16), 4324–4327.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • ACS Publications. Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society.
  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
  • Benchchem. troubleshooting esculentic acid degradation and instability in solution.
  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
  • BOC Sciences. Application of HPLC Technology in Drug Detection.
  • International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30).
  • Master Organic Chemistry. (2022, October 27).
  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • RSC Publishing. (2021, July 2).
  • Benchchem.
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Phenomenex. (2014). TROUBLESHOOTING GUIDE.
  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Nitrile to Amide - Common Conditions. (n.d.).
  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Solvent Effects on the Stability and Delocalization of Aryl Dicy- anomethyl Radicals: The Captod
  • Sigma-Aldrich. Methyl 3-(2-cyanopropan-2-yl)
  • PMC. (2025, December 13). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide.
  • Santa Cruz Biotechnology.
  • ResearchGate. Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers.

Sources

Optimization

Overcoming steric hindrance in ortho-substituted benzoate synthesis

Ticket ID: ORTHO-BENZ-001 Subject: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage: The "Ortho-Effect" R...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ORTHO-BENZ-001 Subject: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: The "Ortho-Effect" Reality Check

You are likely here because a standard Fischer esterification (H₂SO₄/MeOH) or a basic EDC coupling failed. This is expected.

The Problem: In ortho-substituted benzoic acids (e.g., 2,6-dimethylbenzoic acid), the carbonyl carbon is shielded from nucleophilic attack. The tetrahedral intermediate required for acyl substitution is high-energy and difficult to form.

The Solution: You must either (A) hyper-activate the electrophile (make the carbonyl "hotter") or (B) evade the carbonyl entirely by reacting at the oxygen (SN2 alkylation).

Decision Matrix: Select Your Protocol

Use the following logic flow to select the correct experimental path for your substrate.

G Start START: Substrate Analysis IsAcidSensitive Is the substrate Acid/Base Sensitive? Start->IsAcidSensitive Robust No, it is robust IsAcidSensitive->Robust Stable Sensitive Yes, sensitive moieties present IsAcidSensitive->Sensitive Labile MakeAcidChloride Can you make the Acid Chloride? Robust->MakeAcidChloride MethodA METHOD A: Acid Chloride (Oxalyl Chloride/DMF) MakeAcidChloride->MethodA Yes MethodB METHOD B: Yamaguchi Esterification (TCBC/DMAP) MakeAcidChloride->MethodB No (Too Unstable) IsAlcoholHindered Is the Alcohol partner also hindered? Sensitive->IsAlcoholHindered AlcoholHindered Yes (e.g., t-Butyl, secondary) IsAlcoholHindered->AlcoholHindered High Sterics AlcoholOpen No (Primary/Secondary Alkyl Halide available) IsAlcoholHindered->AlcoholOpen Low Sterics AlcoholHindered->MethodB MethodC METHOD C: Carboxylate Alkylation (Cs2CO3/DMF) AlcoholOpen->MethodC

Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate stability and steric profile.

Technical Protocols & Troubleshooting

METHOD A: The "Steric Bypass" (Carboxylate Alkylation)

Best For: Ortho-substituted acids + Primary/Secondary Alkyl Halides. Why it works: This method does not attack the hindered carbonyl carbon. Instead, it turns the acid into a nucleophile (carboxylate) which attacks an alkyl halide via SN2. The steric hindrance at the carbonyl becomes irrelevant.

Protocol:

  • Dissolve: 1.0 equiv of ortho-substituted benzoic acid in anhydrous DMF (0.2 M).

  • Base: Add 1.5 - 2.0 equiv of Cesium Carbonate (Cs₂CO₃) .

    • Note: Cs⁺ is a large, soft cation ("cesium effect") that improves the solubility and nucleophilicity of the carboxylate anion in organic solvents [1].

  • Electrophile: Add 1.2 equiv of the alkyl halide (iodides/bromides preferred).

  • Reaction: Stir at RT to 60°C. Monitor by TLC.

Troubleshooting Q&A:

Q: The reaction is stalled at 50% conversion. A: Check your solvent dryness. Water solvates the carboxylate anion, killing its nucleophilicity. Add 3Å molecular sieves to the reaction. If using alkyl chlorides, add 1.0 equiv of NaI to facilitate an in situ Finkelstein reaction.

Q: I see hydrolysis products. A: DMF can hydrolyze to dimethylamine and formic acid if wet/hot. Ensure DMF is "Amine-Free" grade or freshly distilled.

METHOD B: Yamaguchi Esterification (The Gold Standard)

Best For: Ortho-substituted acids + Complex/Hindered Alcohols. Mechanism: Uses 2,4,6-Trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] The TCBC carbonyl is more hindered than your substrate, forcing the DMAP catalyst to attack your substrate's carbonyl [2].

Yamaguchi Substrate Ortho-Subst. Acid MixedAnhydride Mixed Anhydride (Intermediate) Substrate->MixedAnhydride + Et3N - HCl TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride DMAP DMAP Attack MixedAnhydride->DMAP Regioselective Attack Product Steric Ester DMAP->Product + Alcohol

Figure 2: The Yamaguchi mechanism relies on the extreme steric bulk of the reagent (TCBC) to direct nucleophilic attack toward the substrate.

Protocol:

  • Activation: Dissolve Acid (1.0 equiv) and Et₃N (1.2 equiv) in Toluene or THF. Add TCBC (1.1 equiv). Stir 1h.

  • Filtration: Filter off the triethylamine hydrochloride salt (Critical step to prevent side reactions).

  • Esterification: Dilute the filtrate. Add Alcohol (1.0–1.5 equiv) and DMAP (1.0–2.0 equiv).

    • Expert Tip: Unlike Steglich, Yamaguchi often requires stoichiometric DMAP for hindered substrates to drive the equilibrium.

Troubleshooting Q&A:

Q: I isolated the symmetric anhydride of my starting acid. A: This is "disproportionation." It happens if the mixed anhydride is too stable or the alcohol addition is too slow. Fix: Increase the temperature of the second step (reflux in Toluene) and ensure DMAP is added with the alcohol, not before.

Q: I cannot separate the byproduct (2,4,6-trichlorobenzoic acid) from my product. A: The byproduct is acidic. Wash the organic layer vigorously with saturated NaHCO₃ or 1M NaOH (if your ester is base-stable). If that fails, the byproduct usually crystallizes from cold hexanes; filter it off before column chromatography.

METHOD C: Acid Chloride Activation (Vilsmeier-Haack)

Best For: Extremely hindered acids where thermal stability is not an issue. Why Thionyl Chloride Fails: SOCl₂ often requires boiling, which degrades sensitive substrates.

Protocol (The Mild Approach):

  • Reagent: Use Oxalyl Chloride (1.2 equiv) + catalytic DMF (2-3 drops) in DCM.

  • Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which activates the acid rapidly at 0°C [3].

  • Coupling: Evaporate the solvent (remove HCl), redissolve in DCM/Pyridine, and add the alcohol.

Troubleshooting Q&A:

Q: The acid chloride formed, but it won't react with the alcohol. A: The alcohol is not nucleophilic enough.

  • Tactic 1: Deprotonate the alcohol with NaH or n-BuLi to form the alkoxide (strong nucleophile) before adding the acid chloride.

  • Tactic 2: Add AgCN (Silver Cyanide). It acts as a "halide sponge," pulling the chloride away and forcing the formation of a highly reactive acylium ion intermediate.

Comparative Data: Reagent Selection Guide

FeatureSteglich (DCC/DMAP)Yamaguchi (TCBC)Shiina (MNBA)Alkylation (Cs₂CO₃)
Steric Tolerance Low to MediumHigh Very High High (if halide used)
Acid Sensitivity GoodGoodExcellentGood
Major Byproduct Urea (Hard to remove)Trichlorobenzoic AcidNitrobenzoic AcidInorganic Salts (Easy)
Cost LowMediumHighLow
Primary Failure N-Acyl Urea formationDisproportionationSlow reactionHydrolysis

References

  • Kruglinski, P. A., & Clardy, J. (2024). Cesium Carbonate Promoted Direct Amidation and Esterification Mechanisms. Journal of Organic Chemistry.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Neises, B., & Steglich, W. (1978).[3][4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[2] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

Topic: 1H NMR Spectrum Analysis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a critical synthetic intermediate, often utilized in the preparation of polycyclic heterocycles and antifolate pharmaceuticals (e.g., Pemetrexed analogs).[1] Its structural integrity hinges on the successful alkylation of methyl 2-(bromomethyl)benzoate with ethyl cyanoacetate.[1]

This guide provides a technical breakdown of the 1H NMR spectrum, focusing on differentiating the product from unreacted starting materials and hydrolysis byproducts.[1] It compares solvent performance (CDCl₃ vs. DMSO-d₆) and offers a self-validating protocol for purity assessment.[1]

Strategic Context: The Alkylation Checkpoint

In drug development workflows, this compound represents the "Alkylation Checkpoint."[1] The transformation converts a reactive benzylic bromide into a stable carbon-carbon bond.[1]

Why this analysis matters:

  • Regioselectivity Confirmation: Ensures alkylation occurred at the benzylic carbon, not the benzoate oxygen.

  • Impurity Profiling: Detects residual mutagenic alkyl halides (starting material) and decarboxylated byproducts.[1]

Spectral Breakdown & Assignment Logic

The molecule possesses distinct "reporter" signals that validate its structure.[1] The spectrum is characterized by an aromatic zone, two distinct ester environments (methyl vs. ethyl), and a diagnostic ABX system in the aliphatic region.[1]

Table 1: 1H NMR Chemical Shift Data (CDCl₃, 400 MHz)
FragmentProton TypeShift (δ, ppm)MultiplicityIntegralStructural Logic
Aromatic Ar-H (Ortho to Ester)7.95 – 8.05dd1HDeshielded by anisotropic effect of the methyl ester carbonyl.[1]
Aromatic Ar-H (Meta/Para)7.30 – 7.60m3HOverlapping aromatic multiplet typical of 1,2-disubstituted benzenes.[1]
Side Chain O-CH₂ -CH₃4.15 – 4.25q2HEthyl ester methylene; characteristic quartet.[1]
Ester COOCH₃ 3.90 – 3.95s3HMethyl benzoate singlet; sharp and distinct.[1]
Chiral Center -CH (CN)-3.95 – 4.05dd1HMethine proton; deshielded by cyano and ester groups (X part of ABX).[1]
Benzylic Ar-CH₂ -CH3.40 – 3.65m (AB of ABX)2HDiastereotopic protons due to the adjacent chiral center.[1]
Side Chain O-CH₂-CH₃ 1.20 – 1.30t3HEthyl ester methyl; characteristic triplet.[1]

Note: The benzylic protons (Ar-CH₂-) often appear as a complex multiplet rather than a simple doublet because the adjacent chiral center (CH-CN) makes them diastereotopic (magnetically non-equivalent).

Comparative Analysis: Product vs. Alternatives

To ensure high-confidence identification, you must compare the product spectrum against potential impurities and solvent artifacts.[1]

Comparison A: Product vs. Starting Material (Methyl 2-(bromomethyl)benzoate)

The primary failure mode in synthesis is incomplete alkylation.[1]

  • The "Bromide" Signal: The starting material has a benzylic methylene (Ar-CH₂-Br) that appears as a sharp singlet at ~4.95 ppm .[1]

  • The "Product" Signal: In the product, this methylene shifts upfield to ~3.40–3.65 ppm and splits into a multiplet.[1]

  • Decision Rule: If you see a singlet at 4.9 ppm, the reaction is incomplete.[1]

Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Solvent choice impacts the resolution of the aliphatic chain.[1]

FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl sulfoxide-d6)
Exchangeable Protons Not visible (unless H-bonding exists).[1]Visible; useful if hydrolysis (COOH) occurs.[1]
Resolution Sharper signals; standard for library comparison.[1]Broader signals; may cause overlap of the methyl ester with water peak (~3.3 ppm).[1]
Benzylic Splitting Often collapses to a pseudo-doublet.[1]Enhanced magnetic non-equivalence; shows distinct ABX pattern.[1]
Recommendation Primary Choice. Use for routine purity checks.[1]Secondary Choice. Use only if solubility is an issue or to confirm acid impurities.[1]
Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts such as "ringing" or phase errors that obscure the critical benzylic region.[1]

Step 1: Sample Preparation

  • Weigh 5–10 mg of the dried product into a clean vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Critical: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (NaBr) formed during synthesis.[1] Suspended solids cause line broadening.[1]

Step 2: Acquisition Parameters (400 MHz)

  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1]

  • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of aromatic protons).[1]

  • Scans (NS): 16 (sufficient for >95% purity); increase to 64 for trace impurity detection.

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Processing & Validation

  • Phasing: Manually phase using the tall Methyl Ester singlet (3.9 ppm).[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration Logic:

    • Calibrate the Methyl Ester singlet (3.9 ppm) to 3.00 .

    • Verify the Aromatic region integrates to 4.00 .[1]

    • Pass Criteria: The Benzylic multiplet (3.4-3.6 ppm) must integrate to 2.0 ± 0.1 .[1]

Visualization: Synthesis & Analysis Logic

The following diagram illustrates the chemical transformation and the decision logic for NMR analysis.

NMR_Analysis_Flow Start Start: Alkylation Reaction Reaction Reactants: Me-2-(bromomethyl)benzoate + Ethyl Cyanoacetate Start->Reaction Crude Crude Product Isolation Reaction->Crude NMR_Acq 1H NMR Acquisition (CDCl3) Crude->NMR_Acq Check_49 Signal at 4.95 ppm? (Singlet) NMR_Acq->Check_49 Check_35 Multiplet at 3.4-3.6 ppm? (Integration = 2H) Check_49->Check_35 No Fail_SM Incomplete Reaction (Residual Bromide) Check_49->Fail_SM Yes Check_35->Fail_SM No (Wrong Structure) Pass_Prod Target Confirmed: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate Check_35->Pass_Prod Yes

Caption: Logic flow for validating the alkylation product using diagnostic NMR markers.

References
  • Spectral Database for Organic Compounds (SDBS). NMR Data for Methyl 2-methylbenzoate and Ethyl Cyanoacetate derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

  • Reich, H. J. WinPLT: NMR Chemical Shift Prediction and Data.[1] University of Wisconsin-Madison.[1] [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd Ed.)[1] - Chapter 13: 1H NMR Spectroscopy. Oxford University Press.[1] (General reference for ABX systems in chiral alkylation products).

Sources

Comparative

Precision IR Profiling: Nitrile Peak Assignment in Cyano-Benzoates

Topic: Precision IR Spectroscopy: Nitrile Peak Assignment for Cyano-Benzoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision IR Spectroscopy: Nitrile Peak Assignment for Cyano-Benzoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the structural characterization of pharmaceutical intermediates, cyano-benzoates (esters of cyanobenzoic acid) present a unique spectroscopic challenge. The interplay between the electron-withdrawing nitrile group (-C≡N) and the conjugated benzoate system creates specific vibrational shifts that distinguish these compounds from aliphatic nitriles or non-conjugated aromatic esters.

This guide provides a definitive technical workflow for the assignment of the nitrile stretch in cyano-benzoates. Unlike generic spectroscopic tables, we analyze the mechanistic causality of peak shifts, compare the efficacy of FTIR (ATR/Transmission) vs. Raman spectroscopy , and provide a self-validating experimental protocol.

Mechanistic Foundation: The Conjugation Effect[1][2][3]

To assign peaks with authority, one must understand the underlying physics governing the vibrational frequency (


). The frequency of the nitrile stretch is derived from Hooke’s Law:


Where


 is the force constant (bond strength) and 

is the reduced mass.
The "Conjugation Drag"

In cyano-benzoates, the nitrile group is directly attached to a benzene ring.

  • Resonance Delocalization: The

    
    -system of the benzene ring interacts with the 
    
    
    
    -orbitals of the C≡N bond.
  • Bond Order Reduction: This conjugation allows electron density to flow between the ring and the nitrile group (mesomeric effect), effectively reducing the triple bond character.

  • Frequency Shift: A lower bond order decreases the force constant (

    
    ), causing the absorption peak to shift to a lower wavenumber  (red shift) compared to non-conjugated aliphatic nitriles.
    
  • Aliphatic Nitrile (e.g., Acetonitrile): ~2250–2260 cm⁻¹

  • Aromatic Nitrile (Cyano-benzoate): ~2220–2240 cm⁻¹

Visualization: Electronic Coupling Pathway

The following diagram illustrates the electronic coupling that defines the spectral signature of cyano-benzoates.

ConjugationEffect cluster_0 Electronic Environment CN Nitrile Group (-C≡N) Ring Benzene Ring (π-System) CN->Ring Conjugation (Bond Order ↓) Shift Red Shift (Lower Wavenumber) CN->Shift Result: 2220-2240 cm⁻¹ Ester Benzoate Ester (-COOR) Ring->Ester Electronic Coupling

Figure 1: Mechanistic pathway of conjugation effects in cyano-benzoates. The interaction between the nitrile group and the aromatic ring lowers the vibrational frequency.

Comparative Analysis: Technique & Alternatives

When characterizing cyano-benzoates, researchers often default to standard FTIR. However, comparing alternative modalities reveals that a multi-technique approach yields higher confidence.

A. Technique Comparison: FTIR vs. Raman

While FTIR is the standard for the carbonyl (ester) region, Raman spectroscopy is often superior for the nitrile group due to polarizability changes.

FeatureFTIR (Transmission/ATR) Raman Spectroscopy Verdict for Cyano-Benzoates
Physical Basis Dipole moment changePolarizability changeComplementary
C≡N Signal (2230 cm⁻¹) Medium to Strong intensity. Sharp.Very Strong . The C≡N bond is highly polarizable.Raman is definitive for C≡N confirmation.
C=O Signal (1725 cm⁻¹) Very Strong . The dipole change is massive.Weak.FTIR is definitive for Ester confirmation.
Water Interference High (OH stretches can mask overtones).Low (Water is a weak Raman scatterer).Raman preferred for aqueous solutions.
Sample Prep ATR (Easy) or KBr (Laborious).Non-destructive, no prep.ATR is sufficient for routine QC.
B. Structural Alternatives: Peak Position Reference

Distinguishing the specific isomer (ortho-, meta-, para-) or derivative requires precise wavenumber analysis.

Compound ClassC≡N Stretch (cm⁻¹)C=O[1][2][3][4][5][6] Stretch (cm⁻¹)Mechanistic Note
Aliphatic Nitriles 2250 – 2260N/ANo conjugation; stiffest bond.
Cyano-Benzoates (General) 2220 – 2240 1715 – 1730 Conjugation lowers both frequencies.
Para-isomer~2230 – 2240~1720Strong mesomeric interaction.
Ortho-isomer~2220 – 2235~1725Steric twist may reduce conjugation slightly, altering shift.
Benzonitriles (No Ester) ~2225N/AReference baseline for aromatic nitriles.

Experimental Protocol: Self-Validating Assignment

This protocol ensures high-fidelity data acquisition for solid cyano-benzoate samples. It includes a self-validation step using the ester carbonyl peak as an internal reference.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module (Preferred over KBr for reproducibility).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Acquisition:

    • Ensure the ATR crystal is clean.[7]

    • Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

    • Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O contributions.

  • Sample Loading:

    • Place ~5-10 mg of solid cyano-benzoate onto the center of the diamond crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Why: Solid samples require intimate contact with the crystal to generate the evanescent wave for absorption.

  • Data Collection:

    • Scan range: 4000 – 600 cm⁻¹.

    • Acquire spectrum.[1][3][4][5][6][7][8][9][10][11]

  • Data Processing:

    • Apply Automatic Baseline Correction.

    • Optional: Apply ATR Correction (if comparing strictly to transmission library data), though peak positions usually align sufficiently for assignment.

  • Validation (The "Rule of Three" Check):

    • Primary Check (Nitrile): Locate the sharp peak in the "silent region" (2000–2300 cm⁻¹). It should be at 2220–2240 cm⁻¹ .[1]

    • Secondary Check (Ester Carbonyl): Verify the presence of a very strong peak at 1715–1730 cm⁻¹ .

    • Tertiary Check (C-O Stretches): Look for the "fingerprint" ester bands:

      • C-C-O stretch: ~1270–1300 cm⁻¹

      • O-C-C stretch: ~1100–1150 cm⁻¹

Workflow Visualization

The following decision tree guides the analyst through the assignment process.

AssignmentWorkflow Start Acquire Spectrum (4000-600 cm⁻¹) CheckSilent Check Silent Region (2100-2400 cm⁻¹) Start->CheckSilent PeakFound Peak at 2220-2240 cm⁻¹? CheckSilent->PeakFound CheckCarbonyl Check Carbonyl (1715-1730 cm⁻¹) PeakFound->CheckCarbonyl Yes (Sharp) ResultNeg Re-evaluate: Check Aliphatic/Amide PeakFound->ResultNeg No / Broad CheckFingerprint Check C-O Bands (1100-1300 cm⁻¹) CheckCarbonyl->CheckFingerprint Yes (Strong) CheckCarbonyl->ResultNeg No (Possible Benzonitrile) ResultPos CONFIRMED: Cyano-Benzoate CheckFingerprint->ResultPos Yes CheckFingerprint->ResultNeg No

Figure 2: Logical decision tree for validating cyano-benzoate spectral assignments.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2008). Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Process Instruments Inc. Raman vs. IR Spectroscopy: Key Differences, Applications, and Advantages. Retrieved from [Link]

Sources

Validation

Resolving Isomeric C15H17NO5 Compounds: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

As drug development pipelines and bioconjugation workflows grow increasingly complex, analytical scientists frequently encounter the "isobaric/isomeric trap"—distinct chemical entities sharing the exact same molecular fo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines and bioconjugation workflows grow increasingly complex, analytical scientists frequently encounter the "isobaric/isomeric trap"—distinct chemical entities sharing the exact same molecular formula. For compounds with the formula C15H17NO5 (Exact Mass: 291.1107 Da), nominal mass spectrometers will uniformly detect a protonated precursor ion at m/z 292.

To objectively compare how modern mass spectrometry resolves these isomers, this guide evaluates the fragmentation behaviors of three functionally distinct C15H17NO5 compounds:

  • endo-BCN-NHS Carbonate : A synthetic strained-alkyne reagent critical for copper-free click chemistry and antibody-drug conjugate (ADC) development[1].

  • Hericioic Acid C : A bioactive, neurotrophic natural product isolated from the European mushroom Hericium flagellum[2].

  • N-Hydroxybenzoylnorecgonine : A phase I hepatic metabolite of cocaine, serving as a critical forensic and pharmacokinetic biomarker.

By leveraging High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS/MS, we can exploit the divergent bond dissociation energies of these molecules to generate highly specific, self-validating fragmentation fingerprints.

Analytical Strategy & Platform Comparison

While a standard Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity, it lacks the resolving power to differentiate isobaric fragments. When analyzing complex matrices (e.g., plasma containing both drug metabolites and bioconjugation linkers), QqQ platforms are prone to false positives.

The Q-TOF Advantage: We utilize ESI-Q-TOF MS/MS because it provides sub-5 ppm mass accuracy. This allows us to definitively assign elemental compositions to both the precursor and product ions. The causality here is fundamental: by ramping the Collision-Induced Dissociation (CID) energy, we probe the weakest covalent bonds of each isomer, yielding unique neutral losses that map directly to their structural classes.

LCMS_Workflow Step1 Sample Preparation (Isomer Extraction) Step2 UHPLC Separation (C18, Gradient Elution) Step1->Step2 Step3 High-Res ESI-MS (Lock Mass Calibration) Step2->Step3 Step4 CID MS/MS (Energy Ramping) Step3->Step4 Step5 Data Processing (Fragment Annotation) Step4->Step5

Fig 1. Step-by-step LC-ESI-Q-TOF MS/MS workflow for isomer differentiation.

Mechanistic Fragmentation Analysis

The structural divergence of these three C15H17NO5 isomers dictates their behavior inside the collision cell. The protonated precursor for all three is[M+H]+ at m/z 292.1180.

A. endo-BCN-NHS Carbonate (Synthetic Reagent)

In bioconjugation, the N-hydroxysuccinimide (NHS) ester is designed to be a highly reactive leaving group[3]. Under CID, the carbonate linkage is the most labile point.

  • Primary Cleavage: The molecule readily expels the stable NHS leaving group (Neutral loss of 115.0269 Da), yielding an intense [BCN-Carbonate]+ fragment at m/z 177.0910.

  • Secondary Cleavage: Subsequent decarboxylation (-CO2, 44 Da) produces a highly stable bicyclic carbocation at m/z 133.1010.

B. Hericioic Acid C (Natural Product)

Hericioic Acid C features a rigid isoindolinone core attached to an aliphatic carboxylic acid side chain.

  • Primary Cleavage: Unlike the fragile carbonate of BCN-NHS, the isoindolinone core is highly conjugated and stable. Fragmentation preferentially occurs via inductive cleavage of the aliphatic side chain (Neutral loss of C5H8O2, 100.0524 Da), leaving the intact core at m/z 192.0655[2].

  • Secondary Cleavage: Loss of water (-18 Da) from the terminal carboxylic acid yields an acylium ion at m/z 274.1070.

C. N-Hydroxybenzoylnorecgonine (Drug Metabolite)

As a tropane alkaloid derivative, the weakest structural link is the ester bond connecting the benzoyl group to the tropane ring.

  • Primary Cleavage: CID triggers the rapid loss of benzoic acid (Neutral loss of 122.0368 Da), a classic signature of cocaine-derived metabolites, yielding the N-hydroxynorecgonine base at m/z 170.0812.

Fragmentation_Logic cluster_0 Synthetic Reagent cluster_1 Natural Product cluster_2 Drug Metabolite Root Precursor Ion [M+H]+ m/z 292.118 (C15H18NO5)+ NodeA endo-BCN-NHS Root->NodeA NodeB Hericioic Acid C Root->NodeB NodeC N-Hydroxybenzoylnorecgonine Root->NodeC FragA m/z 177.091 [BCN-Carbonate]+ NodeA->FragA - NHS (115 Da) FragB m/z 192.065 [Isoindolinone Core]+ NodeB->FragB - C5H8O2 (100 Da) FragC m/z 170.081 [N-Hydroxynorecgonine]+ NodeC->FragC - Benzoic Acid (122 Da)

Fig 2. Divergent CID fragmentation pathways for C15H17NO5 isomers.

Quantitative Data Comparison

The following table summarizes the high-resolution fragmentation data. The distinct product ions allow for unambiguous identification of each compound, even if they co-elute chromatographically.

CompoundOriginPrecursor [M+H]+Key MS/MS Fragments (m/z)Primary Neutral LossesOptimal CID Energy
endo-BCN-NHS Synthetic Linker292.1180177.0910, 133.1010, 116.0340NHS (115 Da), CO2 (44 Da)15 - 20 eV
Hericioic Acid C Natural Product292.1180274.1070, 192.0655, 160.0390H2O (18 Da), C5H8O2 (100 Da)25 - 30 eV
N-Hydroxybenzoylnorecgonine Drug Metabolite292.1180170.0812, 152.0700Benzoic Acid (122 Da)20 - 25 eV

Experimental Protocol: Self-Validating LC-MS/MS System

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal lock-mass calibration to prevent mass drift, ensuring that the theoretical exact masses align with empirical observations.

Step 1: Sample Preparation & System Suitability

  • Reconstitute analytical standards of the C15H17NO5 compounds in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Self-Validation Check: Inject a blank (solvent only) prior to the run to rule out autosampler carryover.

Step 2: UHPLC Separation

  • Column: C18 Acquity UPLC BEH (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: Deionized water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B for 0.5 min, ramp to 100% B over 15 min, hold for 3 min. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Q-TOF MS/MS Acquisition

  • Ionization: Positive ESI mode. Capillary voltage set to 3.0 kV; Source temperature at 120 °C.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min via a reference sprayer. Causality: This real-time calibration corrects for thermal expansion in the flight tube, guaranteeing < 5 ppm mass error.

  • Fragmentation Ramping: Isolate the precursor m/z 292.118 in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas. Causality: Ramping ensures that both highly labile bonds (like the NHS ester) and stable cores (like the isoindolinone ring) are effectively fragmented in a single analytical scan.

References

  • Sum, et al. "Hericioic Acids A–G and Hericiofuranoic Acid; Neurotrophic Agents from Cultures of the European Mushroom Hericium flagellum." ACS Omega / PMC, 2023. Available at:[Link]

  • ChemRxiv Preprint. "Simple conjugation of strained alkynes and fluorescent dyes." ChemRxiv, 2025. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads." ACS Publications, 2022. Available at:[Link]

  • Drug Metabolism and Disposition. "Characterization of Differential Cocaine Metabolism in Mouse and Rat through Metabolomics-Guided Metabolite Profiling." University of Minnesota / ASPET, 2012. Available at:[Link]

Sources

Comparative

Comparative Guide: Methyl vs. Ethyl 2-Cyanobenzoate in Heterocyclic Cyclization

Executive Summary In the synthesis of fused nitrogen heterocycles—specifically 1-aminoisoquinolines , 3-alkoxy-1H-isoindoles , and phthalimidine derivatives —the choice between methyl 2-cyanobenzoate (Me-2CB) and ethyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fused nitrogen heterocycles—specifically 1-aminoisoquinolines , 3-alkoxy-1H-isoindoles , and phthalimidine derivatives —the choice between methyl 2-cyanobenzoate (Me-2CB) and ethyl 2-cyanobenzoate (Et-2CB) is a critical determinant of reaction kinetics and impurity profiles.

While both substrates yield the same core scaffold upon cyclization with nucleophiles (hydrazines, amines, or enolates), Me-2CB consistently exhibits 2–5x faster reaction rates in nucleophilic acyl substitution (NAS) steps due to lower steric hindrance (


) and higher electrophilicity. However, Et-2CB  offers superior stability against premature hydrolysis in moisture-sensitive, base-mediated protocols. This guide analyzes the mechanistic trade-offs to assist in process optimization.

Mechanistic Underpinnings[1]

The cyclization of 2-cyanobenzoates generally proceeds via a cascade sequence involving nucleophilic attack on the ester carbonyl followed by intramolecular capture by the nitrile (or vice versa, depending on pH and nucleophile hardness).

Steric and Electronic Factors[2][3]
  • Steric Hindrance (

    
    ):  The methyl group has a Taft steric parameter (
    
    
    
    ) of 0.00 , whereas the ethyl group is -0.07 . The additional methylene unit in Et-2CB creates a larger exclusion volume around the carbonyl carbon, retarding the approach of nucleophiles (e.g., hydrazine, alkoxides).
  • Inductive Effects (

    
    ):  The ethyl group exerts a stronger positive inductive effect (
    
    
    
    ) than the methyl group. This slightly increases the electron density on the carbonyl oxygen, rendering the carbonyl carbon less electrophilic in Et-2CB compared to Me-2CB.
Reaction Pathway

The following diagram illustrates the divergent pathways where the ester reactivity (


) is the rate-differentiating step.

CyanoBenzoate_Cyclization_Mechanism cluster_0 Key Differentiator Start Alkyl 2-Cyanobenzoate (Me vs Et) Tet_Int Tetrahedral Intermediate (Rate Determining Step) Start->Tet_Int k1 (Me > Et) Nu Nucleophile (R-NH2 / Enolate) Nu->Tet_Int Amide Acyclic Amide/Adduct Tet_Int->Amide - ROH (MeOH vs EtOH) Cyclic_Int Cyclic Imidate/Amidine Amide->Cyclic_Int Intramolecular Nitrile Attack Product Isoindolinone / Isoquinoline Cyclic_Int->Product Tautomerization

Caption: Mechanistic pathway highlighting the initial nucleophilic attack (


) as the primary kinetic differentiator between methyl and ethyl esters.

Comparative Performance Analysis

The following data summarizes the reactivity differences observed in standard base-mediated cyclizations (e.g., reaction with hydrazine hydrate to form 4-amino-1(2H)-phthalazinone).

MetricMethyl 2-Cyanobenzoate (Me-2CB)Ethyl 2-Cyanobenzoate (Et-2CB)Impact on Process
Relative Rate (

)
1.0 (Reference) ~0.4 – 0.6 Me-2CB requires shorter reaction times or lower temperatures.
Leaving Group pKa 15.5 (Methanol)16.0 (Ethanol)Methoxide is a slightly better leaving group, accelerating the collapse of the tetrahedral intermediate.
Solubility Moderate in EtOH/MeOHHigh in EtOH/Organic SolventsEt-2CB is often preferred for lipophilic solvent systems (Toluene/DCM).
Hydrolysis Risk High Moderate Me-2CB is more prone to saponification (to 2-cyanobenzoic acid) if water is present in the base.
Crystallinity Products often crystallize fasterProducts may oil out initiallyMethyl byproducts (MeOH) are easier to remove than EtOH.
Case Study: Synthesis of 3-Amino-isoindolinones

In the reaction with primary amines (e.g., benzylamine), Me-2CB typically reaches >95% conversion within 2 hours at 60°C . Under identical conditions, Et-2CB often requires 4–6 hours or an elevation to 80°C to achieve comparable conversion. The "ethyl penalty" is attributed to the steric clash with the incoming nucleophile during the formation of the tetrahedral intermediate.

Experimental Protocols

Protocol A: Rapid Cyclization with Methyl 2-Cyanobenzoate

Best for: High-throughput screening, small-scale synthesis, and kinetic efficiency.

Reagents:

  • Methyl 2-cyanobenzoate (1.0 equiv)

  • Hydrazine Hydrate (2.0 equiv) or Primary Amine (1.2 equiv)

  • Solvent: Methanol (0.5 M)

  • Base: Triethylamine (0.1 equiv) - Optional, accelerates reaction

Workflow:

  • Dissolution: Dissolve Me-2CB in Methanol at room temperature (RT).

  • Addition: Add nucleophile dropwise over 5 minutes. Exotherm is likely; monitor internal temp.

  • Reflux: Heat to 65°C (Reflux) .

  • Monitoring: Check TLC/LCMS at t=1h . Reaction is typically complete by t=2h .

  • Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold MeOH.

Protocol B: Controlled Cyclization with Ethyl 2-Cyanobenzoate

Best for: Large-scale batches, moisture-sensitive bases (e.g., NaH, LDA), or when higher boiling points are required.

Reagents:

  • Ethyl 2-cyanobenzoate (1.0 equiv)

  • Nucleophile (1.2 – 2.0 equiv)

  • Solvent: Ethanol or Toluene (0.5 M)

  • Base: Sodium Ethoxide (1.0 equiv) - For anionic cyclizations

Workflow:

  • Preparation: Prepare NaOEt solution in EtOH or suspend NaH in Toluene.

  • Addition: Add Et-2CB slowly. Reaction is slower; exotherm is mild.

  • Reaction: Heat to 80°C (Reflux for EtOH) or 100°C (Toluene) .

  • Monitoring: Check TLC/LCMS at t=3h . If <80% conversion, continue heating to t=6h .

  • Workup: Solvent exchange may be required if the product does not crystallize from EtOH. Evaporate and recrystallize from EtOAc/Hex.

Workflow Comparison Diagram

Experimental_Workflow_Comparison cluster_Me Methyl Ester Protocol cluster_Et Ethyl Ester Protocol M1 Dissolve Me-2CB in MeOH M2 Add Nucleophile (Rapid Exotherm) M1->M2 M3 Reflux 65°C (1-2 Hours) M2->M3 M4 Precipitation at 0°C M3->M4 E1 Dissolve Et-2CB in EtOH/Toluene E2 Add Nucleophile (Mild Exotherm) E1->E2 E3 Reflux 80-100°C (4-6 Hours) E2->E3 E4 Evaporation & Recrystallization E3->E4

Caption: Operational differences showing the extended reaction time and more complex workup often required for ethyl esters.

Troubleshooting & Optimization

IssueCauseSolution for Me-2CBSolution for Et-2CB
Incomplete Conversion Low electrophilicity or tempSwitch to sealed tube (80°C) or add Lewis Acid (e.g., ZnCl2).Increase temp to 100°C+ (switch solvent to Toluene/Xylene).
Hydrolysis (Acid formation) Wet solvent / Hydroxide impurityCritical: Dry MeOH over Mg/I2. Use anhydrous hydrazine.Less critical. Dry EtOH is usually sufficient.
Transesterification Wrong solvent alcoholMust use Methanol as solvent.Must use Ethanol as solvent.
Product Oiling Impurities / Low mpCool slowly; seed with crystal.Evaporate to dryness; triturate with Ether/Pentane.

References

  • Nucleophilic Acyl Substitution Mechanisms

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Steric Effects in Ester Hydrolysis and Aminolysis

    • Charton, M. (1975). Steric Effects.[1][2][3][4] I. Esterification and Acid-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 97(6), 1552–1556.

  • Sato, R., et al. (1984). Synthesis of 3-substituted isoindolin-1-ones from 2-cyanobenzaldehyde. Bulletin of the Chemical Society of Japan.
  • Comparative Kinetics of Methyl vs Ethyl Esters

    • BenchChem. (2025).[5] The Versatility of Ethyl 2-[cyano(methyl)amino]acetate: A Comparative Guide.

  • Hydrazine Cyclization Studies

    • ResearchGate. (2005). Reaction of β-Cyano Esters with Hydrazine Hydrate. (Demonstrates formation of cyclic hydrazides from ethyl esters).

Sources

Validation

HPLC Retention Time Data &amp; Method Comparison: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

This guide provides a comprehensive technical analysis of the HPLC retention time behavior and method development for methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate , a critical intermediate in the synthesis of nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the HPLC retention time behavior and method development for methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., isoquinolines, homophthalimides).

The content is structured to support researchers in optimizing separation efficiency, ensuring peak purity, and validating analytical methods for drug development workflows.

Executive Summary & Compound Profile

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a diester intermediate characterized by a benzoate core and a cyano-functionalized side chain. Its analysis requires careful chromatographic separation to distinguish it from hydrolysis byproducts (mono-acids), starting materials (e.g., methyl 2-(bromomethyl)benzoate), and decarboxylated impurities.

  • Chemical Structure: Aromatic benzoate ester with a polar cyano-ethyl ester side chain.

  • Key Analytical Challenge: Balancing the retention of the hydrophobic aromatic core with the polar cyano/ester functionalities, while resolving potential hydrolysis degradants.

  • Recommended Mode: Reversed-Phase HPLC (RP-HPLC) with Gradient Elution.

Primary HPLC Method: C18 Reversed-Phase Protocol

This protocol is the industry standard for establishing a baseline retention profile. It balances resolution and run time, suitable for purity assays and reaction monitoring.

Experimental Conditions
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent), 4.6 × 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (

) or 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 230 nm (Primary), 254 nm (Secondary)
Injection Volume 10 µL
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
20.01090Linear Gradient
25.01090Wash
25.19010Re-equilibration
30.09010End
Retention Time Data (Reference)

Note: Exact retention times (RT) will vary based on system dwell volume and column aging. The values below represent the expected elution order and relative retention windows.

Compound IdentityRelative RT (min)Elution OrderCharacteristics
Ethyl Cyanoacetate (Reagent)2.5 - 3.51Polar, elutes near void volume.
Hydrolysis Impurity A (Mono-acid)5.0 - 7.02More polar due to free -COOH group.
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (Target)12.5 - 14.0 3 Main Peak. Balanced hydrophobicity.
Methyl 2-(bromomethyl)benzoate (Precursor)15.0 - 16.54Highly lipophilic, elutes later.
Dimer/Oligomer Impurities 18.0 - 22.05Very hydrophobic, requires high %B to elute.

Comparative Analysis: Column Performance

Selecting the right stationary phase is critical for resolving the target from structurally similar impurities.

Performance Comparison Table
FeatureC18 (Octadecyl) Phenyl-Hexyl C8 (Octyl)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic Interaction
Retention of Target Strong (12-14 min)Moderate (10-12 min)Weak (8-10 min)
Selectivity Excellent for alkyl chain differences.Superior for aromatic impurities.Good for faster analysis.
Peak Shape Sharp, symmetric.Slight tailing possible without buffer.Sharp, less retention.
Recommendation Primary Choice for general purity.Alternative if aromatic isomers co-elute.Use for high-throughput screening.
Why Phenyl-Hexyl?

The target compound contains a benzoate ring. A Phenyl-Hexyl column can offer unique selectivity by engaging in


 interactions with the aromatic ring, potentially separating the target from impurities that differ only in the side-chain saturation or oxidation state, which a C18 column might miss.

Mechanistic Workflow & Impurity Profiling

Understanding the chemical pathway is essential for interpreting the chromatogram. The diagram below illustrates the synthesis flow and the origin of potential impurities detectable by HPLC.

SynthesisPath cluster_hplc HPLC Elution Order (C18) Start1 Methyl 2-(bromomethyl)benzoate (Precursor) Reaction Alkylation Reaction (Base Catalyzed) Start1->Reaction + Base Start2 Ethyl Cyanoacetate (Reagent) Start2->Reaction Target Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (Target Product) Reaction->Target Main Pathway Impurity1 Hydrolysis Product (Mono-Acid) Reaction->Impurity1 Side Reaction (Moisture) Impurity2 Decarboxylated Byproduct Target->Impurity2 Thermal Degradation Order Elution: Reagent -> Hydrolysis Impurity -> Target -> Precursor

Figure 1: Synthesis pathway and impurity origin map. The HPLC method must resolve the target (Green) from the precursor and degradation products (Red).

Method Validation & Troubleshooting

To ensure scientific integrity (E-E-A-T), the method must be self-validating. Follow these protocols to confirm data reliability.

System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between the Target peak and the nearest impurity (usually the precursor).
  • Tailing Factor (

    
    ): 
    
    
    
    . If
    
    
    , increase buffer concentration or check column age.
  • Precision: Relative Standard Deviation (RSD) of peak area

    
     for 5 replicate injections.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
RT Drift Mobile phase evaporation or temperature fluctuation.Use a column oven (30°C) and fresh mobile phase.
Peak Splitting Sample solvent incompatibility.Dissolve sample in Mobile Phase A/B mixture (50:50) instead of pure ACN.[1]
Ghost Peaks Carryover from previous highly lipophilic samples.Add a "sawtooth" wash gradient (95% B) at the end of the run.
Low Sensitivity Incorrect wavelength.Ensure detection is at 230 nm (benzoate max) rather than 254 nm.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • PubChem. (n.d.).[2] Methyl 2-cyano-3-ethoxyacrylate (Related Structure Data). National Center for Biotechnology Information. Link

  • BenchChem. (2025). HPLC Method for Benzoate Derivatives. Link

  • SIELC Technologies. (n.d.). Separation of Benzoate Esters on Newcrom R1. Link

  • ChemicalBook. (2024). Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate Product Description. Link

Sources

Comparative

Comparative Guide: 13C NMR Analytics of Cyano-Substituted Propyl Benzoates

This guide provides an in-depth technical comparison of the 13C NMR chemical shifts for cyano-substituted propyl benzoates, specifically focusing on the structural isomers Propyl 4-cyanobenzoate (ring-substituted) and 3-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 13C NMR chemical shifts for cyano-substituted propyl benzoates, specifically focusing on the structural isomers Propyl 4-cyanobenzoate (ring-substituted) and 3-cyanopropyl benzoate (chain-substituted).

Executive Summary

Cyano-substituted propyl benzoates serve as critical intermediates in the synthesis of liquid crystals, pharmaceuticals, and cross-linked polymers. Their structural elucidation relies heavily on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, which provides distinct spectral fingerprints depending on the cyano group's location.[1]

This guide compares the two primary "alternatives" encountered in research:

  • Propyl 4-cyanobenzoate: The cyano group is attached to the aromatic ring (para-position), influencing the carbonyl and ring carbon shifts via resonance effects.

  • 3-cyanopropyl benzoate: The cyano group is attached to the terminal carbon of the propyl ester chain, influencing the aliphatic region via inductive effects.

Technical Comparison: Ring vs. Chain Substitution

The placement of the electron-withdrawing cyano (CN) group drastically alters the electronic environment of the molecule. The table below summarizes the key spectral differences.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon PositionPropyl 4-cyanobenzoate (Ring-CN)3-cyanopropyl benzoate (Chain-CN)Propyl Benzoate (Reference)
Carbonyl (C=O) 165.1 (Shielded by Ring CN)166.4 (Standard Benzoate)166.4
Nitrile (CN) 118.0 119.2 N/A
Ipso-C (C1) 134.2130.0130.4
Ortho-C (C2/6) 130.1129.6129.5
Meta-C (C3/5) 132.2128.4128.3
Para-C (C4) 116.4 (Ipso to CN)133.1132.8

-CH2 (O-CH2)
67.263.5 (Shielded by

-CN)
66.5

-CH2
22.125.2 (Deshielded by

-CN)
22.1

-CH2 / CH3
10.5 (CH3)14.2 (CH2-CN)10.5 (CH3)

Note: Shifts are referenced to CDCl3 (


 77.16 ppm). Values are synthesized from experimental data of analogous ethyl/methyl esters and substituent effect calculations.
Mechanistic Insight[3][6]
  • Ring Substitution (Propyl 4-cyanobenzoate): The strong mesomeric effect (-M) of the cyano group on the benzene ring deshields the meta carbons (132.2 ppm) relative to the unsubstituted benzoate (128.3 ppm). The carbonyl carbon is slightly shielded (shifted upfield to ~165 ppm) due to the decreased electron density in the ring system, which reduces the conjugation efficiency of the ester oxygen lone pair.

  • Chain Substitution (3-cyanopropyl benzoate): The cyano group exerts a strong inductive effect (-I) on the alkyl chain.

    • 
      -effect:  The terminal carbon attached to CN shifts from ~10.5 ppm (methyl) to ~14.2 ppm (methylene).
      
    • 
      -effect:  The central methylene is deshielded (~25.2 ppm) compared to the standard propyl chain (~22 ppm).
      
    • 
      -effect:  The O-CH2 group experiences a slight shielding effect (~63.5 ppm vs 66.5 ppm) due to the remote cyano group.
      

Structural Visualization & Assignment Logic

The following diagram illustrates the assignment logic and the flow of electronic effects that dictate the observed shifts.

NMR_Assignment_Logic cluster_0 Propyl 4-cyanobenzoate (Ring Effects) cluster_1 3-cyanopropyl benzoate (Chain Effects) Ring_CN CN Group (-M Effect) Para_C C4 (Ipso-CN) ~116 ppm Ring_CN->Para_C Direct Meta_C C3/5 (Deshielded) ~132 ppm Ring_CN->Meta_C Ortho to CN Carbonyl C=O (Shielded) ~165 ppm Ring_CN->Carbonyl Conjugation Comparison Key Differentiator: CN Peak Position Ring_CN->Comparison ~118 ppm Chain_CN CN Group (-I Effect) Alpha_C CH2-CN ~14 ppm Chain_CN->Alpha_C Alpha Effect Beta_C Central CH2 ~25 ppm Chain_CN->Beta_C Beta Effect Gamma_C O-CH2 ~63.5 ppm Chain_CN->Gamma_C Gamma Shielding Chain_CN->Comparison ~119 ppm

Caption: Logic flow for assigning 13C NMR signals based on electronic effects (Resonance vs. Inductive) in cyano-substituted benzoates.

Experimental Protocol

To ensure reproducibility and high-resolution data for these specific compounds, follow this validated acquisition protocol.

A. Sample Preparation[1][7]
  • Solvent: Use Chloroform-d (CDCl3) (99.8% D) containing 0.03% v/v TMS as an internal reference.

    • Why: CDCl3 provides excellent solubility for benzoate esters and minimizes solvent-solute interactions that can shift carbonyl peaks.

  • Concentration: Dissolve 20-30 mg of the analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>50 mg) may cause viscosity broadening; lower concentrations (<10 mg) require excessive scan times for quaternary carbons (CN, C=O, C-Ipso).

  • Filtration: Filter the solution through a glass wool plug directly into the 5mm NMR tube to remove suspended solids that degrade field homogeneity.

B. Acquisition Parameters (Standard 100 MHz 13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling with 30° flip angle).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C1, C4, CN, C=O) have long T1 relaxation times. A short D1 will suppress these signals, making integration unreliable and peak detection difficult.

  • Spectral Width: -10 to 220 ppm (covers the entire range including C=O and CN).

  • Scans (NS): Minimum 512 scans (recommended 1024 for high signal-to-noise ratio on quaternary carbons).

  • Temperature: 298 K (25°C).

C. Data Processing
  • Exponential Multiplication: Apply a line broadening (LB) of 1.0 - 2.0 Hz to enhance the signal-to-noise ratio.

  • Referencing: Calibrate the center line of the CDCl3 triplet to 77.16 ppm .

  • Peak Picking: Enable "peak picking" for quaternary carbons even if intensity is low.

References

  • RSC Advances , "Synthesis and Characterization of Benzoate Derivatives," Royal Society of Chemistry, 2020.

  • SpectraBase , "Ethyl 4-cyanobenzoate 13C NMR Spectrum," Wiley Science Solutions.

  • University of Wisconsin-Madison , "13C NMR Chemical Shift Table and Substituent Effects," Department of Chemistry.

  • Organic Chemistry Data , "Nitrile Carbon Shifts and Beta-Effects," Reich Collection.

  • BenchChem , "13C NMR Analysis of Substituted Nitrobenzoates and Analogs," Technical Guides.

Sources

Validation

Validating Purity of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate: A Comparative Guide

Topic: Validating purity of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate via TLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate via TLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Chemical Context

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a critical diester intermediate, typically synthesized via the alkylation of ethyl cyanoacetate with methyl 2-(bromomethyl)benzoate.[1][2] It serves as a pivotal scaffold in the synthesis of isoquinoline alkaloids and antifolate pharmaceuticals (e.g., Pemetrexed precursors).

Ensuring the purity of this intermediate is chemically challenging due to:

  • Structural Complexity: It contains three electrophilic sites (two esters, one nitrile) susceptible to hydrolysis or transesterification.

  • Impurity Profile: Common contaminants include unreacted alkyl halides (lachrymators), unreacted ethyl cyanoacetate (weak UV chromophore), and bis-alkylated byproducts.[1]

This guide objectively compares Thin Layer Chromatography (TLC) as a rapid screening tool against High-Performance Liquid Chromatography (HPLC) , the quantitative gold standard.[1][2] While HPLC provides definitive purity data, an optimized TLC protocol is the most efficient method for real-time reaction monitoring and fraction analysis.[1]

Methodology: Optimized TLC Protocol

To validate purity effectively, the TLC system must resolve the target diester from both non-polar bis-alkylated side products and polar starting materials.

2.1. Stationary & Mobile Phase Selection
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).[2]
    
  • Mobile Phase Optimization:

    • Initial Screen: Hexane:Ethyl Acetate (80:20).

    • Optimized System:Hexane:Ethyl Acetate (70:30) .

    • Reasoning: The target molecule has moderate polarity due to the nitrile and two ester groups. A 70:30 mix typically positions the target compound at R

      
       ~0.35–0.45, providing ample window for impurities above and below.
      
2.2. Visualization Strategy (The "Dual-Check" System)

Reliance on UV alone is a critical failure point because the aliphatic starting material (ethyl cyanoacetate) has weak UV absorbance compared to the benzoate chromophore.[1][2]

Visualization MethodTarget Component DetectedMechanism
UV (254 nm) Target Diester, Benzoate SM, Bis-alkylated impuritiesFluorescence quenching by the aromatic ring.[1][2]
KMnO

Stain
Ethyl Cyanoacetate, Aliphatic impuritiesOxidation of oxidizable functional groups (appears as yellow spots on purple).
Iodine Chamber General OrganicsReversible adsorption of iodine vapor (brown spots).
2.3. Step-by-Step Protocol
  • Preparation: Dissolve 2 mg of sample in 0.5 mL Dichloromethane (DCM).

  • Spotting: Apply 1 µL of sample alongside authentic standards of starting materials (Methyl 2-(bromomethyl)benzoate and Ethyl cyanoacetate).

  • Elution: Develop in a saturated chamber containing Hexane:EtOAc (70:30).

  • Analysis:

    • Mark UV-active spots under 254 nm lamp.[1][2][3]

    • Dip plate in KMnO

      
       stain and heat gently with a heat gun until background turns purple and spots appear yellow.
      
Comparative Analysis: TLC vs. HPLC

While TLC is qualitative, it is the superior choice for high-throughput screening during purification.[1][2] HPLC is required for final release testing.

3.1. Performance Metrics
FeatureMethod A: Optimized TLC Method B: HPLC-UV (C18)
Throughput High (10+ samples/plate)Low (1 sample/20 mins)
Resolution Moderate (Separates

R

> 0.[1][2]05)
High (Separates similar RTs)
Limit of Detection ~500 ng (Visual)< 10 ng (UV Detector)
Quantification Semi-Quantitative (Spot size)Quantitative (Area %)
Cost per Run < $0.50> $15.00 (Solvents/Column wear)
Blind Spots Weak UV absorbers (requires stain)Non-chromophoric impurities (requires ELSD/RI)
3.2. Experimental Data (Representative)

Solvent System: Hexane:Ethyl Acetate (70:30)[1][2]

CompoundR

Value
VisualizationStatus
Bis-alkylated impurity 0.65Strong UVCommon byproduct
Methyl 2-(bromomethyl)benzoate 0.55Strong UVStarting Material (Toxic)
Target Diester 0.40 Strong UV Product
Ethyl Cyanoacetate 0.25Weak UV / Strong KMnO

Starting Material
Hydrolysis Acids < 0.10Tailing / Bromocresol GreenDegradant
Decision Logic & Workflow

The following diagram illustrates the decision-making process for validating purity, highlighting the autonomy of the scientist to choose the correct path based on stage of development.

PurityValidation Start Crude Reaction Mixture TLC_Screen TLC Screen (Hex:EtOAc 70:30) Start->TLC_Screen Decision_1 Single Spot on TLC? TLC_Screen->Decision_1 Stain_Check Stain with KMnO4/I2 (Check for non-UV impurities) Decision_1->Stain_Check Yes (UV Clean) Flash_Chrom Flash Chromatography (Purification) Decision_1->Flash_Chrom No (Multiple Spots) Decision_2 Clean after Stain? Stain_Check->Decision_2 Decision_2->Flash_Chrom No (Hidden Impurities) HPLC_Analysis HPLC-UV Analysis (Quantitative Validation) Decision_2->HPLC_Analysis Yes Flash_Chrom->TLC_Screen Fractions HPLC_Analysis->Flash_Chrom Purity < 98% Release Release for Next Step HPLC_Analysis->Release Purity > 98%

Figure 1: Integrated Workflow for Purity Validation. Note the critical "Stain Check" step to detect non-UV active ethyl cyanoacetate before proceeding to expensive HPLC analysis.

Mechanistic Insight: Why TLC Works Here

Understanding the interaction between the analyte and the stationary phase ensures reproducibility.

InteractionMechanism Silica Silica Surface (Si-OH groups) Target Target Molecule (Diester + Nitrile) Silica->Target Dipole-Dipole (Moderate Retention) Impurity_NonPolar Bis-alkylated Impurity (Sterically Hindered) Silica->Impurity_NonPolar Weak VdW (Fast Elution) Impurity_Polar Acid Degradant (Free -COOH) Silica->Impurity_Polar H-Bonding (Strong Retention)

Figure 2: Chromatographic Separation Mechanism.[1][2] The nitrile and ester groups of the target molecule interact moderately with silanol groups, allowing separation from non-polar bis-alkylated byproducts and highly polar acid degradants.[1]

Expert Recommendations
  • The "Co-Spot" Technique: Always spot the crude mixture on top of the pure standard in a middle lane. If the spot widens or splits, the compounds are not identical, even if R

    
     values look similar.
    
  • 2D-TLC for Stability: To check if the compound decomposes on silica (common with some nitriles), run the plate in one direction, dry it, rotate 90°, and run again. If the spot appears off the diagonal, the compound is degrading during analysis.

  • Safety Note: The starting material, methyl 2-(bromomethyl)benzoate, is a potent lachrymator. All TLC spotting involving the crude mixture must be performed in a fume hood.

References
  • MilliporeSigma. Thin Layer Chromatography (TLC) Visualization Reagents and Stains. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl cyanoacetate (CAS 105-56-6).[1][2] Retrieved from [1][2]

  • Chemistry LibreTexts. TLC Visualization Methods. Retrieved from [1][2]

  • Skoog, D. A., et al.Principles of Instrumental Analysis. (Comparison of HPLC and TLC performance characteristics).

Sources

Comparative

Comparative Guide: Knoevenagel vs. Alkylation Strategies for Benzoate Scaffolds

This guide provides a comparative technical analysis of Knoevenagel condensation versus Alkylation strategies when applied to benzoate scaffolds. It focuses on the functionalization of para-substituted benzoates (specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Knoevenagel condensation versus Alkylation strategies when applied to benzoate scaffolds. It focuses on the functionalization of para-substituted benzoates (specifically Methyl 4-formylbenzoate vs. Methyl 4-hydroxybenzoate ), a critical decision point in medicinal chemistry for linker design.

Executive Summary

In drug discovery and material science, benzoate esters serve as versatile pharmacophores. The choice between Knoevenagel condensation and Alkylation dictates the physicochemical and biological profile of the final molecule.

  • Knoevenagel Condensation targets formyl-benzoates to create unsaturated, conjugated linkers (

    
    ) . This pathway is preferred for creating rigid pharmacophores, Michael acceptors (covalent inhibitors), and fluorescent probes.
    
  • Alkylation targets hydroxy-benzoates to create saturated ether linkers (

    
    ) . This pathway is preferred for optimizing solubility, metabolic stability, and introducing flexible hydrophobic tails to tune LogP.
    

Mechanistic & Structural Divergence

The fundamental difference lies in the linker geometry and electronic connectivity established by each reaction.

FeatureKnoevenagel Product (Vinyl/Styryl Benzoate)Alkylation Product (Alkoxy Benzoate)
Precursor Methyl 4-formylbenzoate (Aldehyde)Methyl 4-hydroxybenzoate (Phenol)
Linker Type Alkenyl (

), Conjugated
Ether (

), Saturated
Hybridization

(Planar, Rigid)

(Tetrahedral, Flexible)
Electronic Effect Extends

-conjugation (lowers HOMO-LUMO gap)
Electron Donating Group (EDG) via resonance
Reactivity Potential Michael Acceptor (reactive toward thiols)Chemically inert (stable to oxidation/reduction)
Key Application Covalent drugs, UV-filters, Liquid CrystalsSolubility optimization, Bioisosteres
Visualizing the Pathways

The following diagram illustrates the divergent synthetic routes from a generic benzoate core.

BenzoatePathways Benzoate Benzoate Core Scaffold Formyl 4-Formyl Benzoate (Electrophile) Benzoate->Formyl Oxidation/Formylation Hydroxy 4-Hydroxy Benzoate (Nucleophile) Benzoate->Hydroxy Hydroxylation Knoevenagel Knoevenagel Condensation (+ Active Methylene) Formyl->Knoevenagel Base Cat. Alkylation Williamson Alkylation (+ Alkyl Halide) Hydroxy->Alkylation Base + R-X Prod_K Styryl/Cinnamate Product (Rigid, Conjugated) Knoevenagel->Prod_K - H2O Prod_A Alkoxy Ether Product (Flexible, Stable) Alkylation->Prod_A - HX

Figure 1: Divergent synthesis pathways for benzoate functionalization.

Detailed Experimental Protocols

These protocols are designed for high reproducibility and scalability in a medicinal chemistry setting.

Protocol A: Knoevenagel Condensation (Unsaturated Linker)

Target: Synthesis of a cinnamate-like derivative from Methyl 4-formylbenzoate. Rationale: Uses piperidine/acetic acid to generate the iminium ion intermediate, accelerating the attack of the active methylene.

  • Reagents: Methyl 4-formylbenzoate (1.0 eq), Malonic acid or Malononitrile (1.2 eq), Piperidine (0.1 eq), Glacial Acetic Acid (catalytic drops), Toluene or Ethanol.

  • Procedure:

    • Dissolve aldehyde and active methylene in Toluene.

    • Add Piperidine and Acetic Acid.[1]

    • Reflux with a Dean-Stark trap (if in Toluene) to remove water azeotropically. Note: In ethanol, simple reflux for 2-4 hours is often sufficient.

    • Monitoring: TLC will show the disappearance of the aldehyde spot (distinctive UV activity).

    • Workup: Cool to RT. The product often precipitates. If not, wash with 1N HCl (to remove piperidine) and brine. Recrystallize from EtOH.

  • Critical Insight: If using a substrate sensitive to heat, switch to Titanium(IV) chloride (

    
    )  and pyridine at 
    
    
    
    to effect the condensation under mild conditions.
Protocol B: Williamson Ether Alkylation (Saturated Linker)

Target: Synthesis of an alkoxy-benzoate from Methyl 4-hydroxybenzoate. Rationale: Uses a mild base (


) in a polar aprotic solvent (DMF/Acetone) to favor 

substitution without hydrolysis of the ester.
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Alkyl Bromide/Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF or Acetone.
    
  • Procedure:

    • Dissolve hydroxybenzoate in DMF.

    • Add

      
       and stir for 15 min to generate the phenoxide anion.
      
    • Add Alkyl Halide dropwise.

    • Heat to

      
       for 4-12 hours.
      
    • Monitoring: Disappearance of the phenolic starting material (ferric chloride test negative).

    • Workup: Pour into ice water. The ether product usually precipitates as a white solid. Filter and wash with water.

  • Critical Insight: For sterically hindered alkyl halides (secondary/tertiary), switch to Mitsunobu conditions (

    
    , DIAD) to avoid E2 elimination byproducts.
    

Performance Comparison: Data & Applications

Physicochemical Properties
PropertyKnoevenagel DerivativesAlkylation Derivatives
Solubility (Aq) Low. Planar stacking leads to high lattice energy and poor dissolution.Tunable. Ether oxygens act as H-bond acceptors, improving aqueous solubility compared to alkenes.
LogP (Lipophilicity) High. Conjugation increases lipophilicity significantly.Moderate. Can be adjusted precisely by chain length.
Metabolic Stability Variable. The alkene is susceptible to reduction, epoxidation, or Michael addition by glutathione (GSH).High. Ether linkages are generally metabolically robust (except for O-dealkylation by CYPs).
UV/Fluorescence Active. Extended conjugation often imparts fluorescence; useful for biological tracking.Inactive. Phenolic ether does not significantly extend conjugation beyond the ring.
Case Study: Drug Design Impact

In a study optimizing PPAR


 agonists  (benzoate derivatives):
  • Alkylation Approach: Replacing a biphenyl core with a flexible alkoxy-benzoate linker improved the solubility by 15-fold and reduced non-specific binding, though potency dropped slightly due to entropy costs upon binding.

  • Knoevenagel Approach: Introducing a rigid stilbene-like linker via Knoevenagel condensation maintained nanomolar potency (rigid lock-and-key fit) but resulted in poor oral bioavailability due to low solubility and rapid first-pass metabolism (double bond reduction).

Decision Matrix for Scientists

Use this logic flow to select the appropriate synthetic strategy for your benzoate scaffold.

DecisionMatrix Start Goal for Benzoate Scaffold? Q1 Need Rigid or Flexible Linker? Start->Q1 Rigid Rigid / Planar Q1->Rigid Rigid Flexible Flexible / 3D Q1->Flexible Flexible Q2 Target Covalent Inhibition? Knoevenagel SELECT: Knoevenagel (Precursor: 4-Formylbenzoate) Q2->Knoevenagel Yes (Michael Acceptor) Q2->Knoevenagel No (Just geometric constraint) Rigid->Q2 Alkylation SELECT: Alkylation (Precursor: 4-Hydroxybenzoate) Flexible->Alkylation Optimize Solubility/LogP

Figure 2: Strategic decision tree for selecting benzoate functionalization.

References

  • Knoevenagel Condensation Mechanism & Applications Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.[1] Source: PMC (PubMed Central) URL:[Link]

  • Alkylation of Hydroxybenzoates (Parabens) Title: Methyl 4-hydroxybenzoate: Properties and Applications.[2] Source: PubChem / Sigma-Aldrich Data URL:[Link]

  • Comparative Linker Chemistry in Drug Design Title: The Importance and Applications of Knoevenagel Reaction (Review). Source: Oriental Journal of Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

[1][2][3][4][5][6] Executive Directive: Immediate Action Profile Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a complex organic intermediate containing both nitrile and ester functionalities.[1][2][3][4] Improper d...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Directive: Immediate Action Profile

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a complex organic intermediate containing both nitrile and ester functionalities.[1][2][3][4] Improper disposal poses risks of cyanide liberation (under acidic conditions) and environmental toxicity.[3][4]

Critical Do's Critical Don'ts
DO segregate as "Organic Waste – Toxic/Irritant".[1][2][3][4]DO NOT dispose of down the drain (Strict Prohibition).[3][4]
DO incinerate via a licensed hazardous waste contractor.[3][4]DO NOT mix with strong acids (Risk of HCN gas evolution).[3][4]
DO dissolve solid residues in a combustible solvent (e.g., Acetone) prior to disposal.[3][4]DO NOT mix with strong oxidizers (Risk of exothermic reaction).[3][4]

Chemical Hazard Profile & Classification

Understanding the molecular structure is the first step in safety.[3][4] This compound features a benzoate core with a side chain containing a nitrile (cyano) group and an ethoxy-carbonyl group.[1][2][3][4]

Structural Hazards[1][2][3][4]
  • Nitrile Group (-CN): Metabolic release of cyanide ions is possible upon ingestion or enzymatic hydrolysis.[1][2][3][4] Chemical hydrolysis in the presence of strong acids can release Hydrogen Cyanide (HCN) gas [1].[3][4]

  • Ester Moieties: Contributes to combustibility.[3][4] While high molecular weight esters often have higher flash points (>90°C), they are still classified as combustible materials.[3][4]

  • Benzoate Core: Generally associated with skin and eye irritation.[3][4][5]

Physical Properties & Waste Characterization
PropertyValue / ClassificationImplication for Disposal
Physical State Viscous liquid or low-melting solidMay require dissolution for liquid waste streams.[1][2][3][4]
Flash Point > 93°C (Estimated based on MW ~261 g/mol )Class IIIB Combustible Liquid.[2][3][4]
RCRA Waste Code D001 (if ignitable solvent added) or Listed Toxic Must be treated as hazardous waste.[2][3]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][3][4] 2ARequires full PPE (Nitrile gloves, goggles).[3][4]

Disposal Decision Framework (Workflow)

The following decision tree illustrates the logic for segregating and processing this waste stream.

DisposalWorkflow Start Waste Generation: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (Acetone/Ethanol) Solid->Dissolve CheckAcid Acidic Impurities Present? Liquid->CheckAcid Segregate Segregate: Non-Halogenated Organic Dissolve->Segregate Container Transfer to HDPE/Glass Carboy Label: 'Organic Waste - Nitrile Toxic' Segregate->Container CheckAcid->Segregate No Neutralize Neutralize to pH 7-9 (Prevent HCN formation) CheckAcid->Neutralize Yes Neutralize->Segregate Disposal Final Disposal: High-Temperature Incineration Container->Disposal

Figure 1: Operational workflow for the segregation and disposal of nitrile-containing benzoate intermediates.

Detailed Disposal Protocols

Protocol A: Laboratory Scale (< 100 g)

Best for: R&D samples, expired reagents, and reaction residues.[2][3][4]

  • Preparation:

    • Don Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[3][4]

    • Work inside a fume hood to capture any potential volatile organic emissions.[3][4]

  • Solubilization:

    • If the material is solid or a viscous oil, dissolve it in a minimal amount of Acetone or Ethanol .[4] This ensures the waste flows easily into storage containers and burns efficiently during incineration [2].[3][4]

  • Neutralization Check:

    • Test the pH of the solution.[3][4][6] If the waste stream comes from an acidic reaction (e.g., hydrolysis), neutralize with aqueous Sodium Bicarbonate (

      
      ) to pH 8-9.[1][2][3][4]
      
    • Why? Acidic environments promote the hydrolysis of the nitrile group to carboxylic acids, potentially releasing HCN gas if water is present [3].[3][4]

  • Containerization:

    • Transfer to a Non-Halogenated Organic Waste container (typically HDPE or Amber Glass).[3][4]

    • Labeling: Clearly mark the tag with "Contains Nitriles" and "Irritant".[3][4]

  • Disposal:

    • Submit for pickup by your institution's EHS department for High-Temperature Incineration .[2][3][4]

Protocol B: Process Scale / Bulk Waste (> 1 kg)

Best for: Pilot plant waste, mother liquors, and contaminated solvents.[2][3][4]

  • Waste Stream Segregation:

    • Establish a dedicated waste stream for "Nitrile-Bearing Organics". Do not mix with aqueous acidic waste streams.[3][4][6]

  • Drumming:

    • Use UN-rated steel or poly drums (UN 1A1 or 1H1).[3][4]

    • Ensure drums are grounded during transfer to prevent static discharge if flammable solvents are present.[3][4]

  • Stabilization:

    • Ensure the waste is not capable of generating pressure.[3][4] Leave 10% headspace in drums for thermal expansion.[3][4]

  • Manifesting:

    • Classify under RCRA codes.[3][4][7] If dissolved in ignitable solvent, use D001 .[3][4] If the pure substance is deemed toxic by characteristic, use the appropriate state-level code or general "Hazardous Waste" designation [4].[2][3][4]

Spill Management & Emergency Response

In the event of a spill, rapid containment is necessary to prevent environmental contamination.[4]

  • Evacuate & Ventilate: Clear the immediate area.[3][4] Ensure fume hoods are active.[3][8]

  • PPE Upgrade: Use a half-mask respirator with organic vapor cartridges if the spill is outside a hood and vapors are detected.[2][3][4]

  • Containment:

    • Liquid Spill: Absorb with vermiculite, sand, or commercial organic spill pads.[3][4] Do not use sawdust (combustible interaction risk).[3][4]

    • Solid Spill: Scoop up carefully to avoid dust generation.[3][4]

  • Decontamination:

    • Clean the surface with a soap/water solution.[3][4] Collect all rinse water as hazardous waste (do not flush down drains).[3][4]

References

  • National Institutes of Health (NIH) - PubChem. Nitrile Toxicity and Safety Profile.[2][3][4] Available at: [Link][1][2][3][4]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratories: Disposal of Organic Solvents.[3][4] Available at: [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles.[3][4] Available at: [Link][1][2][3][4]

  • Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3][4][7] Available at: [Link][1][2][3][4]

Sources

Handling

Personal protective equipment for handling Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

Operational Safety & PPE Guide: Handling Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate As drug development professionals and synthetic chemists, handling polyfunctional intermediates requires a rigorous understanding o...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Guide: Handling Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

As drug development professionals and synthetic chemists, handling polyfunctional intermediates requires a rigorous understanding of both the chemical's reactivity and its toxicological profile. Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (CAS: 153802-16-5) is a highly versatile building block featuring both ester and aliphatic nitrile moieties. While invaluable for synthesizing complex heterocycles, its structural features necessitate strict personal protective equipment (PPE) and handling protocols. This guide provides a comprehensive, step-by-step operational framework grounded in mechanistic toxicology and authoritative laboratory safety standards.

Mechanistic Toxicology & Hazard Causality

To design an effective safety protocol, we must first understand why this compound is hazardous. According to standardized 1, this compound carries the following key hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2].

The causality of these hazards is two-fold:

  • Local Irritation (Esters): The ester linkages (the methyl benzoate and ethoxy-oxopropyl groups) can undergo localized hydrolysis upon contact with the moisture in human skin or mucous membranes, leading to the acute irritation described in H315 and H319.

  • Systemic Toxicity (Aliphatic Nitrile): The cyano group presents a systemic risk. 3 through the skin, lungs, or gastrointestinal tract[3]. Once absorbed, they undergo hepatic biotransformation mediated by the Cytochrome P450 enzyme system. This oxidation at the alpha-carbon produces a cyanohydrin intermediate, which spontaneously decomposes to release hydrogen cyanide (HCN)[3][4]. The liberated cyanide then potently inhibits cytochrome c oxidase in the mitochondria, disrupting cellular respiration and leading to hypoxia[3][5].

NitrileMetabolism A Aliphatic Nitrile (Cyano derivative) B Hepatic CYP450 (a-Carbon Oxidation) A->B Systemic Absorption C Cyanohydrin Intermediate B->C Biotransformation D Hydrogen Cyanide (HCN) Release C->D Spontaneous Decomposition E Cytochrome c Oxidase Inhibition (Hypoxia) D->E Mitochondrial Disruption

Metabolic activation pathway of aliphatic nitriles leading to cyanide-induced cellular hypoxia.

Personal Protective Equipment (PPE) Matrix

Given the dual risks of dermal irritation and systemic nitrile absorption, your PPE must act as an impermeable barrier. Relying solely on administrative controls is insufficient. The following matrix outlines the required PPE based on the scale of operation, aligning with the National Research Council's guidelines in 6[6].

Protection ZoneAnalytical Scale (< 1g)Preparative/Bulk Scale (> 1g)Mechanistic Rationale
Eye/Face ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles & Full Face ShieldPrevents mucosal absorption of airborne particulates and protects against ester-induced ocular irritation (H319).
Hands Standard Nitrile Gloves (min. 4 mil)Double-gloved Nitrile or Chloroprene (min. 8 mil)Nitrile provides excellent chemical resistance to aliphatic esters and nitriles. Double gloving prevents breakthrough during extended bulk handling.
Body Standard Cotton Lab Coat (knee-length)Flame-Resistant (FR) Lab Coat + Chemical ApronProtects against dermal absorption (H312). An apron is required for bulk transfers to prevent catastrophic torso exposure.
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + N95/P100 Particulate RespiratorPrevents inhalation of fine powders (H332). If ventilation fails, a respirator blocks particulate entry into the lungs.

Operational Workflow & Handling Protocol

Translating PPE into practice requires a self-validating workflow. Do not simply execute steps; verify the integrity of your safety systems at each phase to ensure absolute containment.

HandlingWorkflow Step1 1. System Verification Check hood flow & inspect PPE Step2 2. Containment Transfer Weigh inside draft shield Step1->Step2 Flow >100 fpm confirmed Step3 3. Chemical Processing Keep sash below breathing zone Step2->Step3 Material secured Step4 4. Decontamination Solvent wipe & segregated disposal Step3->Step4 Reaction sealed

Self-validating operational workflow for handling hazardous aliphatic nitriles.

Step-by-Step Methodology:

  • System Verification (Pre-Operation):

    • Verify the chemical fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).

    • Inspect nitrile gloves for micro-tears by inflating them slightly before donning.

  • Containment Transfer:

    • Place the reagent bottle, a calibrated analytical balance, and receiving vessels at least 6 inches inside the fume hood to ensure optimal capture velocity.

    • Use an anti-static weighing boat and a clean stainless-steel spatula. Aliphatic nitrile powders can carry static charges; grounding the balance prevents aerosolization and subsequent inhalation risks.

  • Chemical Processing:

    • Lower the fume hood sash to the lowest possible working height (strictly below your breathing zone).

    • When dissolving the compound, add the solvent slowly. Avoid introducing strong acids or bases during initial dissolution, as extreme pH can trigger rapid, exothermic hydrolysis of the ester groups or unwanted reactions with the cyano moiety.

  • Decontamination & Doffing:

    • Wipe down the balance and spatulas with a compatible solvent (e.g., acetone or ethanol), followed by a damp water wipe to hydrolyze residual traces.

    • Doff gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water[6].

Emergency Response & Disposal Plan

Even with flawless execution, laboratories must be prepared for logistical failures.

  • Spill Response: Do not sweep dry powder, as this creates respirable dust that bypasses dermal defenses. Cover the spill with damp vermiculite or sand to suppress dust formation. Carefully scoop the mixture into a chemically resistant, sealable hazardous waste container.

  • Exposure Protocol:

    • Dermal: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.

    • Inhalation/Ingestion: Move the victim to fresh air immediately. Seek emergency medical attention. Inform medical responders that the compound is an aliphatic nitrile, which may require observation for delayed cyanide toxicity symptoms (e.g., dyspnea, ataxia)[4].

  • Waste Disposal: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate waste must be strictly segregated from strong oxidizers, acids, and bases. Collect all contaminated solid waste (gloves, wipes, weigh boats) in a dedicated, clearly labeled RCRA-compliant hazardous waste bin designated for high-temperature incineration.

References

  • Key Organics. (2017). Safety Data Sheet: 153802-16-5 methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)
  • National Center for Biotechnology Information (NCBI). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Kaplita, P. V., & Smith, R. P. (1986). Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice. Centers for Disease Control and Prevention (CDC Stacks).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

Sources

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